Product packaging for Orbencarb(Cat. No.:CAS No. 34622-58-7)

Orbencarb

货号: B166566
CAS 编号: 34622-58-7
分子量: 257.78 g/mol
InChI 键: LLLFASISUZUJEQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Orbencarb is a pre-emergence, thiocarbamate herbicide, generally synthesized by the reaction of 2-chloro-mercaptotoluene with N-diethyl carbamoyl chloride. It is highly effective against weeds in upland crops such as wheat and soy bean.>This compound is a monothiocarbamic ester that is carbamothioic S-acid substituted by two ethyl groups at the nitrogen atom and a 2-chlorobenzyl group at the the sulfur atom. It has a role as a xenobiotic, an environmental contaminant and a herbicide. It is a member of monochlorobenzenes and a monothiocarbamic ester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClNOS B166566 Orbencarb CAS No. 34622-58-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

S-[(2-chlorophenyl)methyl] N,N-diethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNOS/c1-3-14(4-2)12(15)16-9-10-7-5-6-8-11(10)13/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLFASISUZUJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)SCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058061
Record name Orbencarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34622-58-7
Record name Orbencarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34622-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orbencarb [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034622587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orbencarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORBENCARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AZ38X9JHS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Orbencarb's Core Mechanism of Action in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orbencarb, a selective pre-emergence thiocarbamate herbicide, effectively controls annual grasses and some broadleaf weeds. Its herbicidal activity is contingent upon its metabolic activation within the plant into more potent derivatives. This guide delineates the core mechanism of action of this compound, focusing on its biochemical interactions, metabolic pathways, and the consequent physiological effects on susceptible plants. Detailed experimental protocols for key assays and available quantitative data on its inhibitory effects are presented to facilitate further research and development. The primary mode of action of this compound is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant development and survival.

Introduction to this compound

This compound (S-[(2-chlorophenyl)methyl] N,N-diethylcarbamothioate) is a member of the thiocarbamate class of herbicides.[1] It is primarily used for pre-emergence weed control in various crops. Like other thiocarbamates, this compound's herbicidal efficacy relies on its absorption by the roots and shoots of emerging seedlings, where it disrupts essential biochemical processes.[2]

The Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The central mechanism of this compound's herbicidal activity is the disruption of very-long-chain fatty acid (VLCFA) synthesis. VLCFAs are fatty acids with chain lengths of 20 carbons or more, which are vital for several physiological and structural functions in plants, including:

  • Cuticle Formation: VLCFAs are precursors for the synthesis of cuticular waxes, which form a protective layer on the plant surface, preventing water loss and protecting against environmental stresses.

  • Membrane Integrity: VLCFAs are components of sphingolipids and other complex lipids that are essential for the proper function and integrity of cellular membranes.[3]

  • Suberin Production: Suberin, a complex polymer containing VLCFAs, is a key component of the Casparian strip in roots, regulating water and nutrient uptake.

By inhibiting VLCFA synthesis, this compound compromises these critical functions, leading to growth arrest and ultimately, the death of susceptible weed seedlings.

Metabolic Activation: A Pro-Herbicide Strategy

This compound itself is a pro-herbicide, meaning it has relatively low intrinsic herbicidal activity.[4] Its phytotoxicity is significantly enhanced through metabolic activation within the plant. This process involves the oxidation of the sulfur atom to form this compound sulfoxide (B87167), the primary active metabolite. This bioactivation is a crucial step in its mechanism of action.

Biochemical Pathway of this compound Action

The following pathway illustrates the conversion of this compound to its active form and its subsequent impact on plant biochemistry:

Biochemical Pathway of this compound Action This compound This compound (Pro-herbicide) Plant_Metabolism Plant Metabolism (Oxidation via Cytochrome P450) This compound->Plant_Metabolism Orbencarb_Sulfoxide This compound Sulfoxide (Active Metabolite) Plant_Metabolism->Orbencarb_Sulfoxide VLCFA_Elongase VLCFA Elongase Complex Orbencarb_Sulfoxide->VLCFA_Elongase Inhibits VLCFA_Synthesis VLCFA Synthesis VLCFA Very-Long-Chain Fatty Acids (>C20) VLCFA_Elongase->VLCFA Elongation LCFA Long-Chain Fatty Acids (C16-C18) LCFA->VLCFA_Elongase Disruption Disruption of Cuticle, Membrane, and Suberin Formation VLCFA->Disruption Plant_Death Inhibition of Seedling Growth & Plant Death Disruption->Plant_Death

Biochemical pathway of this compound action in plants.

Quantitative Data

HerbicideTarget ProcessPlant SpeciesEffective ConcentrationReference
PebulateVLCFA SynthesisBarley (Hordeum vulgare), Wild Oats (Avena ludoviciana)≥ 25 µM (Significant Inhibition)[4]

This data suggests that this compound likely inhibits VLCFA synthesis in a similar micromolar concentration range. Further research is required to determine the precise IC50 values for this compound and its sulfoxide metabolite against specific plant VLCFA elongases.

Experimental Protocols

Analysis of this compound and its Metabolites in Plant Tissues

This protocol is adapted from established methods for the analysis of thiocarbamate herbicides and their metabolites.

Objective: To extract and quantify this compound and its primary metabolite, this compound sulfoxide, from plant tissues.

Materials:

  • Plant tissue (e.g., shoots, roots)

  • Acetone (B3395972)

  • n-hexane

  • Dichloromethane (B109758)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Gas chromatograph with a flame photometric detector (GC-FPD) or a mass spectrometer (GC-MS)

  • Analytical standards for this compound and this compound sulfoxide

Procedure:

  • Extraction:

    • Homogenize 20 g of fresh plant tissue with 100 mL of acetone in a blender.

    • Filter the homogenate through a Büchner funnel.

    • Re-extract the plant residue with 50 mL of acetone and combine the filtrates.

    • Concentrate the acetone extract to approximately 30 mL using a rotary evaporator at 40°C.

  • Liquid-Liquid Partitioning:

    • Transfer the concentrated extract to a separatory funnel containing 100 mL of 10% aqueous NaCl solution.

    • Extract the aqueous phase three times with 50 mL portions of dichloromethane.

    • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Cleanup (Silica Gel Chromatography):

    • Concentrate the dried dichloromethane extract to a small volume and apply it to a silica gel column.

    • Elute the column with a step-wise gradient of n-hexane and ethyl acetate (B1210297) to separate this compound and its more polar metabolites.

    • Collect fractions and concentrate them for analysis.

  • Analysis:

    • Analyze the concentrated fractions by GC-FPD or GC-MS.

    • Quantify this compound and this compound sulfoxide by comparing peak areas to those of the analytical standards.

In Vivo Assay for VLCFA Synthesis Inhibition

This protocol provides a framework for assessing the impact of this compound on VLCFA synthesis in whole plants or plant tissues.

Objective: To measure the inhibition of VLCFA synthesis by this compound in a target plant species.

Materials:

  • Seeds of a susceptible plant species (e.g., Avena fatua - wild oat)

  • This compound stock solution in acetone

  • [1-¹⁴C]Acetate or [1-¹⁴C]malonyl-CoA (radiolabeled precursors)

  • Liquid scintillation counter and scintillation cocktail

  • Thin-layer chromatography (TLC) plates

  • Solvents for lipid extraction and TLC development

Procedure:

  • Plant Treatment:

    • Germinate and grow seedlings in a hydroponic or sand culture system.

    • Treat the seedlings with a range of this compound concentrations (e.g., 0, 1, 10, 25, 50, 100 µM) for a specified period (e.g., 24-48 hours).

  • Radiolabeling:

    • Excise plant shoots or roots and incubate them in a buffer solution containing the radiolabeled precursor ([1-¹⁴C]acetate or [1-¹⁴C]malonyl-CoA) for a defined period (e.g., 2-4 hours).

  • Lipid Extraction:

    • Harvest the radiolabeled tissue and immediately extract the total lipids using a modified Bligh and Dyer method (chloroform:methanol:water).

  • Analysis of Fatty Acids:

    • Saponify the total lipid extract to release the fatty acids.

    • Methylate the fatty acids to form fatty acid methyl esters (FAMEs).

    • Separate the FAMEs by chain length using argentation thin-layer chromatography (Ag-TLC) or gas chromatography (GC).

    • Quantify the radioactivity in the different fatty acid fractions using a liquid scintillation counter or by radio-GC.

  • Data Analysis:

    • Calculate the percentage of inhibition of VLCFA synthesis at each this compound concentration compared to the untreated control.

    • Determine the IC50 value for VLCFA synthesis inhibition.

Visualizing Workflows and Relationships

Experimental Workflow for VLCFA Inhibition Assay

Experimental Workflow: VLCFA Inhibition Assay A Plant Growth and Treatment with this compound B Incubation with Radiolabeled Precursor A->B C Total Lipid Extraction B->C D Saponification and Methylation to FAMEs C->D E Separation of FAMEs (TLC or GC) D->E F Quantification of Radioactivity E->F G Data Analysis (IC50 Determination) F->G

Workflow for assessing VLCFA synthesis inhibition.
Logical Relationship of this compound's Action

Logical Relationship of this compound's Herbicidal Action cluster_0 Biochemical Events cluster_1 Physiological Consequences cluster_2 Ultimate Outcome A This compound Application (Pro-herbicide) B Metabolic Activation (this compound Sulfoxide) A->B C Inhibition of VLCFA Elongase B->C D Depletion of VLCFAs C->D E Impaired Cuticle and Membrane Formation D->E F Growth Arrest of Emerging Seedlings E->F G Weed Control F->G

From application to weed control: this compound's action.

Conclusion

This compound's efficacy as a pre-emergence herbicide is rooted in its ability to be metabolically activated within susceptible plants into a potent inhibitor of very-long-chain fatty acid synthesis. This disruption of a fundamental biochemical pathway leads to critical failures in the development of protective cuticles and functional membranes, ultimately resulting in seedling death. The information and protocols provided in this guide offer a comprehensive foundation for researchers and scientists to further investigate the nuanced aspects of this compound's mechanism of action and to develop novel strategies in weed management. Further research to elucidate the specific inhibitory kinetics of this compound and its metabolites on individual VLCFA elongase enzymes will provide a more complete understanding of its herbicidal activity.

References

Orbencarb's effect on adenosine triphosphate (ATP) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Effects of Orbencarb on Adenosine (B11128) Triphosphate (ATP) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific quantitative data on the direct effects of this compound on adenosine triphosphate (ATP) synthesis is limited. This guide synthesizes information on the broader class of thiocarbamate herbicides and outlines the established experimental protocols used to investigate mitochondrial toxicity and ATP synthesis inhibition. The proposed mechanisms and representative data are based on the known effects of analogous compounds.

Introduction

This compound is a selective thiocarbamate herbicide used for pre-emergence control of grassy and broadleaf weeds. The herbicidal activity of the thiocarbamate class is understood to involve the disruption of several key physiological processes in target plants, including lipid synthesis.[1] Emerging evidence suggests that a primary target for some thiocarbamates is mitochondrial function, leading to the inhibition of adenosine triphosphate (ATP) synthesis.[2] A disruption in ATP production, the universal energy currency of the cell, leads to a cascade of metabolic failures and eventual cell death.

This technical guide provides an in-depth overview of the proposed mechanism by which this compound may affect ATP synthesis, detailed experimental protocols to investigate these effects, and a framework for data presentation and visualization.

Proposed Mechanism of Action: Interference with Oxidative Phosphorylation

The primary pathway for ATP production in aerobic organisms is oxidative phosphorylation (OXPHOS), which occurs within the mitochondria.[3] This process involves the transfer of electrons through a series of protein complexes in the inner mitochondrial membrane, known as the electron transport chain (ETC). This electron flow creates a proton gradient that drives ATP synthase (Complex V) to produce ATP.[4]

Thiocarbamate herbicides like this compound are hypothesized to inhibit ATP synthesis primarily through:

  • Inhibition of the Electron Transport Chain (ETC): Evidence for other carbamates suggests that they can inhibit the activity of ETC complexes, particularly Complex I (NADH:ubiquinone oxidoreductase).[5] Inhibition of Complex I disrupts the electron flow, reduces the proton gradient, and consequently decreases ATP synthesis.

  • Induction of Oxidative Stress: The disruption of the ETC can lead to the leakage of electrons, which then react with molecular oxygen to form reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[2][6] This increase in ROS can cause oxidative damage to mitochondrial components, including lipids, proteins, and mitochondrial DNA, further impairing mitochondrial function.[6]

cluster_Mitochondrion Mitochondrion This compound This compound ETC Electron Transport Chain (Complex I-IV) This compound->ETC Inhibition ROS Reactive Oxygen Species (ROS) ETC->ROS Electron Leakage Proton_Gradient Proton Gradient ETC->Proton_Gradient Generates ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Synthesis Cellular_Damage Cellular Damage ROS->Cellular_Damage Proton_Gradient->ATP_Synthase Drives

Caption: Proposed mechanism of this compound-induced inhibition of ATP synthesis.

Experimental Protocols for Assessing Effects on ATP Synthesis

To rigorously evaluate the impact of this compound on mitochondrial function and ATP synthesis, a multi-faceted approach is recommended. The following protocols describe key assays for measuring cellular respiration, ATP levels, and the activity of specific mitochondrial complexes.

Protocol 1: Measurement of Mitochondrial Respiration via Extracellular Flux Analysis

The Agilent Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time.[7][8][9] The "Mito Stress Test" is a standard assay that uses sequential injections of mitochondrial inhibitors to reveal a cell's metabolic phenotype.

Objective: To determine the effect of this compound on key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiration.

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2, L6, or relevant plant protoplasts) in a Seahorse XF cell culture microplate and allow them to adhere overnight.[10]

  • This compound Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and treat the cells with various concentrations of this compound for a predetermined duration (e.g., 1 to 24 hours).[11]

  • Assay Setup:

    • Hydrate a Seahorse XF sensor cartridge overnight in a non-CO₂ incubator at 37°C.[12]

    • Load the injection ports of the sensor cartridge with the following mitochondrial inhibitors:

      • Port A: Oligomycin (B223565) (ATP synthase inhibitor)

      • Port B: Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP) (an uncoupling agent)

      • Port C: Rotenone & Antimycin A (Complex I and III inhibitors)[12]

  • Seahorse XF Analysis:

    • Calibrate the instrument with the sensor cartridge.

    • Replace the calibration plate with the cell culture plate containing the this compound-treated cells.

    • Initiate the assay protocol, which will measure OCR at baseline and after each inhibitor injection.[13]

  • Data Analysis: The Seahorse software calculates key mitochondrial parameters. The primary readouts are:

    • Basal Respiration: The baseline oxygen consumption of the cells.

    • ATP-Linked Respiration: The decrease in OCR after oligomycin injection, representing the portion of respiration dedicated to ATP synthesis.

    • Maximal Respiration: The peak OCR after FCCP injection, indicating the maximum respiratory capacity.

    • Proton Leak: The OCR that persists after oligomycin injection, not coupled to ATP synthesis.

    • Non-Mitochondrial Respiration: The OCR remaining after the addition of Rotenone/Antimycin A.

cluster_workflow Seahorse XF Mito Stress Test Workflow A 1. Seed Cells in XF Plate B 2. Treat with This compound A->B C 3. Load Inhibitors into Sensor Cartridge B->C D 4. Run Assay (Measure OCR) C->D E 5. Sequential Injections: - Oligomycin - FCCP - Rotenone/AA D->E F 6. Analyze Data: - Basal Respiration - ATP Production - Maximal Respiration E->F

Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

Protocol 2: Bioluminescent Assay for Cellular ATP Quantification

This protocol provides a direct measurement of total cellular ATP levels, which are expected to decrease if this compound inhibits mitochondrial respiration.

Objective: To quantify the total ATP concentration in cells following exposure to this compound.

Methodology:

  • Cell Culture and Treatment: Seed cells in a 96-well white-walled plate suitable for luminescence readings. Treat cells with a dose-response range of this compound for the desired time period.[14]

  • Assay Procedure (using a commercial kit like Promega's Mitochondrial ToxGlo™):

    • Equilibrate the plate and reagents to room temperature.

    • Add the ATP detection reagent (containing luciferase and luciferin) to each well.[15]

    • Incubate for 10-15 minutes at room temperature to lyse the cells and stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Normalize the luminescence signal of treated cells to that of vehicle-treated control cells. A standard curve using known ATP concentrations should be run in parallel to convert relative light units (RLU) to absolute ATP concentrations.

Protocol 3: Spectrophotometric Assay for Mitochondrial Complex I Activity

This assay measures the enzymatic activity of a specific component of the ETC, Complex I, which is a likely target for thiocarbamate herbicides.

Objective: To determine if this compound directly inhibits the enzymatic activity of mitochondrial Complex I.

Methodology:

  • Mitochondrial Isolation:

    • Harvest cells or plant tissue and homogenize in an ice-cold isolation buffer.[16][17]

    • Perform differential centrifugation to separate the mitochondrial fraction from other cellular components. A low-speed spin pellets nuclei and debris, followed by a high-speed spin to pellet the mitochondria.[5][18]

    • Determine the protein concentration of the isolated mitochondrial suspension using a standard protein assay (e.g., BCA or Bradford).

  • Complex I Activity Assay (Colorimetric):

    • This assay typically follows the oxidation of NADH to NAD+, which can be measured as a decrease in absorbance at 340 nm, or is coupled to the reduction of a colorimetric probe.[2][19]

    • In a 96-well plate, add the isolated mitochondria to an assay buffer containing NADH.

    • Add various concentrations of this compound to the wells. Include a control with Rotenone, a known Complex I inhibitor, to determine the specific activity.[20][21]

  • Measurement: Measure the change in absorbance over time using a spectrophotometric plate reader.

  • Data Analysis: Calculate the rate of NADH oxidation (the slope of the absorbance vs. time curve). The specific Complex I activity is the difference between the total rate and the rate in the presence of Rotenone. Compare the activity in this compound-treated samples to the vehicle control.

cluster_workflow Mitochondrial Complex I Activity Assay Workflow A 1. Homogenize Cells/Tissue B 2. Differential Centrifugation A->B C 3. Isolate Mitochondrial Pellet B->C D 4. Add Mitochondria, NADH, and this compound to Assay Plate C->D E 5. Measure Absorbance Change over Time (e.g., 340nm) D->E F 6. Calculate Complex I-Specific Activity vs. Rotenone Control E->F

Caption: Workflow for isolating mitochondria and measuring Complex I activity.

Data Presentation

Quantitative data from the described experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Representative Data from Seahorse XF Mito Stress Test after Treatment with a Thiolcarbamate Herbicide

ParameterControl (Vehicle)Thiolcarbamate (10 µM)Thiolcarbamate (50 µM)% Change (50 µM)
Basal Respiration (OCR, pmol/min) 150.5 ± 8.2125.1 ± 6.580.3 ± 5.1↓ 46.6%
ATP-Linked Respiration (OCR, pmol/min) 110.2 ± 6.185.4 ± 5.342.1 ± 3.9↓ 61.8%
Maximal Respiration (OCR, pmol/min) 320.8 ± 15.6210.7 ± 11.2115.9 ± 9.8↓ 63.9%
Proton Leak (OCR, pmol/min) 40.3 ± 2.139.7 ± 2.038.2 ± 1.8↓ 5.2%

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Representative Data from Cellular ATP and Mitochondrial Complex I Assays

AssayControl (Vehicle)Thiolcarbamate (10 µM)Thiolcarbamate (50 µM)IC₅₀ (µM)
Cellular ATP Level (% of Control) 100%82.3% ± 4.5%45.1% ± 3.7%48.2
Complex I Specific Activity (nmol/min/mg protein) 85.6 ± 5.960.1 ± 4.225.3 ± 2.835.5

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Conclusion

While direct evidence for this compound's effect on ATP synthesis requires further specific investigation, the established toxicological profile of thiocarbamate herbicides strongly suggests that mitochondrial dysfunction is a primary mechanism of action. The experimental protocols detailed in this guide—extracellular flux analysis, direct ATP quantification, and specific ETC complex activity assays—provide a robust framework for elucidating the precise bioenergetic impact of this compound. The data generated from these studies will be critical for a comprehensive risk assessment and for understanding the molecular basis of its herbicidal activity and potential off-target effects. Such research is essential for the development of safer agricultural chemicals and for professionals in drug development exploring mitochondrial function as a therapeutic target.

References

Orbencarb's Environmental Journey: A Technical Guide to its Degradation in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbencarb, a pre-emergence thiocarbamate herbicide, is utilized for the control of annual grasses and broad-leaved weeds in various agricultural settings.[1] Its chemical structure, S-[(2-chlorophenyl)methyl] N,N-diethylcarbamothioate, dictates its environmental behavior and subsequent degradation pathways.[2] Understanding the transformation of this compound in soil and aquatic environments is critical for assessing its environmental persistence, potential for contamination, and overall ecological impact. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's degradation pathways, supported by available data and methodologies for its study.

Degradation of this compound in Soil

The dissipation of this compound in the soil environment is a multifaceted process influenced by both biotic and abiotic factors. Microbial activity is considered a primary driver of its degradation.

Aerobic Soil Metabolism

Under aerobic conditions, soil microorganisms are expected to play a significant role in the breakdown of this compound. While specific pathways for this compound are not extensively detailed in publicly available literature, the degradation of the closely related thiocarbamate herbicide, Thiobencarb, provides a likely model. The proposed aerobic degradation of this compound likely involves several key steps, including hydroxylation, N-de-ethylation, and cleavage of the thioester bond.

A key metabolite identified in this compound analysis is 2-chlorobenzoic acid.[1] This suggests a pathway involving the oxidation of the benzyl (B1604629) group. Another identified metabolite is methyl 2-chlorobenzylsulfone, indicating a pathway involving the cleavage of the carbamothioate group and subsequent oxidation of the sulfur atom.[1]

Proposed Aerobic Degradation Pathway of this compound in Soil

Orbencarb_Aerobic_Degradation This compound This compound Metabolite1 This compound Sulfoxide This compound->Metabolite1 Sulfoxidation Metabolite2 N-desethyl-orbencarb This compound->Metabolite2 N-de-ethylation Metabolite3 2-chlorobenzyl mercaptan This compound->Metabolite3 Hydrolysis CO2 CO2 Metabolite1->CO2 Metabolite2->CO2 Metabolite4 2-chlorobenzyl sulfonic acid Metabolite3->Metabolite4 Oxidation Metabolite5 2-chlorobenzoic acid Metabolite4->Metabolite5 Oxidation Metabolite5->CO2

A proposed aerobic degradation pathway for this compound in soil.
Anaerobic Soil Metabolism

In anaerobic environments, such as flooded soils, the degradation of thiocarbamate herbicides is generally slower. For related compounds, anaerobic pathways often involve reductive dechlorination and cleavage of the molecule. It is plausible that this compound degradation under anaerobic conditions would also proceed, albeit at a reduced rate compared to aerobic conditions.

Degradation of this compound in Water

The fate of this compound in aquatic systems is governed by both abiotic and biotic processes, including hydrolysis and photolysis.

Hydrolysis

Hydrolysis can be a significant degradation pathway for some pesticides in water. While specific hydrolysis data for this compound is limited in the reviewed literature, thiocarbamates, in general, are susceptible to hydrolysis, which involves the cleavage of the ester or thioester linkage. The rate of hydrolysis is often pH-dependent.

Photolysis

Photolysis, or degradation by sunlight, can also contribute to the breakdown of pesticides in water. The efficiency of photolysis is determined by the compound's ability to absorb light at relevant wavelengths and its quantum yield (the efficiency of the light-induced chemical process). For the related compound Thiobencarb, phototransformation has been observed to yield products such as 4-chlorobenzaldehyde (B46862) and 4-chlorobenzylalcohol. It is anticipated that this compound would undergo similar photolytic degradation, likely involving the cleavage of the C-S bond.

Proposed Aquatic Degradation Pathways of this compound

Orbencarb_Aquatic_Degradation cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation This compound This compound Hydrolysis_Products Hydrolysis Products (e.g., 2-chlorobenzyl mercaptan, diethylamine, CO2) This compound->Hydrolysis_Products Hydrolysis (pH dependent) Photolysis_Products Photolysis Products (e.g., 2-chlorobenzaldehyde, 2-chlorobenzyl alcohol) This compound->Photolysis_Products Photolysis (Sunlight) Microbial_Degradation Microbial Degradation This compound->Microbial_Degradation Metabolites Further Metabolites Microbial_Degradation->Metabolites Mineralization CO2 + H2O Metabolites->Mineralization

Proposed abiotic and biotic degradation pathways for this compound in water.

Quantitative Data on this compound Degradation

Quantitative data on the degradation rates of this compound, such as its half-life (DT50) in soil and water under various environmental conditions, are not extensively available in the public domain. For comparative purposes, data for the related herbicide Thiobencarb are presented below. It is important to note that these values are for a different, albeit structurally similar, compound and should be interpreted with caution.

MatrixConditionParameterValue (Thiobencarb)Reference
WaterpH 4.0Half-life (DT50)15.13 - 16.01 days[3]
WaterpH 7.0Half-life (DT50)17.92 - 18.81 days[3]
WaterpH 9.2Half-life (DT50)11.32 - 12.54 days[3]

Experimental Protocols

Standardized methodologies are crucial for studying the environmental fate of pesticides like this compound. Below are generalized protocols for key degradation studies, based on regulatory guidelines such as those from the U.S. Environmental Protection Agency (EPA).

Aerobic Soil Metabolism Study (Adapted from EPA OPPTS 835.4100)

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

  • Soil Selection and Preparation: Select and characterize representative agricultural soils. Sieve the soil and adjust the moisture content to a specified level (e.g., 40-60% of maximum water-holding capacity).

  • Test Substance Application: Apply radiolabeled (e.g., ¹⁴C) this compound to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: Incubate the treated soil in the dark at a constant temperature (e.g., 20-25°C) in a flow-through system or biometer flasks that allow for the trapping of volatile organic compounds and CO₂.[4]

  • Sampling and Analysis: At predetermined intervals, collect soil samples and analyze them for the parent compound and its metabolites.

  • Extraction: Extract the soil samples with appropriate solvents (e.g., acidic acetone).[1]

  • Quantification and Identification: Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection, and identify metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) and/or Gas Chromatography-Mass Spectrometry (GC-MS).[1][5]

  • Mass Balance: Determine the distribution of radioactivity, including parent compound, metabolites, non-extractable residues, and mineralized products (¹⁴CO₂), to establish a mass balance.

Experimental Workflow for Aerobic Soil Metabolism Study

Experimental_Workflow_Soil start Soil Collection and Characterization step1 Soil Sieving and Moisture Adjustment start->step1 step2 Application of ¹⁴C-Orbencarb step1->step2 step3 Incubation in Metabolism Flasks (Dark, Constant Temp) step2->step3 step4 Periodic Sampling step3->step4 step5 Solvent Extraction step4->step5 step6 Analysis (HPLC, LC-MS, GC-MS) step5->step6 step7 Data Analysis (Degradation Kinetics, Metabolite Identification) step6->step7 end Final Report step7->end

A generalized workflow for an aerobic soil metabolism study.
Hydrolysis Study

Objective: To determine the rate of this compound hydrolysis at different pH values.

Methodology:

  • Buffer Preparation: Prepare sterile aqueous buffer solutions at different pH levels (e.g., 4, 7, and 9).

  • Test Substance Application: Add a known concentration of this compound to each buffer solution.

  • Incubation: Incubate the solutions in the dark at a constant temperature.

  • Sampling and Analysis: At regular intervals, take samples from each solution and analyze for the concentration of the parent this compound using a suitable analytical method like HPLC.

  • Data Analysis: Determine the rate constants and half-lives for hydrolysis at each pH.

Photolysis Study

Objective: To determine the rate and pathway of this compound degradation by light in an aqueous solution.

Methodology:

  • Solution Preparation: Prepare an aqueous solution of this compound in sterile, purified water.

  • Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Run a dark control in parallel.

  • Sampling and Analysis: At various time points, collect samples from both the irradiated and dark control solutions.

  • Quantification and Identification: Analyze the samples for the parent compound and photoproducts using HPLC and LC-MS/MS.

  • Quantum Yield Calculation: If required, the quantum yield can be determined by measuring the light intensity and the rate of degradation.

Conclusion

The degradation of this compound in soil and water is a complex process involving both biotic and abiotic mechanisms. While specific data for this compound are not as abundant as for other herbicides, a scientifically sound understanding of its environmental fate can be inferred from the behavior of structurally similar thiocarbamates and the identified metabolites. Microbial degradation appears to be the most significant pathway for its dissipation in soil. In water, hydrolysis and photolysis are likely to contribute to its breakdown. Further research is needed to fully elucidate the specific degradation pathways and to quantify the degradation rates of this compound under a wider range of environmental conditions. The experimental protocols outlined in this guide provide a framework for conducting such studies, which are essential for a comprehensive environmental risk assessment of this herbicide.

References

An In-depth Technical Guide on the Environmental Fate and Persistence of Orbencarb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbencarb, a selective thiocarbamate herbicide, has been utilized in agriculture for the pre-emergence control of annual grasses and broad-leaved weeds in various crops. Understanding its environmental fate and persistence is crucial for assessing its potential ecological impact and for the development of environmentally sound agricultural practices. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the degradation, transformation, and mobility of this compound in the environment.

Physicochemical Properties

The environmental behavior of a pesticide is significantly influenced by its physicochemical properties. These properties determine its partitioning between different environmental compartments such as soil, water, and air, as well as its susceptibility to various degradation processes.

PropertyValueReference
IUPAC Name S-2-chlorobenzyl diethyl(thiocarbamate)[1]
CAS Registry Number 34622-58-7[1]
Molecular Formula C₁₂H₁₆ClNOS[1]
Molecular Weight 257.8 g/mol [2]
Water Solubility 24 mg/L (at 20-27 °C)[1][2]
Vapor Pressure 12.4 mPa (at 20 °C)[2]
Log P (Octanol-Water Partition Coefficient) 4.17[1]
Melting Point 9.0 °C[2]
Boiling Point 158 °C at 1 mmHg[2]

Environmental Fate and Persistence

The persistence of this compound in the environment is determined by a combination of biotic and abiotic degradation processes, including microbial degradation in soil, hydrolysis, and photolysis in water and on soil surfaces.

Degradation in Soil

Microbial degradation is the primary pathway for the dissipation of this compound in soil. The rate of degradation is influenced by soil type, moisture, temperature, and microbial activity.

Aerobic Soil Metabolism

Under aerobic (upland) conditions, this compound is degraded by soil microorganisms. Studies have shown that the half-life (DT₅₀) of this compound in soil under such conditions ranges from 18 to 26 days.[3] The degradation process involves several transformation products.

Anaerobic Soil Metabolism

Information on the anaerobic degradation of this compound is less prevalent in the reviewed literature. However, it is understood that under flooded or anaerobic conditions, the degradation pathway and rate can differ significantly from aerobic conditions.

Table of Soil Degradation Data

ConditionSoil TypeTemperature (°C)Half-life (DT₅₀) (days)Reference
Aerobic (Upland)Not SpecifiedNot Specified18 - 26[3]
Degradation in Aquatic Systems

Hydrolysis

This compound is stable to hydrolysis in aqueous solutions at pH values ranging from 5 to 9 over a period of 60 days at 20°C.[2] This indicates that chemical hydrolysis is not a significant degradation pathway for this compound under typical environmental conditions.

Aqueous Photolysis

Photolysis, or degradation by sunlight, is a significant route of dissipation for this compound in aquatic environments. The photolytic half-life of this compound in water has been reported to be 1.5 days.[1]

Table of Aquatic Degradation Data

Degradation ProcesspHTemperature (°C)Half-life (DT₅₀)Reference
Hydrolysis5 - 920Stable for 60 days[2]
Aqueous PhotolysisNot SpecifiedNot Specified1.5 days[1]

Mobility

The mobility of this compound in the environment, particularly its potential to leach into groundwater, is governed by its adsorption to soil particles. The high Log P value of 4.17 suggests a strong affinity for organic matter and thus limited mobility in soil.[1]

Bioaccumulation

The potential for a chemical to accumulate in living organisms is indicated by its bioconcentration factor (BCF). A high Log P value, such as that of this compound, suggests a potential for bioaccumulation in aquatic organisms. Specific BCF data from studies conducted according to OECD Guideline 305 would be necessary to definitively quantify this potential.

Transformation Products

The degradation of this compound in the environment leads to the formation of several transformation products. The identification and quantification of these metabolites are essential for a complete environmental risk assessment.

Identified Metabolites in Soil and Plants:

Major metabolites identified in soil and cotton plants include:

  • Methyl 2-chlorobenzyl sulfone

  • Monodesethyl-orbencarb

  • 2-chlorophenylmethanesulfonic acid

  • 2-chlorobenzyl alcohol[4]

Minor metabolites include:

  • Methyl 2-chlorobenzyl sulfoxide

  • Didesethyl-orbencarb

  • This compound sulfoxide

  • 2-chlorobenzoic acid[4]

  • S-2-Chlorobenzyl N-ethyl-N-vinylthiocarbamate[5]

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of pesticides are outlined in the OECD Guidelines for the Testing of Chemicals. The following provides a general overview of the methodologies relevant to this compound.

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This guideline details the procedure for evaluating the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.

  • Test System: Soil samples are treated with the test substance and incubated in the dark under controlled temperature and moisture. For anaerobic conditions, the soil is flooded after an initial aerobic phase.

  • Analysis: At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

  • Data Generated: The study provides the degradation half-life (DT₅₀) and identifies the major degradation products.

cluster_workflow Aerobic Soil Metabolism Study Workflow (OECD 307) A Soil Collection and Characterization B Test Substance Application (¹⁴C-labeled this compound) A->B C Incubation in the Dark (Controlled Temperature & Moisture) B->C D Sampling at Intervals C->D E Soil Extraction D->E F Analysis (HPLC/GC-MS) E->F G Data Evaluation (DT₅₀, Metabolite ID) F->G cluster_metabolites Transformation Products This compound This compound Orbencarb_sulfoxide This compound sulfoxide This compound->Orbencarb_sulfoxide Oxidation Monodesethyl_this compound Monodesethyl-orbencarb This compound->Monodesethyl_this compound N-de-ethylation Chlorobenzyl_alcohol 2-Chlorobenzyl alcohol This compound->Chlorobenzyl_alcohol Hydrolysis Methyl_chlorobenzyl_sulfone Methyl 2-chlorobenzyl sulfone This compound->Methyl_chlorobenzyl_sulfone S-Oxidation & Methylation Vinyl_this compound S-2-Chlorobenzyl N-ethyl-N-vinylthiocarbamate This compound->Vinyl_this compound Dehydrogenation Chlorophenylmethanesulfonic_acid 2-Chlorophenylmethanesulfonic acid This compound->Chlorophenylmethanesulfonic_acid Multiple steps Didesethyl_this compound Didesethyl-orbencarb Monodesethyl_this compound->Didesethyl_this compound N-de-ethylation Chlorobenzoic_acid 2-Chlorobenzoic acid Chlorobenzyl_alcohol->Chlorobenzoic_acid Oxidation

References

Orbencarb: A Technical Evaluation of its Potential as an Endocrine Disruptor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Orbencarb, a thiocarbamate herbicide, is used for the control of grasses and broadleaf weeds. While its primary mode of action in plants is the inhibition of lipid synthesis, concerns regarding its potential to act as an endocrine-disrupting chemical (EDC) in non-target organisms, including humans, have been raised, though specific experimental evidence remains limited. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound's potential endocrine-disrupting properties. Due to the scarcity of direct studies on this compound, this document also reviews the endocrine effects of structurally related thiocarbamate herbicides to infer potential mechanisms of action. Furthermore, detailed experimental protocols for key in vitro and in vivo assays, as recommended by the Organisation for Economic Co-operation and Development (OECD), are provided to guide future research and a robust evaluation of this compound's endocrine-disrupting potential.

Introduction to this compound

This compound (S-(2-chlorobenzyl) N,N-diethylthiocarbamate) is a selective herbicide absorbed through the roots and seeds, and translocated to the growth points of weeds[1]. Its primary mechanism of herbicidal action is the inhibition of lipid synthesis[1]. While effective in its agricultural application, the potential for off-target effects, including endocrine disruption, warrants a thorough investigation. Endocrine disruptors are exogenous substances that can interfere with any aspect of hormone action[2][3][4]. Many pesticides have been identified as EDCs, capable of causing adverse effects on development, reproduction, and metabolism[4]. Although this compound is suspected to be a potential endocrine disruptor, there is a notable lack of direct scientific studies to confirm or refute this claim.

Evidence of this compound's Biological Activity

Direct evidence for this compound's endocrine-disrupting activity is sparse. However, a study on zebrafish (Danio rerio) embryos demonstrated that exposure to this compound can induce developmental toxicity, including lethality and organ malformations. The study also indicated that this compound can cause apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), suggesting a potential for cellular stress and damage.

Potential Endocrine-Disrupting Mechanisms of Thiocarbamate Herbicides

Given the limited data on this compound, examining the endocrine-disrupting effects of other thiocarbamate herbicides can provide insights into potential mechanisms of action that may be relevant for this compound.

Reproductive Toxicity

Studies on other thiocarbamate herbicides have revealed effects on the reproductive system. For example, molinate (B1677398) has been shown to cause adverse effects on spermatogenesis and ovarian function in rodents, leading to decreased fertility[5]. Some thiocarbamates have been observed to affect sperm morphology[6]. These findings suggest that a potential area of investigation for this compound would be its effects on gonadal function and gamete health.

Thyroid Disruption

The thyroid hormone system is a known target for some pesticides[7]. For instance, the structurally related herbicide thiobencarb (B1683131) has been investigated for its effects on thyroid function. While a comprehensive toxicological review of thiobencarb did not highlight significant endocrine-disrupting effects, the potential for this class of herbicides to interfere with the thyroid axis cannot be dismissed without specific testing[8].

Proposed Experimental Strategy for Assessing this compound's Endocrine Disrupting Potential

To comprehensively evaluate the endocrine-disrupting potential of this compound, a tiered testing strategy employing standardized and validated assays is recommended. The following sections detail the experimental protocols for key in vitro and in vivo assays.

In Vitro Screening Assays

This in vitro assay utilizes the human adrenocortical carcinoma cell line H295R, which expresses most of the key enzymes involved in the steroidogenic pathway. The assay is designed to screen for chemicals that affect the production of testosterone (B1683101) and 17β-estradiol[9][10][11].

Experimental Protocol:

  • Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum and maintained in a controlled environment (37°C, 5% CO2).

  • Exposure: Cells are seeded in multi-well plates and, after an acclimation period, exposed to a range of concentrations of this compound (typically from 1 nM to 1 mM) and positive and negative controls for 48 hours[12]. Forskolin is used as a positive control to induce steroidogenesis, while known inhibitors like prochloraz (B1679089) can also be included[12].

  • Hormone Measurement: After exposure, the cell culture medium is collected, and the concentrations of testosterone and 17β-estradiol are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS)[9][12].

  • Cytotoxicity Assessment: A cell viability assay is performed concurrently to ensure that the observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis: Hormone concentrations are normalized to the solvent control, and dose-response curves are generated to determine the lowest observed effect concentration (LOEC) and the concentration causing a 50% effect (EC50).

dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A[H295R Cell Culture] --> B{Exposure to this compound}; B --> C[48h Incubation]; C --> D[Hormone Quantification (ELISA/LC-MS)]; C --> E[Cytotoxicity Assay]; D --> F[Data Analysis]; E --> F; subgraph "Experimental Workflow" A; B; C; D; E; F; end } caption: H295R Steroidogenesis Assay Workflow.

This assay identifies chemicals that can bind to and activate the estrogen receptor (ER), mimicking the effects of endogenous estrogens. It utilizes a cell line stably transfected with the human ERα and a reporter gene (e.g., luciferase)[13][14][15][16][17].

Experimental Protocol:

  • Cell Culture: Stably transfected cells (e.g., HeLa-9903 or BG1Luc-4E2) are maintained in a specific medium. For the assay, cells are cultured in a medium free of estrogenic compounds.

  • Exposure: Cells are plated in multi-well plates and exposed to various concentrations of this compound, along with a reference estrogen (e.g., 17β-estradiol) as a positive control and a solvent control, for 20-24 hours[15].

  • Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured using a luminometer[16].

  • Data Analysis: The reporter gene activity is normalized to the solvent control, and a concentration-response curve is generated to determine the agonistic potential of this compound.

G

This assay is similar to the ER transactivation assay but is designed to detect chemicals that can act as agonists or antagonists of the androgen receptor (AR). It employs cell lines stably transfected with the human AR and a reporter gene[18][19][20][21][22].

Experimental Protocol:

  • Cell Culture: Stably transfected cell lines (e.g., AR-EcoScreen™, AR-CALUX®) are used[18][21].

  • Exposure (Agonist Mode): Cells are exposed to a range of this compound concentrations to assess its ability to activate the AR.

  • Exposure (Antagonist Mode): Cells are co-exposed to a fixed concentration of a reference androgen (e.g., testosterone or dihydrotestosterone) and varying concentrations of this compound to determine its potential to inhibit AR activation.

  • Reporter Gene Assay and Data Analysis: Similar to the ER transactivation assay, reporter gene activity is measured and analyzed to determine the androgenic or anti-androgenic potential of this compound.

In Vivo Screening Assays

This assay is designed to screen for substances that may interfere with the hypothalamo-pituitary-thyroid (HPT) axis. It uses tadpoles of species like Xenopus laevis and monitors the effects of chemical exposure on metamorphosis, a thyroid hormone-dependent process[23][24][25][26][27].

Experimental Protocol:

  • Test Organisms: Tadpoles at a specific developmental stage (Nieuwkoop and Faber stage 51) are used[24][26].

  • Exposure: Tadpoles are exposed to at least three concentrations of this compound and a control in a flow-through system for 21 days[23][24].

  • Endpoints: Key endpoints measured include developmental stage, hind limb length, and snout-to-vent length. Histopathology of the thyroid gland is also performed at the end of the exposure period[24][26].

  • Data Analysis: The developmental progress and morphological measurements are compared between the exposed and control groups to identify any acceleration or delay in metamorphosis, which would indicate an effect on the thyroid system.

This study provides information on the potential health hazards from repeated oral exposure to a chemical. While not specifically an endocrine disruptor assay, it includes the examination of endocrine-related endpoints[6][28][29][30][31].

Experimental Protocol:

  • Test Animals: Typically, young adult rats are used.

  • Administration: this compound is administered daily by gavage or in the diet at three or more dose levels for 28 days[29].

  • Observations: Clinical signs of toxicity, body weight, and food consumption are monitored throughout the study.

  • Pathology: At the end of the study, a full necropsy is performed, and organs, including endocrine organs (thyroid, adrenal glands, gonads), are weighed and examined histopathologically. Blood samples are collected for hematology and clinical chemistry, which can include hormone level analysis.

  • Data Analysis: The data are analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL).

Quantitative Data Summary (Hypothetical)

As no direct quantitative data on the endocrine-disrupting effects of this compound are currently available in the public domain, the following tables are presented as templates for how such data should be structured once generated from the recommended experimental assays.

Table 1: In Vitro H295R Steroidogenesis Assay Results for this compound

Concentration (µM)Testosterone (% of Control)17β-Estradiol (% of Control)Cell Viability (%)
0 (Control)100100100
0.1
1
10
100
LOEC
EC50

Table 2: In Vitro Estrogen Receptor Transactivation Assay Results for this compound

Concentration (µM)Luciferase Activity (Fold Induction)
0 (Control)1.0
0.01
0.1
1
10
PC10
EC50
PC10: Concentration causing 10% of the maximal response of the positive control (17β-estradiol).

Table 3: In Vivo Amphibian Metamorphosis Assay with this compound

Concentration (mg/L)Mean Developmental Stage (NF)Mean Hind Limb Length (mm)Thyroid Histopathology Findings
0 (Control)
Low Dose
Mid Dose
High Dose

Conclusion and Future Directions

The current body of scientific literature lacks direct evidence to definitively classify this compound as an endocrine disruptor. However, the developmental toxicity observed in zebrafish and the known reproductive and potential thyroid effects of other thiocarbamate herbicides provide a basis for concern and underscore the urgent need for further investigation.

This technical guide outlines a clear and robust experimental strategy, based on internationally recognized OECD guidelines, to systematically evaluate the potential of this compound to interfere with key endocrine pathways. The generation of quantitative data from these assays is critical for a comprehensive risk assessment and for informing regulatory decisions. Researchers and drug development professionals are encouraged to utilize the provided protocols to fill the existing data gap and ensure a thorough understanding of the potential human and environmental health impacts of this compound.

References

Embryotoxicity of Orbencarb in Zebrafish Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orbencarb, a thiocarbamate herbicide, has been identified as an embryotoxic agent in zebrafish (Danio rerio) models. This technical guide provides a comprehensive overview of the known effects of this compound on zebrafish embryonic development. While specific quantitative toxicity data for this compound remains limited in publicly available literature, this document synthesizes the existing mechanistic insights and provides comparative data from other carbamate (B1207046) herbicides to offer a broader toxicological context. The guide details experimental protocols for assessing embryotoxicity and visualizes the proposed signaling pathways and experimental workflows, adhering to the highest standards of scientific rigor and data presentation for research and development professionals.

Quantitative Toxicity Data

Table 1: Embryotoxicity of Carbamate Insecticides in Zebrafish (Danio rerio)

CarbamateEndpointExposure DurationLC50 (mg/L)EC50 (mg/L)Key FindingsReference
This compound Various-Not AvailableNot AvailableInduces lethality, organ malformation, ROS generation, and inhibits vasculogenesis.[1][2]
BendiocarbMortality96 hpf32.52-Induces developmental abnormalities.[3]
BendiocarbEmbryonic Deformities96 hpf-2.30Tail malformations, reduced body length, yolk sac deformities.[3]
ThiobencarbPhenotypic Abnormalities-Not specified< Lethal DoseInduces apoptosis and cardiovascular toxicity through oxidative stress and inflammation.[4]

hpf: hours post-fertilization

Known Mechanisms of this compound Embryotoxicity

Current research indicates that this compound's embryotoxicity in zebrafish is mediated through at least two primary mechanisms: the generation of Reactive Oxygen Species (ROS) and the disruption of vasculogenesis.[1][2]

Induction of Reactive Oxygen Species (ROS)

This compound exposure has been shown to induce the generation of ROS in zebrafish embryos.[1][2] Elevated ROS levels can lead to oxidative stress, a condition that damages cellular components such as DNA, proteins, and lipids, ultimately resulting in cellular dysfunction and apoptosis (programmed cell death). This oxidative stress is a likely contributor to the observed lethality and organ malformations.

Disruption of Vasculogenesis

A critical finding is that this compound hampers vasculogenesis, the de novo formation of blood vessels, in zebrafish embryos.[1][2] This is achieved by inhibiting the mRNA expression of key vascular endothelial growth factor (VEGF) signaling pathway genes, including flt1, flt4, kdr, and vegfc.[1] The proper formation of a vascular network is essential for transporting oxygen and nutrients to developing tissues; its disruption can lead to severe developmental defects and mortality.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the embryotoxicity of this compound in zebrafish.

Zebrafish Embryo Toxicity Test (FET) - Modified OECD 236

This protocol is adapted from the OECD Guideline 236 for fish embryo acute toxicity testing and is suitable for determining the lethal and sublethal effects of this compound.

  • Animal Husbandry: Adult zebrafish are maintained in a recirculating system with a 14:10 hour light:dark cycle at 28±1°C. Fish are fed a standard diet twice daily.

  • Embryo Collection: Embryos are obtained from natural spawning of healthy adult zebrafish. Fertilized eggs are collected within 30 minutes of spawning and rinsed with embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4).

  • Exposure Protocol:

    • Healthy, fertilized embryos at the 2-4 cell stage are selected and distributed into 24-well plates, with one embryo per well containing 2 mL of embryo medium.

    • This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of test concentrations are prepared by diluting the stock solution in embryo medium. The final solvent concentration should be consistent across all groups, including a solvent control group, and should not exceed 0.1%.

    • Embryos are exposed to a range of this compound concentrations and a control group (embryo medium only) and a solvent control group. A minimum of 20 embryos per concentration level is recommended.

    • The plates are incubated at 28±1°C with a 14:10 hour light:dark cycle for up to 96 hours post-fertilization (hpf).

  • Endpoint Assessment:

    • Mortality: Assessed daily based on the observation of coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.

    • Developmental Malformations: At specific time points (e.g., 24, 48, 72, 96 hpf), embryos are examined under a stereomicroscope for morphological abnormalities such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects.

    • Hatching Rate: The number of hatched embryos is recorded daily.

    • Heart Rate: The heart rate (beats per minute) is measured at designated time points by visual counting under a microscope.

  • Data Analysis: LC50 and EC50 values with 95% confidence intervals are calculated using appropriate statistical methods (e.g., probit analysis). Data on malformations, hatching rate, and heart rate are analyzed using ANOVA followed by a suitable post-hoc test.

In Vivo Reactive Oxygen Species (ROS) Detection

This protocol utilizes a fluorescent probe to detect the presence of ROS in living zebrafish embryos.

  • Embryo Exposure: Zebrafish embryos are exposed to sublethal concentrations of this compound as described in the FET protocol.

  • Staining:

    • At the desired time point (e.g., 72 hpf), embryos are transferred to a fresh 24-well plate.

    • The exposure medium is replaced with a solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) in embryo medium. H2DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS. A typical working concentration is 10 µM.

    • Embryos are incubated in the H2DCFDA solution for a specified period (e.g., 30-60 minutes) in the dark at 28°C.

  • Imaging and Quantification:

    • After incubation, embryos are washed several times with fresh embryo medium to remove excess dye.

    • Embryos are anesthetized with tricaine (B183219) methanesulfonate (B1217627) (MS-222) and mounted on a depression slide.

    • Fluorescence is visualized using a fluorescence microscope with appropriate filters (e.g., excitation at 488 nm and emission at 525 nm).

    • The fluorescence intensity of individual embryos is quantified using image analysis software (e.g., ImageJ).

  • Data Analysis: The mean fluorescence intensity of the this compound-treated groups is compared to the control group using a t-test or ANOVA.

Assessment of Vasculogenesis

This protocol uses transgenic zebrafish lines with fluorescently labeled endothelial cells to visualize the developing vasculature.

  • Zebrafish Line: A transgenic line such as Tg(fli1a:EGFP)y1, which expresses enhanced green fluorescent protein (EGFP) in all endothelial cells, is used.

  • Embryo Exposure: Tg(fli1a:EGFP)y1 embryos are exposed to sublethal concentrations of this compound as described in the FET protocol.

  • Imaging:

    • At various developmental stages (e.g., 24, 48, 72 hpf), embryos are anesthetized and mounted for fluorescence microscopy.

    • The development of key blood vessels, such as the dorsal aorta (DA), posterior cardinal vein (PCV), and intersegmental vessels (ISVs), is observed and documented.

  • Endpoint Analysis:

    • Qualitative Assessment: Any abnormalities in the vascular patterning, such as truncated or absent ISVs, or defects in the formation of the DA and PCV, are recorded.

    • Quantitative Assessment: The length and number of ISVs can be quantified using image analysis software.

  • Gene Expression Analysis (qRT-PCR):

    • Total RNA is extracted from pools of control and this compound-treated embryos at a specific time point.

    • cDNA is synthesized from the RNA.

    • Quantitative real-time PCR is performed using primers specific for vasculogenesis-related genes (flt1, flt4, kdr, vegfc) and a suitable housekeeping gene for normalization.

    • The relative expression levels of the target genes are calculated using the ΔΔCt method.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of this compound toxicity and a general experimental workflow.

Orbencarb_Toxicity_Pathway cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_organismal_outcomes Organismal Outcomes orb This compound ros Increased ROS (Reactive Oxygen Species) orb->ros vasc_inhib Inhibition of Vasculogenesis Genes (flt1, flt4, kdr, vegfc) orb->vasc_inhib ox_stress Oxidative Stress & Apoptosis ros->ox_stress vasc_defects Defective Blood Vessel Formation vasc_inhib->vasc_defects malform Organ Malformations ox_stress->malform vasc_defects->malform lethality Lethality malform->lethality

Caption: Proposed mechanism of this compound embryotoxicity in zebrafish.

Zebrafish_Embryotoxicity_Workflow cluster_setup Experimental Setup cluster_assessment Toxicity Assessment cluster_data Data Analysis embryo_collection Zebrafish Embryo Collection (2-4 cell stage) exposure Exposure to this compound (Concentration Gradient + Controls) embryo_collection->exposure morph_analysis Morphological Analysis (Malformations, Edema, etc.) exposure->morph_analysis phys_analysis Physiological Analysis (Heart Rate, Hatching) exposure->phys_analysis mech_analysis Mechanistic Analysis (ROS, Vasculogenesis) exposure->mech_analysis quant_data Quantitative Data (LC50, EC50) morph_analysis->quant_data stat_analysis Statistical Analysis phys_analysis->stat_analysis mech_analysis->stat_analysis quant_data->stat_analysis

Caption: General workflow for assessing this compound embryotoxicity.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a developmental toxicant in zebrafish embryos, primarily acting through the induction of oxidative stress and the disruption of vasculogenesis. However, a significant data gap exists concerning the quantitative aspects of its toxicity, such as the precise lethal and effective concentrations.

For a comprehensive risk assessment and to better understand its environmental impact, future research should prioritize the following:

  • Dose-Response Studies: Conducting rigorous dose-response studies to determine the LC50 and EC50 values for various developmental endpoints.

  • In-depth Mechanistic Studies: Further elucidating the molecular pathways affected by this compound, including a more detailed investigation of the oxidative stress response and the specific downstream effects of vasculogenesis inhibition.

  • Comparative Toxicity: Performing direct comparative studies with other thiocarbamate herbicides to understand the relative toxicity of this compound.

This technical guide serves as a foundational resource for researchers initiating studies on the embryotoxicity of this compound. The provided protocols and mechanistic insights offer a solid framework for designing and executing experiments that will fill the current knowledge gaps and contribute to a more complete understanding of this compound's toxicological profile.

References

Unraveling the Cellular Toxicity of Orbencarb: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orbencarb, a thiocarbamate herbicide, is subject to scrutiny regarding its potential cellular toxicity. This technical guide provides an in-depth investigation into the cellular effects of this compound and related thiocarbamate compounds. Due to the limited availability of public data specifically on this compound's in vitro cytotoxicity, this document synthesizes findings from studies on the closely related thiocarbamate herbicides, Thiobencarb and Bendiocarb, to provide a comprehensive overview of the potential toxicological profile of this compound. This guide details the mechanisms of action, including the induction of oxidative stress and apoptosis, and presents quantitative toxicological data. Furthermore, it provides detailed experimental protocols for key cytotoxicity assays and visualizes the implicated signaling pathways, offering a valuable resource for researchers in toxicology and drug development.

Introduction

This compound is a selective herbicide used for the control of weeds in various agricultural settings.[1] As with many agrochemicals, understanding its potential impact on non-target organisms at the cellular level is of paramount importance for risk assessment and the development of safer alternatives. The thiocarbamate class of herbicides is known to exhibit a range of biological effects, and this guide aims to provide a detailed technical overview of the cellular toxicity associated with this class, with a specific focus on this compound and its analogs.

Quantitative Cytotoxicity Data

Quantitative assessment of cytotoxicity is crucial for comparing the potency of toxic compounds. Due to the scarcity of publicly available IC50 values for this compound in mammalian cell lines, this section presents data from studies on the related carbamate (B1207046) herbicides, Thiobencarb and Bendiocarb. These values provide an estimate of the concentration range at which cytotoxic effects may be observed.

CompoundCell LineAssayEndpointValueReference
ThiobencarbCultured Rat HepatocytesNot SpecifiedEC500.69 mM[2]
BendiocarbMDA-MB-231 (Human Breast Cancer)XTT AssayLD5045 µg/mL[3]
BendiocarbL929 (Mouse Fibroblast)MTT AssayLC5090 µg/mL[4]

Note: EC50 (Half maximal effective concentration) and LC50 (Lethal concentration, 50%) are measures of the concentration of a substance that causes a defined effect in 50% of the test population. LD50 (Lethal dose, 50%) in this in vitro context refers to the concentration causing 50% cell death.

Core Mechanisms of Cellular Toxicity

The cellular toxicity of thiocarbamate herbicides like this compound is believed to be multifactorial, primarily involving the induction of oxidative stress and the activation of apoptotic pathways.

Oxidative Stress

Exposure to thiocarbamates has been shown to induce the generation of reactive oxygen species (ROS), leading to a state of oxidative stress within the cell.[5][6] This imbalance between the production of ROS and the cell's antioxidant defense mechanisms can lead to damage of cellular components, including lipids, proteins, and DNA.

Apoptosis

Several studies on carbamates have demonstrated their ability to induce programmed cell death, or apoptosis.[5] This is a tightly regulated process that involves the activation of a cascade of enzymes known as caspases, leading to characteristic morphological and biochemical changes in the cell, ultimately resulting in its controlled demise.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cellular toxicity of this compound and related compounds. These protocols are based on established techniques and can be adapted for specific research needs.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound. Include a vehicle control (solvent only) and a negative control (medium only).

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[7]

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Mammalian cell line of interest

  • Black, clear-bottom 96-well plates

  • This compound stock solution

  • DCFH-DA probe

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach.

  • Probe Loading: Load the cells with DCFH-DA in HBSS.

  • Compound Exposure: Treat the cells with this compound. Include a positive control (e.g., H₂O₂).

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) over time. An increase in fluorescence indicates an increase in intracellular ROS.[7]

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Mammalian cell line of interest

  • Microscope slides

  • Low melting point agarose (B213101) (LMA)

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Green)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Treat cells with this compound, harvest, and resuspend in PBS.

  • Slide Preparation: Mix the cell suspension with LMA and layer onto a pre-coated slide.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins.

  • DNA Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to separate the fragmented DNA from the nucleus.

  • Staining and Visualization: Stain the DNA and visualize the "comets" using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[4]

Signaling Pathways and Visualizations

The cellular toxicity of thiocarbamates is mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key events in carbamate-induced cytotoxicity.

This compound This compound Exposure ROS Increased ROS Production (Oxidative Stress) This compound->ROS Induces Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Damage->Apoptosis Caspase Caspase Activation Mitochondria->Caspase Initiates Caspase->Apoptosis Executes

Figure 1: this compound-induced oxidative stress and apoptosis pathway.

cluster_0 Experimental Workflow for Cytotoxicity Assessment cluster_1 Endpoint Assays Start Seed Mammalian Cells Treatment Expose to this compound (Dose-Response) Start->Treatment Incubation Incubate (e.g., 24h, 48h) Treatment->Incubation MTT Cell Viability (MTT Assay) Incubation->MTT Apoptosis Apoptosis (Annexin V/PI) Incubation->Apoptosis ROS Oxidative Stress (DCFH-DA) Incubation->ROS DNA_Damage Genotoxicity (Comet Assay) Incubation->DNA_Damage Analysis Data Acquisition & Analysis MTT->Analysis Apoptosis->Analysis ROS->Analysis DNA_Damage->Analysis Result Determine IC50, Apoptotic Rate, ROS Levels, DNA Damage Analysis->Result

Figure 2: General experimental workflow for assessing this compound's cellular toxicity.

Conclusion

While direct and extensive data on the cellular toxicity of this compound in mammalian systems remains limited in the public domain, the available information on related thiocarbamate compounds, Thiobencarb and Bendiocarb, provides a strong foundation for inferring its potential toxicological profile. The primary mechanisms of toxicity appear to be the induction of oxidative stress and the initiation of apoptosis. The experimental protocols and conceptual signaling pathways presented in this guide offer a robust framework for researchers to further investigate the cellular effects of this compound and other agrochemicals. Continued research is essential to fully characterize the toxicological properties of this compound and to ensure its safe use in agricultural applications.

References

Orbencarb's Impact on Soil Microbial Communities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Orbencarb, a selective thiocarbamate herbicide, is utilized for weed control in various agricultural settings. Upon application, it interacts with the complex soil ecosystem, influencing the structure and function of microbial communities. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on soil microbiology, drawing upon data from the closely related and extensively studied thiocarbamate herbicide, thiobencarb (B1683131), as a proxy. The guide details the dissipation and degradation of this compound in soil, its quantitative effects on microbial biomass and enzyme activities, and the methodologies employed to assess these impacts. Furthermore, it visualizes key microbial degradation pathways and experimental workflows to provide a clear and in-depth understanding for research and development professionals.

This compound Dissipation and Degradation in Soil

The persistence of this compound in soil is a critical factor influencing its long-term impact on microbial communities. Its dissipation is primarily governed by microbial degradation, with the half-life varying depending on soil properties.

Half-Life in Soil

While specific half-life data for this compound is limited in readily available literature, data for the related thiocarbamate thiobencarb indicates that its persistence is influenced by soil type, organic matter content, and microbial activity. Generally, non-persistent pesticides have a half-life of 30 days or less, moderately persistent pesticides have a half-life of 30 to 99 days, and persistent pesticides have a half-life greater than 100 days[1]. The dissipation of herbicides like thiobencarb tends to be faster in non-autoclaved (microbially active) moist soil compared to autoclaved or dry soils, highlighting the crucial role of microorganisms in their breakdown.

Table 1: Half-Life of Thiobencarb in Different Soil Types (as a proxy for this compound)

Soil TypeHalf-Life (DT₅₀) in daysReference
Clay10.61[2]
Sandy Clay Loam10.24[2]

Note: This data is for thiobencarb and serves as an estimate for this compound's behavior.

Microbial Degradation Pathways

Microbial degradation is the principal mechanism for the breakdown of thiocarbamate herbicides in the soil. The degradation can proceed through both aerobic and anaerobic pathways, involving a variety of soil microorganisms.

Under aerobic conditions, the degradation of thiocarbamates is relatively rapid. The initial step often involves the hydrolysis of the carbamate (B1207046) ester or amide linkage. For thiobencarb, aerobic degradation can be initiated by the cleavage of the C-S bond.

In anaerobic environments, such as flooded soils, the degradation of thiocarbamates is generally slower. The degradation pathways can involve different intermediates compared to aerobic conditions.

Below is a generalized proposed degradation pathway for thiocarbamate herbicides based on available literature.

Thiobencarb_Degradation This compound This compound (Thiocarbamate Herbicide) Hydrolysis Hydrolysis of Ester/Amide Linkage This compound->Hydrolysis Microbial Enzymes Intermediates Intermediate Metabolites (e.g., 2-chlorobenzyl mercaptan, diethylamine) Hydrolysis->Intermediates Mineralization Mineralization (CO2, H2O, NH4+) Intermediates->Mineralization Further Microbial Degradation

Caption: Generalized microbial degradation pathway of thiocarbamate herbicides.

Quantitative Impact on Soil Microbial Communities

The application of this compound can lead to both transient and long-term changes in the soil microbial biomass, enzyme activities, and overall community structure.

Soil Microbial Biomass

Soil microbial biomass (SMB) is a sensitive indicator of changes in the soil environment. Studies on herbicides have shown varied effects, from inhibition to stimulation of microbial growth. For instance, some studies have reported that herbicides, when applied at recommended field rates, may not have a negative impact on microbial biomass carbon (MB-C), nitrogen (MB-N), and phosphorus (MB-P)[3]. In some cases, an increase in microbial biomass has been observed, potentially due to the utilization of the herbicide as a carbon or nitrogen source by certain microbial populations[3].

Table 2: Hypothetical Quantitative Impact of this compound on Soil Microbial Biomass (SMB)

ParameterControl (No this compound)This compound Treated (Field Rate)% Change
Microbial Biomass Carbon (µg C/g soil)300320+6.7%
Microbial Biomass Nitrogen (µg N/g soil)3031+3.3%
Fungal:Bacterial Ratio0.50.4-20%

Note: This table is hypothetical and for illustrative purposes due to the lack of specific quantitative data for this compound. The values are based on general trends observed with other herbicides.

Soil Enzyme Activities

Soil enzymes are crucial for nutrient cycling and organic matter decomposition. The impact of herbicides on their activity can serve as an indicator of functional disruption in the soil ecosystem. Key enzymes often studied include dehydrogenase, urease, and phosphatase.

  • Dehydrogenase activity is considered an indicator of the overall microbial activity in the soil. Some herbicides have been shown to inhibit dehydrogenase activity, particularly at higher concentrations[4].

  • Urease is involved in the nitrogen cycle, catalyzing the hydrolysis of urea (B33335). The effect of herbicides on urease activity can be variable.

  • Phosphatase enzymes are critical for the mineralization of organic phosphorus. Herbicide application can lead to either an increase or decrease in phosphatase activity, depending on the specific compound and soil conditions[5][6].

Table 3: Hypothetical Quantitative Impact of this compound on Soil Enzyme Activities

Enzyme ActivityControl (No this compound)This compound Treated (Field Rate)% Change
Dehydrogenase (µg TPF/g soil/24h)150135-10%
Urease (µg N/g soil/h)5048-4%
Acid Phosphatase (µg p-nitrophenol/g soil/h)200210+5%

Note: This table is hypothetical and for illustrative purposes due to the lack of specific quantitative data for this compound. The values are based on general trends observed with other herbicides.

Experimental Protocols

A variety of standardized methods are employed to assess the impact of herbicides like this compound on soil microbial communities.

Analysis of Soil Microbial Community Structure

PLFA analysis provides a quantitative profile of the living microbial community composition. Different microbial groups have distinct fatty acid profiles.

PLFA_Workflow cluster_extraction Lipid Extraction cluster_fractionation Lipid Fractionation cluster_analysis Analysis Soil_Sample Soil Sample Extraction Single-Phase Extraction (Chloroform:Methanol:Phosphate (B84403) Buffer) Soil_Sample->Extraction Lipid_Extract Lipid Extract SPE Solid Phase Extraction (SPE) (Silica Column) Lipid_Extract->SPE Phospholipids (B1166683) Phospholipid Fraction SPE->Phospholipids Methylation Transesterification (to Fatty Acid Methyl Esters - FAMEs) Phospholipids->Methylation GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Methylation->GC_MS Data_Analysis Data Analysis (Quantification and Identification) GC_MS->Data_Analysis

Caption: Experimental workflow for Phospholipid Fatty Acid (PLFA) analysis.

Protocol:

  • Lipid Extraction: Lipids are extracted from soil samples using a single-phase solvent mixture, typically chloroform, methanol, and a phosphate buffer.

  • Lipid Fractionation: The total lipid extract is passed through a silica (B1680970) solid-phase extraction (SPE) column to separate lipids into different classes. The phospholipid fraction is collected for further analysis.

  • Transesterification: The collected phospholipids are subjected to mild alkaline methanolysis to convert the fatty acids into fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: The FAMEs are then separated, identified, and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The abundance of specific PLFAs is used to quantify the biomass of different microbial groups (e.g., bacteria, fungi, actinomycetes).

DGGE is a molecular biology technique used to separate DNA fragments of the same length based on their sequence. It is often used to profile microbial community diversity based on 16S rRNA or 18S rRNA gene amplicons.

Measurement of Soil Microbial Activity

Soil respiration, the production of carbon dioxide (CO₂) by soil organisms, is a key indicator of overall microbial activity.

Soil_Respiration_Workflow Soil_Sample Soil Sample Incubation (Controlled Temperature and Moisture) CO2_Trapping CO2 Trapping (e.g., NaOH solution) Soil_Sample->CO2_Trapping Titration Titration of Trapping Solution (with HCl) CO2_Trapping->Titration Calculation Calculation of Respired CO2 Titration->Calculation

Caption: Experimental workflow for measuring soil respiration.

Protocol:

  • Sample Incubation: A known weight of soil is incubated in a sealed container under controlled temperature and moisture conditions.

  • CO₂ Trapping: The CO₂ evolved from the soil is trapped in an alkaline solution, such as sodium hydroxide (B78521) (NaOH).

  • Titration: The amount of CO₂ absorbed by the trapping solution is determined by back-titration with a standardized acid, typically hydrochloric acid (HCl).

  • Calculation: The amount of respired CO₂ is calculated based on the titration results and expressed as mg CO₂ per kg of dry soil per hour or day.

Protocol for Dehydrogenase Activity:

  • Substrate Addition: Soil samples are incubated with a substrate, typically 2,3,5-triphenyltetrazolium chloride (TTC), which acts as an artificial electron acceptor.

  • Incubation: The mixture is incubated in the dark at a specific temperature for a set period.

  • Extraction: The triphenyl formazan (B1609692) (TPF) produced by the reduction of TTC is extracted with a solvent like methanol.

  • Spectrophotometry: The concentration of TPF in the extract is determined colorimetrically using a spectrophotometer, and the results are used to calculate dehydrogenase activity[4].

Protocol for Urease Activity:

  • Substrate Addition: Soil is incubated with a buffered urea solution.

  • Incubation: The mixture is incubated under controlled conditions.

  • Ammonium (B1175870) Measurement: The amount of ammonium released is determined, often by steam distillation with magnesium oxide or colorimetrically.

Protocol for Phosphatase Activity:

  • Substrate Addition: Soil is incubated with a buffered solution of a synthetic phosphate ester, such as p-nitrophenyl phosphate.

  • Incubation: The reaction is allowed to proceed for a specific time.

  • Product Measurement: The amount of p-nitrophenol released is measured colorimetrically after stopping the reaction.

Logical Relationships and Signaling Pathways

The interaction between this compound and the soil microbial community involves a series of logical relationships and can impact microbial signaling pathways, although specific pathway disruptions by this compound are not well-documented.

Herbicide_Impact_Logic cluster_direct Direct Effects cluster_indirect Indirect Effects cluster_community Microbial Community Response This compound This compound Application Toxicity Direct Toxicity to Susceptible Microbes This compound->Toxicity Carbon_Source Utilization as a Carbon/Nitrogen Source This compound->Carbon_Source Weed_Control Reduced Weed Biomass This compound->Weed_Control Altered_Exudates Altered Root Exudates from Stressed Plants This compound->Altered_Exudates Community_Shift Shift in Microbial Community Structure Toxicity->Community_Shift Carbon_Source->Community_Shift Weed_Control->Community_Shift Altered_Exudates->Community_Shift Altered_Function Altered Soil Functions Community_Shift->Altered_Function

Caption: Logical relationships of this compound's impact on soil microbial communities.

The application of this compound can have both direct and indirect effects on soil microorganisms. Directly, it can be toxic to certain microbial species while serving as a nutrient source for others. Indirectly, by controlling weeds, it alters the plant community and the associated root exudates, which in turn influences the microbial community composition. These shifts in the microbial community can lead to altered soil functions, such as changes in nutrient cycling rates and organic matter decomposition.

Conclusion

The impact of this compound on soil microbial communities is a multifaceted process. While specific quantitative data for this compound remains limited, studies on the closely related herbicide thiobencarb provide valuable insights. It is evident that thiocarbamate herbicides can alter soil microbial biomass, enzyme activities, and community structure. The extent of these effects is dependent on various factors including soil type, application rate, and environmental conditions. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct further investigations into the ecotoxicological effects of this compound and other herbicides. A deeper understanding of these interactions is essential for developing sustainable agricultural practices that minimize unintended environmental consequences. Future research should focus on generating specific quantitative data for this compound to refine our understanding of its environmental fate and impact.

References

Orbencarb's Core Mechanism of Action: An In-depth Technical Guide on Lipid Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orbencarb, a selective thiocarbamate herbicide, exerts its phytotoxic effects by disrupting the biosynthesis of very-long-chain fatty acids (VLCFAs), essential components of plant cellular structures. This technical guide delineates the core mechanism of action of this compound as a potent lipid synthesis inhibitor. This compound functions as a pro-herbicide, undergoing metabolic activation within the plant to its sulfoxide (B87167) and sulfone derivatives. These active metabolites subsequently inhibit the very-long-chain fatty acid elongase (VLCFAE) enzyme system, leading to a cascade of physiological disruptions and ultimately, seedling death. This document provides a comprehensive overview of the biochemical pathways, quantitative inhibitory data, detailed experimental protocols for mechanism-of-action studies, and visual representations of the key processes involved.

Introduction

This compound (S-[(2-chlorophenyl)methyl] N,N-diethylcarbamothioate) is a pre-emergent herbicide primarily used for the control of annual grasses and some broadleaf weeds in various crops.[1] Its mode of action is categorized as a lipid synthesis inhibitor, a class of herbicides that interfere with the production of fatty acids crucial for plant growth and development.[2][3] Specifically, this compound targets the elongation of fatty acid chains, a process vital for the synthesis of VLCFAs.[4][5][6][7] These VLCFAs are integral components of the plant's protective cuticular waxes and cellular membranes.[5][6] Disruption of VLCFA synthesis leads to severe developmental defects in emerging seedlings, ultimately causing mortality.[6]

The Biochemical Pathway of this compound's Action

The herbicidal activity of this compound is not direct but relies on its metabolic transformation within the plant. This process can be broken down into two key stages: metabolic activation and target enzyme inhibition.

Metabolic Activation: A Pro-Herbicide Strategy

This compound itself exhibits minimal inhibitory activity on its target enzyme.[5][7] It is considered a pro-herbicide, meaning it is converted into more potent forms within the plant through metabolic processes.[5][6] This activation involves the oxidation of the sulfur atom in the thiocarbamate group, leading to the formation of this compound sulfoxide and, subsequently, this compound sulfone.[5][7] These oxidized metabolites are the primary active molecules responsible for the herbicidal effects.[5][7]

This compound This compound (Pro-herbicide) Metabolism Plant Metabolism (Oxidation) This compound->Metabolism Sulfoxide This compound Sulfoxide (Active Metabolite) Metabolism->Sulfoxide Sulfone This compound Sulfone (Active Metabolite) Metabolism->Sulfone

Metabolic activation of this compound in planta.
Inhibition of Very-Long-Chain Fatty Acid Elongase (VLCFAE)

The primary molecular target of this compound's active metabolites is the very-long-chain fatty acid elongase (VLCFAE) enzyme system.[5][7] This multi-enzyme complex, located in the endoplasmic reticulum, is responsible for the sequential addition of two-carbon units to fatty acid chains of 18 carbons or longer.[5] The inhibition of VLCFAE by this compound sulfoxide and sulfone effectively halts the production of VLCFAs.[5][7] Studies on the related thiocarbamate, thiobencarb, suggest that the inhibition of VLCFAE by its sulfoxide metabolite is reversible.[7]

The VLCFA elongation is a four-step cyclical process involving the enzymes:

  • β-ketoacyl-CoA synthase (KCS) : Catalyzes the initial condensation reaction.

  • β-ketoacyl-CoA reductase (KCR) : Reduces the β-ketoacyl-CoA.

  • β-hydroxyacyl-CoA dehydratase (HCD) : Dehydrates the hydroxyacyl-CoA.

  • enoyl-CoA reductase (ECR) : Reduces the enoyl-CoA to form the elongated acyl-CoA.

This compound's active metabolites are believed to primarily inhibit the condensing enzyme, KCS, which is the rate-limiting step in the elongation cycle.

cluster_VLCFA_Elongation VLCFA Elongation Cycle (Endoplasmic Reticulum) cluster_Inhibition Inhibition by this compound Metabolites AcylCoA Acyl-CoA (C_n) KCS KCS AcylCoA->KCS MalonylCoA Malonyl-CoA MalonylCoA->KCS KetoacylCoA β-Ketoacyl-CoA (C_n+2) KCR KCR KetoacylCoA->KCR HydroxyacylCoA β-Hydroxyacyl-CoA (C_n+2) HCD HCD HydroxyacylCoA->HCD EnoylCoA trans-2,3-Enoyl-CoA (C_n+2) ECR ECR EnoylCoA->ECR ElongatedAcylCoA Acyl-CoA (C_n+2) KCS->KetoacylCoA KCR->HydroxyacylCoA HCD->EnoylCoA ECR->ElongatedAcylCoA Orbencarb_Metabolites This compound Sulfoxide & This compound Sulfone Orbencarb_Metabolites->KCS Inhibition

Inhibition of the VLCFA elongation cycle by this compound metabolites.

Quantitative Data

CompoundTarget Enzyme/ProcessTest SystemInhibitory ConcentrationReference
PebulateVery-Long-Chain Fatty Acid (VLCFA) SynthesisBarley and Wild Oat ShootsSignificant inhibition at ≥25 µM[5]
Pebulate SulfoxideVery-Long-Chain Fatty Acid (VLCFA) SynthesisBarley and Wild Oat ShootsSignificant inhibition at ≥25 µM[5]
ThiobencarbVery-Long-Chain Fatty Acid Elongase (VLCFAE)Microsomal fraction of etiolated barnyard millet seedlingsSlight inhibition[7]
Thiobencarb SulfoxideVery-Long-Chain Fatty Acid Elongase (VLCFAE)Microsomal fraction of etiolated barnyard millet seedlingsPotent inhibition (specific IC50 not provided)[7]
Thiobencarb SulfoneVery-Long-Chain Fatty Acid Elongase (VLCFAE)Microsomal fraction of etiolated barnyard millet seedlingsPotent inhibition (specific IC50 not provided)[7]

Experimental Protocols

The following protocols are detailed methodologies for key experiments to investigate the mode of action of this compound.

In Vitro VLCFA Elongase Inhibition Assay

This protocol describes a method to assess the direct inhibitory effect of this compound and its metabolites on the VLCFAE enzyme complex.

Workflow:

Start Plant Material (e.g., etiolated seedlings) Homogenization Homogenization in Extraction Buffer Start->Homogenization Centrifugation1 Low-Speed Centrifugation (remove debris) Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation (pellet microsomes) Centrifugation1->Centrifugation2 Resuspension Resuspend Microsomal Pellet Centrifugation2->Resuspension Assay Incubate with [14C]Malonyl-CoA, Acyl-CoA Substrate, and Inhibitor Resuspension->Assay Extraction Lipid Extraction Assay->Extraction TLC Thin-Layer Chromatography (separate fatty acids) Extraction->TLC Analysis Autoradiography and Scintillation Counting TLC->Analysis End Determine % Inhibition Analysis->End

Workflow for in vitro VLCFA elongase inhibition assay.

Methodology:

  • Microsome Isolation:

    • Homogenize etiolated seedlings (e.g., barnyard millet, barley) in a cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 330 mM sucrose, 1 mM EDTA, 5 mM DTT).

    • Filter the homogenate and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable assay buffer.

  • Enzyme Assay:

    • Prepare reaction mixtures containing the microsomal protein, an acyl-CoA starter substrate (e.g., C18:0-CoA), [1-14C]malonyl-CoA, and NADPH.

    • Add varying concentrations of this compound, this compound sulfoxide, or this compound sulfone (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a solvent-only control.

    • Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a strong acid (e.g., 10% trichloroacetic acid).

    • Extract the lipids using a chloroform:methanol solvent system.

    • Separate the fatty acid methyl esters (after derivatization) by thin-layer chromatography (TLC).

    • Visualize the radiolabeled VLCFAs by autoradiography and quantify the radioactivity by scintillation counting.

    • Calculate the percentage of inhibition relative to the control.

Plant Lipid Profiling by GC-MS

This protocol details the analysis of the fatty acid profile in plants treated with this compound to observe the in vivo effects on VLCFA levels.

Methodology:

  • Plant Treatment and Sample Collection:

    • Grow susceptible plants (e.g., Avena fatua) in a controlled environment.

    • Treat the plants with a sub-lethal dose of this compound at an early growth stage.

    • Harvest plant tissues (e.g., shoots, roots) at different time points after treatment. Include untreated control plants.

  • Lipid Extraction and Derivatization:

    • Extract total lipids from the plant tissues using a modified Bligh and Dyer method.

    • Saponify the lipid extract to release free fatty acids.

    • Derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.

  • GC-MS Analysis:

    • Inject the FAMEs into a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Use a suitable capillary column for fatty acid separation (e.g., DB-23).

    • Set up a temperature gradient program to achieve optimal separation of FAMEs of different chain lengths.

    • Identify individual FAMEs based on their retention times and mass spectra compared to known standards.

    • Quantify the abundance of each fatty acid, particularly VLCFAs (C20 and longer), relative to an internal standard.

Quantification of this compound and its Metabolites by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of this compound, this compound sulfoxide, and this compound sulfone in plant tissues.

Methodology:

  • Sample Preparation:

    • Homogenize plant tissue samples in a suitable extraction solvent (e.g., acetonitrile).

    • Perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction and cleanup to remove interfering matrix components.

  • LC-MS/MS Analysis:

    • Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

    • Separate the analytes on a C18 reversed-phase column using a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of formic acid.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions for this compound, this compound sulfoxide, and this compound sulfone.

    • Establish a matrix-matched calibration curve using standards of the three analytes to ensure accurate quantification.

Conclusion

This compound's mode of action as a lipid synthesis inhibitor is a well-defined process involving its metabolic activation to potent sulfoxide and sulfone derivatives, which in turn inhibit the VLCFAE enzyme system. This disruption of VLCFA synthesis is the primary mechanism leading to the herbicidal effects observed in susceptible plant species. The provided experimental protocols offer a robust framework for researchers to further investigate the intricate details of this compound's interaction with its target and the resulting physiological consequences. A deeper understanding of this mode of action is crucial for the development of more effective and selective herbicides, as well as for managing the evolution of herbicide resistance in weed populations.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Orbencarb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbencarb is a selective, pre-emergent thiocarbamate herbicide used to control annual grasses and some broadleaf weeds. Understanding its chemical structure and physicochemical properties is fundamental to elucidating its mechanism of action, environmental fate, and toxicological profile. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical and chemical properties, mechanism of action, and detailed experimental protocols for the determination of its key characteristics.

Chemical Identity and Structure

This compound, chemically known as S-[(2-chlorophenyl)methyl] N,N-diethylcarbamothioate, is characterized by a thiocarbamate functional group attached to a 2-chlorobenzyl moiety.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name S-[(2-chlorophenyl)methyl] N,N-diethylcarbamothioate
CAS Number 34622-58-7
Molecular Formula C₁₂H₁₆ClNOS
Molecular Weight 257.78 g/mol
SMILES CCN(CC)C(=O)SCC1=CC=CC=C1Cl
InChI Key LLLFASISUZUJEQ-UHFFFAOYSA-N

Chemical Structure:

G cluster_plant_cell Plant Cell This compound This compound Sulfoxide This compound Sulfoxide (Active Form) This compound->Sulfoxide Metabolic Activation FAE Fatty Acid Elongase (VLCFAE) Sulfoxide->FAE Inhibition VLCFA Very-Long-Chain Fatty Acids (VLCFAs) FAE->VLCFA FattyAcids Fatty Acids (C16, C18) FattyAcids->FAE Waxes Cuticular Waxes & Suberin VLCFA->Waxes Protection Disrupted Cuticle & Water Loss Waxes->Protection Death Cell Death Protection->Death G start Start prep Add excess this compound to water in a flask start->prep agitate Agitate at a constant temperature (e.g., 20°C) for 24-48 hours prep->agitate equilibrate Allow to stand for 24 hours to reach equilibrium agitate->equilibrate separate Separate aqueous phase (centrifugation or filtration) equilibrate->separate analyze Analyze this compound concentration in the aqueous phase (e.g., HPLC) separate->analyze end End analyze->end G start Start sample Place this compound sample in a thermostatted cell start->sample evacuate Evacuate the system to remove air sample->evacuate equilibrate Allow the system to reach thermal equilibrium evacuate->equilibrate measure Measure the vapor pressure using a manometer or pressure transducer equilibrate->measure repeat Repeat measurement at different temperatures measure->repeat end End repeat->end G diethylamine Diethylamine intermediate Diethylthiocarbamate Intermediate diethylamine->intermediate + COS carbonyl_sulfide Carbonyl Sulfide (COS) This compound This compound intermediate->this compound + 2-Chlorobenzyl Chloride - HCl chlorobenzyl_chloride 2-Chlorobenzyl Chloride

Orbencarb's role as a xenobiotic and environmental contaminant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Orbencarb: A Xenobiotic and Environmental Contaminant

Issued: December 18, 2025

Abstract

This compound is a selective, pre-emergence thiocarbamate herbicide used to control annual grasses and broad-leaved weeds in various agricultural settings.[1] As a synthetic chemical compound foreign to biological systems, it is classified as a xenobiotic.[2][3][4] Its application in agriculture leads to its introduction into the environment, where its persistence, mobility, and toxicity raise concerns, establishing its role as an environmental contaminant.[2] This document provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, environmental fate, toxicological profile, and the analytical methodologies used for its detection. It is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of this compound.

Chemical and Physical Properties

This compound, chemically known as S-[(2-chlorophenyl)methyl] N,N-diethylcarbamothioate, is a monothiocarbamic ester.[2] Its fundamental properties are crucial for understanding its environmental behavior and toxicological effects.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₁₆ClNOS PubChem[2]
Molecular Weight 257.78 g/mol PubChem[2]
CAS Number 34622-58-7 PubChem[2]
Chemical Class Monothiocarbamic Ester, Herbicide PubChem[2]

| Synonyms | Lanray, Orthobencarb, B 3356 | PubChem[2] |

Mechanism of Action

This compound functions as a systemic herbicide, primarily absorbed through the roots and seeds of target plants and then translocated to the growing points.[5] Its herbicidal activity stems from its role as a lipid synthesis inhibitor.[5]

Specifically, this compound targets and inhibits the action of very-long-chain fatty acid elongases (VLCFAEs). Research on the related compound thiobencarb (B1683131) shows that the parent compound is metabolized into more active forms, such as its sulfoxide (B87167) and sulfone derivatives, which are potent inhibitors of VLCFAE.[6] This inhibition disrupts the formation of essential lipids and waxes required for cell membrane integrity and cuticle formation, ultimately leading to the death of the emerging seedling.[6][7]

G orb This compound (Parent Compound) met Metabolic Oxidation (in plant/soil) orb->met Absorption active Active Metabolites (e.g., this compound Sulfoxide) met->active vlcfae Very-Long-Chain Fatty Acid Elongase (VLCFAE) active->vlcfae Inhibition lipids VLCFA Synthesis vlcfae->lipids Catalysis disrupt Disruption of Cuticle & Cell Membrane Formation lipids->disrupt death Seedling Death disrupt->death

Caption: this compound's inhibitory pathway on lipid synthesis.

Environmental Fate and Persistence

The environmental behavior of a xenobiotic like this compound determines its potential for contamination and exposure to non-target organisms. Key processes governing its fate include sorption, leaching, and degradation.

3.1 Sorption and Leaching The mobility of this compound in soil is largely dictated by its adsorption to soil particles. Like many pesticides, its tendency to adsorb is strongly influenced by the soil's organic matter content; higher organic content generally leads to stronger adsorption.[8][9][10] Strongly adsorbed compounds are less likely to be leached into lower soil layers and groundwater.[9][10] Conversely, in soils with low organic matter, this compound has a higher potential for leaching, posing a risk to groundwater resources.[10][11]

3.2 Degradation this compound is subject to degradation in the environment through both biological and abiotic processes. Microorganisms in the soil play a role in its metabolism. The primary metabolites identified include methyl 2-chlorobenzylsulfone and 2-chlorobenzoic acid.[1] Abiotic degradation, particularly photolysis in aqueous environments, can also contribute to its breakdown. The rate of degradation, often expressed as a half-life, is dependent on various environmental conditions such as soil type, temperature, moisture, and sunlight exposure.[9]

G cluster_soil Soil Compartment cluster_water Water Compartment orb_soil This compound in Soil adsorption Sorption to Organic Matter orb_soil->adsorption degradation Microbial Degradation orb_soil->degradation leaching Leaching orb_soil->leaching runoff Surface Runoff orb_soil->runoff metabolites Metabolites degradation->metabolites orb_water This compound in Water photolysis Photodegradation orb_water->photolysis leaching->orb_water runoff->orb_water

Caption: Environmental fate pathways of this compound in soil and water.

Toxicology and Ecotoxicology

As a biologically active xenobiotic, this compound poses toxicological risks to both human health and non-target organisms in the environment.[2][3]

4.1 Human Health Toxicity According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed and toxic if inhaled.[2] Prolonged or repeated exposure may cause damage to organs.

Table 2: Human Health Toxicity Data for this compound

Endpoint Classification / Value Source
Acute Oral Toxicity H302: Harmful if swallowed (Category 4) ECHA C&L Inventory[2]

| Acute Inhalation Toxicity | H331: Toxic if inhaled (Category 3) | ECHA C&L Inventory[2] |

Note: Specific quantitative values for LD₅₀ (Lethal Dose, 50%) or NOAEL (No-Observed-Adverse-Effect Level) for this compound were not available in the cited public domain literature. The values for the related compound thiobencarb should not be used interchangeably.

4.2 Ecotoxicity and Non-Target Effects The application of herbicides can have unintended consequences for the surrounding ecosystem.[12][13] Pesticides are known to negatively affect a wide range of non-target species, including invertebrates, vertebrates, plants, and microorganisms, impacting their growth, reproduction, and behavior.[12][14] this compound, as a soil-applied herbicide, can impact soil microflora and fauna. Through runoff and leaching, it can contaminate aquatic environments, posing a risk to fish, amphibians, and aquatic invertebrates.

4.3 Bioaccumulation and Biomagnification Persistent organic pollutants that are fat-soluble can accumulate in the tissues of an organism at a rate faster than they can be metabolized or excreted, a process known as bioaccumulation.[15][16] As these organisms are consumed by others, the concentration of the toxin increases at successively higher levels of the food chain, a phenomenon called biomagnification.[15][17][18] This process can lead to significant toxicant loads in apex predators.[16][17] Given its chemical nature, this compound has the potential to bioaccumulate and biomagnify in environmental food webs.

G cluster_conc water Water & Sediment (Low Concentration) phyto Phytoplankton water->phyto Bioaccumulation toxin zoo Zooplankton phyto->zoo Trophic Transfer fish Small Fish zoo->fish Trophic Transfer predator Predatory Fish / Bird fish->predator Trophic Transfer

Caption: Biomagnification of xenobiotics through an aquatic food web.

Analytical Methods

Accurate detection and quantification of this compound and its metabolites in environmental matrices are essential for monitoring, risk assessment, and regulatory compliance. The standard methods involve sample extraction, cleanup, and instrumental analysis.[1][19]

5.1 Experimental Protocol: Analysis of this compound in Soil

This protocol is a synthesized procedure based on common methods for pesticide residue analysis.[1][19][20]

  • Sample Preparation:

    • Collect a representative soil sample and air-dry it.

    • Sieve the soil to remove large debris and homogenize the sample.

    • Weigh a 20-50 g subsample into a flask.

  • Extraction:

    • Add an extraction solvent, such as acidic acetone (B3395972) or ethyl acetate, to the soil sample.[1][20] For enhanced efficiency, add sodium sulfate (B86663) to create a slurry and remove water.[20]

    • Use an ultrasonic bath or a high-speed homogenizer (e.g., Omni-Mixer) for 3-5 minutes to ensure thorough extraction of the analyte from the soil matrix.[19][20]

    • Separate the solvent extract from the soil solids by decanting, filtration (e.g., through a Buchner funnel), or centrifugation.[1][19]

  • Cleanup (Purification):

    • Liquid-Liquid Partitioning: If necessary, partition the extract against water at different pH levels to remove interfering co-extractants.[1]

    • Column Chromatography: Pass the concentrated extract through a cleanup column packed with an adsorbent like silica (B1680970) gel or Florisil. Elute the column with a suitable solvent or solvent mixture (e.g., ethyl acetate-hexane) to separate this compound from other compounds.[1]

  • Concentration and Reconstitution:

    • Evaporate the purified solvent extract to near dryness using a rotary evaporator at a controlled temperature (e.g., 40°C).[1]

    • Reconstitute the residue in a small, precise volume of a suitable solvent (e.g., acetone or iso-octane) for instrumental analysis.[1][20]

  • Instrumental Analysis:

    • Gas Chromatography (GC): Inject an aliquot of the final sample solution into a GC system.

      • Detectors: Utilize a detector suitable for organochlorine and organosulfur compounds, such as an Electron Capture Detector (ECD) for high sensitivity to the chlorine atom, a Flame Photometric Detector (FPD) in sulfur mode, or a Nitrogen-Phosphorus Detector (NPD).[1][20]

      • Mass Spectrometry (MS): For definitive identification and confirmation, GC-MS is the recommended method due to its high selectivity and sensitivity.[21]

    • Quantification: Calculate the concentration of this compound in the original sample by comparing the peak area from the sample chromatogram to a calibration curve generated from certified reference standards.[1]

G start Soil Sample Collection extract Solvent Extraction (e.g., Ethyl Acetate) start->extract cleanup Sample Cleanup (Silica Gel Column) extract->cleanup concentrate Concentration & Reconstitution cleanup->concentrate analysis GC-FPD / GC-ECD Analysis concentrate->analysis end Data Quantification analysis->end

References

Preliminary Assessment of Orbencarb's Genotoxic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Orbencarb, a pre-emergence thiocarbamate herbicide, is utilized for the control of annual grasses in various agricultural settings. Understanding the genotoxic potential of such compounds is a critical aspect of regulatory assessment and ensuring human and environmental safety. This technical guide provides a summary of the currently available information regarding the genotoxicity of this compound. It outlines the standard methodologies for key genotoxicity assays and discusses potential mechanisms of action based on related research. A significant finding of this review is the apparent lack of publicly available, in-depth genotoxicity studies for this compound, highlighting a notable data gap in the existing scientific literature.

Current Status of Genotoxicity Data for this compound

A thorough review of publicly accessible toxicology databases and scientific literature indicates a significant lack of specific genotoxicity data for this compound. The AERU (Agriculture and Environment Research Unit) database, for instance, explicitly states "No data found" for key genotoxicity endpoints for this compound, including chromosome aberration, DNA damage/repair, gene mutation, and genome mutation.[1] This suggests that comprehensive studies evaluating the mutagenic and clastogenic potential of this compound have either not been conducted, are not published in peer-reviewed literature, or are not available in the public domain.

While direct evidence is lacking, a study on zebrafish embryos has shown that exposure to this compound can induce apoptosis (programmed cell death) and the production of reactive oxygen species (ROS). The generation of ROS is a well-established mechanism that can lead to oxidative DNA damage, a precursor to mutations and chromosomal damage. This finding suggests a plausible indirect mechanism by which this compound could potentially exert genotoxic effects.

Standard Experimental Protocols for Genotoxicity Assessment

In the absence of specific data for this compound, this section details the standard, internationally recognized experimental protocols that would be employed to evaluate its genotoxic potential. These assays are designed to detect different types of genetic damage.

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Principle: The bacterial strains used are auxotrophic for histidine (or tryptophan), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation that restores the ability of the bacteria to synthesize the amino acid, allowing them to form colonies.

  • Methodology:

    • Strains: A standard set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is selected to detect different types of mutations (frameshift vs. base-pair substitutions).

    • Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (usually a rat liver homogenate, S9 mix), to mimic mammalian metabolism and detect metabolites that may be mutagenic.

    • Exposure: The test chemical, bacterial culture, and S9 mix (if used) are combined and either mixed with molten top agar (B569324) and poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated together before plating (pre-incubation method).

    • Incubation: Plates are incubated for 48-72 hours at 37°C.

    • Scoring: The number of revertant colonies on the test plates is counted and compared to the number on the solvent control plates. A significant, dose-dependent increase in the number of revertants is indicative of mutagenic activity.

This assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a chemical in mammalian cells.

  • Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.

  • Methodology:

    • Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes.

    • Exposure: Cells are exposed to the test chemical at various concentrations, with and without S9 metabolic activation.

    • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis during or after treatment.

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Analysis: The frequency of micronuclei is scored in a predetermined number of binucleated cells (typically 1000-2000 per concentration). A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

This test evaluates the ability of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

  • Principle: Clastogenic agents can cause breaks and exchanges in chromosomes, which can be visualized by microscopy during the metaphase stage of cell division.

  • Methodology:

    • Cell Lines: Similar to the micronucleus test, cell lines like CHO, V79, or human lymphocytes are used.

    • Exposure: Cells are treated with the test substance at several concentrations, with and without S9 mix.

    • Metaphase Arrest: A spindle inhibitor, such as colcemid, is added to the cell cultures to arrest cells in metaphase.

    • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

    • Analysis: Chromosomes are stained, and metaphase spreads are analyzed under a microscope for structural aberrations, including chromosome and chromatid gaps, breaks, and exchanges. The percentage of cells with aberrations is calculated for each concentration and compared to controls.

Data Presentation for Hypothetical Genotoxicity Studies of this compound

While no specific data for this compound is available, the following tables illustrate how quantitative results from the aforementioned assays would be presented.

Table 1: Hypothetical Results of an Ames Test for this compound

Test StrainMetabolic Activation (S9)Concentration (µ g/plate )Mean Revertants/Plate ± SDMutagenicity Ratio
TA100-0 (Solvent Control)120 ± 151.0
10125 ± 181.0
50135 ± 201.1
100140 ± 171.2
+0 (Solvent Control)130 ± 121.0
10138 ± 141.1
50280 ± 252.2
100450 ± 303.5
TA98-0 (Solvent Control)30 ± 51.0
1032 ± 61.1
5035 ± 41.2
10038 ± 71.3
+0 (Solvent Control)35 ± 61.0
1038 ± 51.1
5042 ± 81.2
10045 ± 61.3

Mutagenicity Ratio = Mean revertants in test group / Mean revertants in solvent control group. A ratio ≥ 2.0 is typically considered a positive result.

Table 2: Hypothetical Results of an In Vitro Micronucleus Test for this compound in CHO Cells

Treatment ConditionConcentration (µg/mL)% Binucleated Cells with Micronuclei (Mean ± SD)
Without S90 (Solvent Control)1.5 ± 0.5
101.8 ± 0.6
502.2 ± 0.7
1002.5 ± 0.8
With S90 (Solvent Control)1.6 ± 0.4
102.0 ± 0.5
504.5 ± 1.2
1008.9 ± 2.1

Table 3: Hypothetical Results of an In Vitro Chromosomal Aberration Test for this compound in Human Lymphocytes

Treatment ConditionConcentration (µg/mL)% Metaphases with Structural Aberrations (Excluding Gaps)
Without S90 (Solvent Control)2.0
252.5
753.0
1503.5
With S90 (Solvent Control)2.2
253.0
757.5
15015.0

Visualizing Workflows and Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate a standard workflow for genotoxicity testing and a potential signaling pathway for this compound-induced cellular stress.

Genotoxicity_Testing_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation cluster_2 Outcome Ames Test Ames Test Genotoxicity Assessment Genotoxicity Assessment Ames Test->Genotoxicity Assessment In Vitro Micronucleus In Vitro Micronucleus In Vivo Micronucleus In Vivo Micronucleus In Vitro Micronucleus->In Vivo Micronucleus If Positive Chromosomal Aberration Chromosomal Aberration Chromosomal Aberration->In Vivo Micronucleus If Positive Transgenic Rodent Mutation Transgenic Rodent Mutation In Vivo Micronucleus->Transgenic Rodent Mutation For further investigation In Vivo Micronucleus->Genotoxicity Assessment Transgenic Rodent Mutation->Genotoxicity Assessment Test Compound (this compound) Test Compound (this compound) Test Compound (this compound)->Ames Test Test Compound (this compound)->In Vitro Micronucleus Test Compound (this compound)->Chromosomal Aberration

Caption: A typical workflow for assessing the genotoxicity of a chemical compound.

Orbencarb_ROS_Pathway This compound This compound This compound->Cellular Stress Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Oxidative DNA Damage Oxidative DNA Damage ROS Production->Oxidative DNA Damage Apoptosis Apoptosis ROS Production->Apoptosis Mutations/Chromosomal Aberrations Mutations/Chromosomal Aberrations Oxidative DNA Damage->Mutations/Chromosomal Aberrations Cellular Stress->Mitochondrial Dysfunction

References

Methodological & Application

Application Note: Determination of Orbencarb in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the analysis of Orbencarb, a selective thiocarbamate herbicide, in environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides comprehensive procedures for sample preparation, instrumental analysis, and data interpretation. The method is suitable for the quantification of this compound residues in samples such as soil and water, which is crucial for environmental monitoring and regulatory compliance.

Introduction

This compound is a pre-emergence herbicide used for the control of annual grasses and broad-leaved weeds in various crops.[1] Its potential for environmental contamination necessitates reliable analytical methods for its detection and quantification in different environmental compartments. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the analysis of semi-volatile compounds like this compound. This application note provides a detailed protocol for this compound analysis, including sample extraction, cleanup, and GC-MS determination.

Experimental Protocol

Reagents and Materials
  • Solvents: Acetone (B3395972), acetonitrile, dichloromethane, ethyl acetate (B1210297), n-hexane, methanol (B129727) (pesticide residue analysis grade).

  • Reagents: Anhydrous sodium sulfate (B86663), sodium chloride, hydrochloric acid, sodium hydroxide.

  • Standards: Certified reference standard of this compound (≥95% purity).[2]

  • Gases: Helium or Hydrogen (99.999% purity) as GC carrier gas.

  • Solid-Phase Extraction (SPE) Cartridges: C18 or other suitable polymeric cartridges.

  • Silica (B1680970) Gel: For column chromatography cleanup.[1]

Standard Preparation

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol or acetone. From this stock solution, prepare a series of working standard solutions by serial dilution to construct a calibration curve. A typical calibration range is from 0.01 µg/mL to 0.2 µg/mL.

Sample Preparation

The following protocols are generalized procedures and may require optimization based on the specific sample matrix.

3.1. Water Samples (Adapted from Thiobencarb analysis)

  • Sample Collection: Collect water samples in clean glass bottles. If residual chlorine is present, dechlorinate by adding sodium thiosulfate. Store samples at 4°C and extract within 48 hours.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the adsorbed this compound with 5-10 mL of ethyl acetate.

  • Concentration: Dry the eluate by passing it through anhydrous sodium sulfate and concentrate to a final volume of 1 mL under a gentle stream of nitrogen. The extract is now ready for GC-MS analysis.

3.2. Soil and Plant Material Samples [1]

  • Extraction: Weigh 50 g of the homogenized sample into a beaker and add 150 mL of acidic acetone. Homogenize and filter. Repeat the extraction on the residue.

  • Partitioning: Combine the filtrates and concentrate under reduced pressure. Add sodium chloride solution and partition with dichloromethane.

  • Cleanup (Silica Gel Chromatography): Concentrate the organic layer and dissolve the residue in a small volume of n-hexane-ethyl acetate. Load the solution onto a silica gel column. Wash the column with n-hexane-ethyl acetate and then elute this compound with a more polar solvent mixture.

  • Final Concentration: Evaporate the eluent to dryness and reconstitute the residue in a known volume of a suitable solvent (e.g., acetone or hexane) for GC-MS analysis.

GC-MS Instrumental Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Oven Temperature ProgramStart at 70°C (hold for 2 min), ramp to 150°C at 20°C/min, then to 300°C at 10°C/min (hold for 5 min)
Carrier GasHelium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min)[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C - 280°C[3]
Interface Temperature300°C[3]
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Monitored Ions (m/z)Quantifier and qualifier ions should be selected from the mass spectrum of this compound. Based on the NIST library, prominent ions include m/z 100, 125, and the molecular ion at 257.[4][5]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of a similar thiocarbamate herbicide, Thiobencarb, by GC-MS, which can be considered as target validation parameters for the this compound method.

ParameterTypical ValueReference
Limit of Detection (LOD)0.01 µg/L (in water)[6]
Limit of Quantification (LOQ)0.03 µg/L (in water)[6]
Linearity (Correlation Coefficient, r²)>0.99[6]
Recovery95-105% (in water)[6]
Kovats Retention Index (Semi-standard non-polar)1919.3[4]

Experimental Workflow and Signaling Pathways

Orbencarb_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Environmental Sample (Water, Soil, etc.) Extraction Extraction (SPE for Water / Solvent for Soil) Sample->Extraction Cleanup Cleanup (e.g., Silica Gel Chromatography) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, SIM/Scan) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis by GC-MS.

Discussion

The described method provides a reliable approach for the determination of this compound in environmental samples. The sample preparation procedure, involving either solid-phase extraction for water or solvent extraction and silica gel cleanup for soil and plant matrices, is effective in isolating this compound and removing potential interferences.[1] The use of GC-MS in either SIM or full scan mode allows for both sensitive quantification and confident identification of the analyte. The mass spectrum of this compound is characterized by specific fragment ions that can be used for its unambiguous identification.[5] For method validation, it is recommended to assess parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability) according to established guidelines.

Conclusion

This application note presents a detailed and robust GC-MS method for the analysis of this compound. The protocol is designed to be adaptable to various environmental sample types and provides the necessary information for researchers and analytical scientists to implement this method in their laboratories. The provided workflow and instrumental parameters serve as a solid foundation for the routine monitoring of this compound residues.

References

Application Notes and Protocols for Orbencarb Residue Analysis in Agricultural Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the analysis of orbencarb residues in key agricultural crops: wheat, soybean, and potato. The protocols detailed below are based on established gas chromatography (GC) and high-performance liquid chromatography (HPLC) techniques, incorporating robust sample preparation methods for accurate and reliable quantification.

Introduction

This compound is a selective thiocarbamate herbicide used for the pre-emergence control of grassy weeds in various crops.[1] Monitoring its residues in agricultural commodities is essential to ensure food safety and compliance with regulatory limits. This document outlines detailed protocols for the extraction, cleanup, and determination of this compound residues, along with its primary metabolites, methyl 2-chlorobenzylsulfone (I) and 2-chlorobenzoic acid (II).

Analytical Methodologies

The determination of this compound residues can be effectively achieved using both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): GC coupled with a Flame Photometric Detector (FPD) or an Electron Capture Detector (ECD) is a common and sensitive method for this compound analysis.[1] The FPD is selective for sulfur-containing compounds, making it well-suited for the detection of the parent this compound molecule. The ECD is highly sensitive to halogenated compounds and can be used for the detection of this compound and its chlorinated metabolites.

  • High-Performance Liquid Chromatography (HPLC): HPLC with Ultraviolet (UV) detection offers a reliable alternative for the analysis of this compound. This method is particularly useful for compounds that may be thermally labile and not well-suited for GC analysis.[2]

Experimental Protocols

Sample Preparation: Extraction and Cleanup

A crucial step in residue analysis is the efficient extraction of the target analyte from the complex crop matrix and the removal of interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for pesticide residue analysis in food matrices and is adaptable for this compound.

Protocol 1: Modified QuEChERS Extraction and Cleanup

This protocol is a general procedure that can be adapted for wheat, soybean, and potato matrices.

Materials:

  • Homogenized sample (wheat grain, soybean, or potato tuber)

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Dispersive SPE (d-SPE) sorbents: Primary Secondary Amine (PSA), C18, and Graphitized Carbon Black (GCB)

  • Centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • For samples with low water content (e.g., wheat grain, dry soybean), add an appropriate amount of water to bring the total water content to approximately 80%.

    • Cap the tube and shake vigorously for 1 minute.

    • Add a salt mixture of 4 g anhydrous magnesium sulfate and 1 g sodium chloride.

    • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube. The choice of sorbents in the d-SPE tube depends on the matrix:

      • For Potato and general use: 900 mg MgSO₄ and 150 mg PSA.

      • For Soybean (higher fat content): 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

      • For Wheat (pigmented extracts): 900 mg MgSO₄, 150 mg PSA, and 7.5-50 mg GCB (use the minimum amount necessary to remove pigments as GCB can retain planar pesticides).

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

    • The resulting supernatant is ready for analysis by GC or HPLC. For GC analysis, a solvent exchange to a more volatile solvent like hexane (B92381) or acetone (B3395972) may be necessary. For HPLC analysis, the extract can often be directly injected after dilution with the mobile phase.

Instrumental Analysis

Protocol 2: Gas Chromatography (GC-FPD/ECD) Analysis

Instrumentation:

  • Gas chromatograph equipped with a Flame Photometric Detector (FPD) with a sulfur filter (394 nm) or an Electron Capture Detector (ECD).

  • Capillary column: A mid-polarity column such as a 5% phenyl methylpolysiloxane (e.g., DB-5, HP-5ms) is suitable.

Operating Conditions (Example):

ParameterGC-FPDGC-ECD
Column 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C250 °C
Oven Program Initial 100°C (hold 1 min), ramp to 250°C at 10°C/min, hold 5 minInitial 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 10 min
Carrier Gas Helium at a constant flow of 1.0 mL/minNitrogen at a constant flow of 1.2 mL/min
Detector Temperature 250 °C300 °C
Injection Volume 1 µL (splitless)1 µL (splitless)

Protocol 3: High-Performance Liquid Chromatography (HPLC-UV) Analysis

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Operating Conditions (Example):

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 220 nm

Data Presentation

The following tables summarize the expected performance of the analytical methods for this compound residue analysis. It is important to note that specific performance characteristics can vary between laboratories and matrices. The data presented here is a compilation based on available literature for this compound and structurally similar thiocarbamate pesticides.

Table 1: Method Performance Data for this compound Analysis

AnalyteMatrixMethodLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
This compoundWheatGC-FPD/ECD0.005 - 0.010.01 - 0.0285 - 110< 15
This compoundSoybeanGC-FPD/ECD0.005 - 0.010.01 - 0.0280 - 105< 15
This compoundPotatoGC-FPD/ECD0.005 - 0.010.01 - 0.0285 - 110< 15
This compoundWheatHPLC-UV0.01 - 0.020.02 - 0.0580 - 115< 10
This compoundSoybeanHPLC-UV0.01 - 0.020.02 - 0.0580 - 110< 10
This compoundPotatoHPLC-UV0.01 - 0.020.02 - 0.0585 - 115< 10

Note: The values presented are estimates based on typical performance for pesticide residue analysis and may require validation in a specific laboratory setting.

Table 2: Maximum Residue Limits (MRLs) for this compound

CommodityJurisdictionMRL (mg/kg)
WheatJapan0.7
SoybeanJapan0.7
PotatoMultipleNot widely established or set at the limit of quantification (e.g., 0.01)

Note: MRLs are subject to change and should be verified with the relevant authorities.

Visualizations

Diagram 1: Experimental Workflow for this compound Residue Analysis

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization (Wheat, Soybean, Potato) Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA, C18, GCB) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 FinalExtract Final Extract Centrifugation2->FinalExtract GC_Analysis GC-FPD/ECD Analysis FinalExtract->GC_Analysis Solvent Exchange (if necessary) HPLC_Analysis HPLC-UV Analysis FinalExtract->HPLC_Analysis Dilution Quantification Quantification GC_Analysis->Quantification HPLC_Analysis->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound residue analysis.

Diagram 2: Logical Relationship of Analytical Steps

LogicalFlow Sample Agricultural Sample (Wheat, Soybean, Potato) Extraction Extraction of this compound and Metabolites Sample->Extraction Homogenize Cleanup Removal of Matrix Interferences Extraction->Cleanup Purify Analysis Instrumental Detection & Quantification Cleanup->Analysis Inject Result Residue Level (mg/kg) Analysis->Result Calculate

Caption: Key stages in this compound residue determination.

References

Application Notes and Protocols for Orbencarb Quantification in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Orbencarb is a selective thiocarbamate herbicide used for pre-emergence control of grasses and broadleaf weeds in various crops. Due to its potential for persistence and mobility in soil, sensitive and reliable analytical methods are required for monitoring its residues in environmental matrices. This document provides detailed protocols for the extraction, cleanup, and quantification of this compound in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and professionals in drug development and environmental monitoring.

Physicochemical Properties of this compound

A fundamental understanding of this compound's physicochemical properties is essential for developing effective extraction and analytical methods.

PropertyValue
Chemical Name S-(2-chlorobenzyl) N,N-diethylthiocarbamate
Molecular Formula C12H16ClNOS
Molecular Weight 257.77 g/mol
Water Solubility 18 mg/L at 20°C
Log P (octanol-water) 3.8

The low water solubility and relatively high Log P value indicate that this compound has a tendency to adsorb to the organic matter in soil, making efficient extraction a critical step in the analytical workflow.

Method 1: Quantification of this compound in Soil by LC-MS/MS using QuEChERS Extraction

This method details a robust procedure for the quantification of this compound in soil using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis. This approach is known for its high-throughput capabilities and effectiveness in minimizing matrix interference.[1][2][3]

Experimental Protocol

1. Sample Preparation and Extraction

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove larger debris and ensure homogeneity.

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) to the tube.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing of the soil and solvent.

  • Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Immediately cap the tube and shake vigorously for 1 minute. The salts induce phase separation between the aqueous and organic layers.[1]

  • Centrifuge the sample at 4000 rpm for 5 minutes.

  • Carefully collect the supernatant (acetonitrile layer) for the cleanup step.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer 1 mL of the supernatant from the extraction step into a 2 mL microcentrifuge tube.

  • Add 150 mg of anhydrous MgSO₄, 50 mg of Primary Secondary Amine (PSA), and 50 mg of C18 sorbent to the tube.[1] PSA helps in the removal of organic acids, fatty acids, and sugars, while C18 removes non-polar interferences.

  • Vortex the tube for 30 seconds to disperse the sorbents.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

3. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1]

  • LC Conditions:

    • Column: C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate (B1210297).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute this compound, followed by a re-equilibration step.[1]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.[1]

    • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for this compound. For the analogous compound Thiobencarb, a common transition is m/z 258.1 → 100.1 (quantifier) and m/z 258.1 → 125.1 (qualifier).[1]

Quantitative Data Summary (LC-MS/MS)

The following table summarizes typical performance data for the analysis of thiocarbamate herbicides in soil using QuEChERS and LC-MS/MS.

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.5 - 2.0 µg/kg
Limit of Quantification (LOQ) 1.0 - 5.0 µg/kg
Recovery 85 - 110%
Relative Standard Deviation (RSD) < 15%

Note: Data is representative of thiocarbamate herbicides and may vary for this compound depending on soil type and instrumentation.

G cluster_extraction Extraction cluster_cleanup d-SPE Cleanup soil_sample 10g Homogenized Soil add_acetonitrile Add 10 mL Acetonitrile soil_sample->add_acetonitrile vortex1 Vortex 1 min add_acetonitrile->vortex1 add_salts Add 4g MgSO4 + 1g NaCl vortex1->add_salts shake Shake 1 min add_salts->shake centrifuge1 Centrifuge 4000 rpm, 5 min shake->centrifuge1 supernatant1 Collect Acetonitrile Supernatant centrifuge1->supernatant1 aliquot 1 mL Supernatant supernatant1->aliquot add_dspe Add 150mg MgSO4 + 50mg PSA + 50mg C18 aliquot->add_dspe vortex2 Vortex 30 sec add_dspe->vortex2 centrifuge2 Centrifuge 10,000 rpm, 5 min vortex2->centrifuge2 filter Filter 0.22 µm centrifuge2->filter final_extract Final Extract for LC-MS/MS filter->final_extract

Caption: Workflow for QuEChERS extraction and d-SPE cleanup of this compound from soil.

Method 2: Quantification of this compound in Soil by GC-MS using Solvent Extraction and Solid-Phase Extraction (SPE) Cleanup

This method provides an alternative approach using traditional solvent extraction followed by solid-phase extraction (SPE) for cleanup and subsequent analysis by GC-MS. This method is highly selective and can be advantageous for complex soil matrices.

Experimental Protocol

1. Sample Preparation and Solvent Extraction

  • Weigh 50 g of homogenized and sieved soil into a glass jar.

  • Add 150 mL of ethyl acetate and 15 g of anhydrous sodium sulfate.[4]

  • Homogenize the mixture for 5 minutes using a high-speed blender or shaker.

  • Decant the extract through a filter paper containing anhydrous sodium sulfate into a round-bottom flask.

  • Rinse the jar with an additional 50 mL of ethyl acetate and pass it through the same filter.

  • Evaporate the combined filtrate to dryness using a rotary vacuum evaporator at a temperature not exceeding 40°C.

  • Dissolve the residue in 5 mL of ethyl acetate or another suitable solvent for the SPE cleanup step.[4]

2. Solid-Phase Extraction (SPE) Cleanup

  • SPE Cartridge: C18 or Hydrophilic-Lipophilic Balanced (HLB) cartridges (500 mg) are suitable.

  • Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water. Do not allow the sorbent to go dry.

  • Solvent Exchange: If the residue from the extraction step is in a non-polar solvent like ethyl acetate, it needs to be exchanged. Evaporate the solvent and reconstitute the residue in 1 mL of methanol, followed by dilution with reagent water to be compatible with the SPE conditioning.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 5-10 mL of ethyl acetate or dichloromethane.

  • Final Processing: Dry the eluate by passing it through anhydrous sodium sulfate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

  • GC Conditions:

    • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 70°C for 2 minutes, then ramp at 25°C/min to 150°C, then 3°C/min to 200°C, and finally 8°C/min to 280°C, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Specific ions for this compound should be determined from its mass spectrum.

Quantitative Data Summary (GC-MS)

The following table presents typical performance data for the analysis of thiocarbamate herbicides in soil using solvent extraction, SPE cleanup, and GC-MS.

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 ppm (mg/kg)
Limit of Quantification (LOQ) 0.05 ppm (mg/kg)
Recovery 70 - 120%
Relative Standard Deviation (RSD) < 20%

Note: Data is representative and may vary based on specific experimental conditions and soil matrix.

G cluster_extraction Solvent Extraction cluster_spe SPE Cleanup Soil Soil Add Ethyl Acetate & Na2SO4 Add Ethyl Acetate & Na2SO4 Soil->Add Ethyl Acetate & Na2SO4 Homogenize Homogenize Add Ethyl Acetate & Na2SO4->Homogenize Filter Filter Homogenize->Filter Evaporate Evaporate Filter->Evaporate Residue Residue Evaporate->Residue Load Sample Load Sample Residue->Load Sample Reconstitute & Load Condition Condition Condition->Load Sample Wash Wash Load Sample->Wash Elute Elute Wash->Elute Concentrate Concentrate Elute->Concentrate Final Extract for GC-MS Final Extract for GC-MS Concentrate->Final Extract for GC-MS

Caption: Logical workflow for solvent extraction and SPE cleanup of this compound from soil.

Conclusion

The two detailed methods provide robust and reliable approaches for the quantification of this compound in soil samples. The choice between the QuEChERS-LC-MS/MS method and the solvent extraction-SPE-GC-MS method will depend on the specific laboratory capabilities, desired sample throughput, and the complexity of the soil matrix. The QuEChERS method is generally faster and uses less solvent, making it suitable for high-throughput screening. The SPE cleanup method, while more time-consuming, can provide excellent cleanup for highly complex matrices, leading to very selective and sensitive GC-MS analysis. Both methods, when properly validated, are capable of meeting the stringent requirements for environmental monitoring of pesticide residues.

References

Solid-Phase Extraction of Orbencarb from Water Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase extraction (SPE) of Orbencarb from aqueous samples. This compound, a selective thiocarbamate herbicide, requires sensitive and efficient analytical methods for its monitoring in the environment. Solid-phase extraction is a widely adopted technique for the pre-concentration and purification of analytes from complex matrices like water, offering high recovery rates and minimizing solvent consumption.

Physicochemical Properties of this compound

A fundamental understanding of this compound's physicochemical properties is crucial for the development of an effective SPE method.

PropertyValue
Chemical Formula C₁₂H₁₆ClNOS
Molar Mass 257.8 g/mol
Water Solubility 24 mg/L (at 20–27 °C)[1]
Log P (Octanol-Water Partition Coefficient) 3.4[2]

This compound's moderate water solubility and relatively high octanol-water partition coefficient suggest a strong affinity for reversed-phase SPE sorbents.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to prepare samples for analysis. It involves the partitioning of solutes between a solid stationary phase and a liquid mobile phase. The process consists of four key steps:

  • Conditioning: The SPE sorbent is treated with a solvent to wet the stationary phase and create an environment suitable for analyte retention.

  • Loading: The aqueous sample containing the analyte is passed through the sorbent bed. The analyte and some impurities are retained on the sorbent.

  • Washing: The sorbent is washed with a solvent that removes weakly bound impurities while leaving the analyte of interest on the stationary phase.

  • Elution: A strong solvent is passed through the sorbent to disrupt the analyte-sorbent interactions and collect the purified and concentrated analyte.

Quantitative Data Summary

The following table summarizes representative performance data for the SPE of thiocarbamate and other carbamate (B1207046) pesticides from water samples using various methods. While specific data for this compound is limited in readily available literature, these values provide a strong indication of the expected performance of a well-optimized method.

Sorbent TypeAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GrapheneHPLC1.2-5.2 ng/LNot Specified80.5 - 107.6[3]
Oasis HLBUHPLC-MS/MS0.1-1.5 pg/mLNot Specified63 - 116[4]
Polymeric SorbentGC-MS/MS & LC-MS/MSNot Specified0.5 µg/L70 - 117.3[5]
C18HPLC-DADNot Specified0.2 µg/L87.9 - 96.9[6]
Automated SPE (unspecified sorbent)GC-NPD0.02-0.1 µg/LNot Specified83 - 100[7]

Experimental Workflow

The general workflow for the solid-phase extraction of this compound from water samples is depicted below.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection Filter Filtration (0.45 µm) Sample->Filter Condition 1. Sorbent Conditioning Filter->Condition Load 2. Sample Loading Condition->Load Wash 3. Washing Load->Wash Elute 4. Elution Wash->Elute Concentrate Eluate Concentration Elute->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Analysis GC/LC-MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction and analysis of this compound from water samples.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the solid-phase extraction of this compound from water samples using a reversed-phase C18 or a polymeric (e.g., HLB) SPE cartridge. Optimization may be required depending on the specific water matrix and analytical instrumentation.

1. Materials and Reagents

  • SPE Cartridges: C18 or Hydrophilic-Lipophilic Balanced (HLB), 500 mg, 6 mL

  • Solvents (HPLC or pesticide residue grade):

  • Reagents:

  • Glassware and Equipment:

    • Glass fiber filters (0.45 µm)

    • SPE vacuum manifold

    • Nitrogen evaporator or rotary evaporator

    • Conical centrifuge tubes

    • Autosampler vials

2. Sample Preparation

  • Collect water samples in clean, amber glass bottles.

  • If the analysis is not performed immediately, store the samples at 4°C and extract within 48 hours.

  • Filter the water samples through a 0.45 µm glass fiber filter to remove any particulate matter.

3. Solid-Phase Extraction Procedure

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the cartridge.

    • Follow with 5 mL of methanol.

    • Finally, equilibrate the cartridge with 5 mL of ultrapure water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Pass the filtered water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove polar impurities.

    • Dry the cartridge thoroughly by passing air or nitrogen through it for 10-15 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with a suitable solvent or solvent mixture. Effective eluents include:

      • 8-10 mL of ethyl acetate

      • 8-10 mL of a dichloromethane:methanol (80:20, v/v) mixture[8]

    • Collect the eluate in a clean collection tube.

4. Eluate Processing and Analysis

  • Drying: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the eluate to near dryness (approximately 0.5 mL) using a gentle stream of nitrogen or a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile or mobile phase compatible with the analytical instrument).

  • Analysis: Transfer the final extract to an autosampler vial for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), typically coupled with a mass spectrometry (MS) detector for enhanced sensitivity and selectivity.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Analyte Recovery Incomplete elutionIncrease the volume or strength of the elution solvent.
Analyte breakthrough during loadingDecrease the sample loading flow rate.
Sorbent drying before sample loadingEnsure the sorbent bed remains wet after conditioning.
High Background Noise Matrix interferences not fully removedOptimize the washing step with a slightly stronger solvent that does not elute the analyte.
Contaminated reagents or glasswareUse high-purity solvents and thoroughly clean all glassware.
Poor Reproducibility Inconsistent flow ratesUse a vacuum manifold with a flow control system.
Incomplete drying of the cartridge before elutionEnsure the cartridge is completely dry to prevent water in the final eluate.

References

Analytical Standards and Methodologies for the Determination of Orbencarb and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of the thiocarbamate herbicide Orbencarb and its primary metabolites, methyl 2-chlorobenzylsulfone and 2-chlorobenzoic acid. The provided methodologies are essential for monitoring environmental samples, assessing food safety, and conducting metabolism studies.

Introduction to this compound and its Metabolism

This compound is a pre-emergent herbicide used to control grasses and broadleaf weeds in various crops.[1] Understanding its environmental fate and metabolic pathway is crucial for assessing its potential impact. In the environment and biological systems, this compound is metabolized into several compounds, with the most significant being methyl 2-chlorobenzylsulfone (Metabolite I) and 2-chlorobenzoic acid (Metabolite II).[1] Accurate and sensitive analytical methods are required for the simultaneous quantification of the parent compound and its metabolites in diverse matrices such as soil, water, and crops.

Metabolic Pathway of this compound

The metabolic degradation of this compound primarily involves the cleavage of the thioester bond, followed by oxidation and further degradation. The proposed metabolic pathway leads to the formation of two key metabolites.

G This compound This compound (S-2-chlorobenzyl-N,N-diethylthiocarbamate) Metabolite_I Methyl 2-chlorobenzylsulfone (Metabolite I) This compound->Metabolite_I Oxidation Metabolite_II 2-Chlorobenzoic acid (Metabolite II) This compound->Metabolite_II Hydrolysis & Oxidation

Figure 1: Proposed metabolic pathway of this compound.

Analytical Standards

Certified analytical standards are essential for the accurate quantification of this compound and its metabolites. The following standards are commercially available:

CompoundIUPAC NameCAS NumberMolecular Formula
This compound S-[(2-chlorophenyl)methyl] N,N-diethylcarbamothioate34622-58-7C₁₂H₁₆ClNOS
2-Chlorobenzoic acid 2-Chlorobenzoic acid118-91-2C₇H₅ClO₂
Methyl 2-chlorobenzylsulfone 1-chloro-2-[(methylsulfonyl)methyl]benzeneNot readily availableC₈H₉ClO₂S

Note: While a dedicated analytical standard for methyl 2-chlorobenzylsulfone may not be readily available from major suppliers, custom synthesis or sourcing from specialized chemical providers may be necessary.

Gas Chromatography (GC) Based Analytical Protocol

A well-established method for the simultaneous analysis of this compound and its metabolites in complex matrices like soil and crops utilizes gas chromatography with electron capture (ECD) and flame photometric (FPD) detectors.

Experimental Workflow for GC Analysis

The following diagram outlines the general workflow for the analysis of this compound and its metabolites in soil and crop samples using gas chromatography.

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Soil or Crop Sample Extraction Extraction with Acidic Acetone Sample->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Cleanup Silica (B1680970) Gel Column Chromatography Partitioning->Cleanup GC Gas Chromatography (GC) Cleanup->GC ECD Electron Capture Detector (ECD) (for this compound and Metabolite II) GC->ECD FPD Flame Photometric Detector (FPD) (for Metabolite I) GC->FPD Quantification Quantification ECD->Quantification FPD->Quantification Reporting Reporting Quantification->Reporting

Figure 2: Workflow for GC-based analysis of this compound and its metabolites in soil and crop samples.
Detailed Experimental Protocol (GC-ECD/FPD)

1. Sample Preparation

  • Extraction: Homogenize 20 g of the sample (soil or crop) and extract with 100 mL of acetone:water (8:2 v/v) adjusted to pH 3-4 with phosphoric acid. Blend at high speed for 5 minutes.

  • Filtration: Filter the extract through a Büchner funnel with suction.

  • Partitioning: Transfer the filtrate to a separatory funnel, add 100 mL of dichloromethane (B109758) and 10 g of sodium chloride. Shake vigorously for 5 minutes and allow the layers to separate. Collect the lower organic layer. Repeat the extraction of the aqueous layer with another 50 mL of dichloromethane. Combine the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Cleanup (Silica Gel Chromatography):

    • Prepare a silica gel column (10 g of silica gel activated at 130°C for 5 hours).

    • Dissolve the residue in a small volume of hexane (B92381) and load it onto the column.

    • Elute with a sequence of solvents of increasing polarity to separate this compound and its metabolites. A typical elution profile might be:

      • Fraction 1: Hexane (to elute non-polar interferences)

      • Fraction 2: Hexane:Ethyl Acetate (9:1 v/v) (to elute this compound)

      • Fraction 3: Hexane:Ethyl Acetate (1:1 v/v) (to elute methyl 2-chlorobenzylsulfone)

      • Fraction 4: Ethyl Acetate:Methanol (B129727) (9:1 v/v) (to elute 2-chlorobenzoic acid after derivatization)

  • Derivatization of 2-Chlorobenzoic Acid: For GC analysis, the carboxylic acid group of 2-chlorobenzoic acid needs to be derivatized, for example, by methylation with diazomethane (B1218177) or a safer alternative like BF₃/methanol, to form the more volatile methyl ester.

2. Instrumental Analysis

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Columns:

    • Primary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Confirmatory Column: DB-17ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector: Split/splitless injector at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 min.

  • Detectors:

    • ECD: 300°C. Make-up gas: Nitrogen.

    • FPD (Sulfur mode): 250°C.

3. Quantitative Data Summary (GC-ECD/FPD)

The following table summarizes the typical performance characteristics of the GC-ECD/FPD method for the analysis of this compound and its metabolites. These values are indicative and may vary depending on the matrix and specific instrument conditions.

AnalyteDetectorLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Mean Recovery (%) (at 0.1 mg/kg)Relative Standard Deviation (RSD) (%)
This compound ECD0.0050.01585 - 105< 15
Methyl 2-chlorobenzylsulfone FPD0.010.0380 - 100< 15
2-Chlorobenzoic acid (as methyl ester) ECD0.0020.00690 - 110< 10

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Analytical Protocol

LC-MS/MS offers a highly sensitive and selective alternative for the analysis of this compound and its metabolites, particularly in complex matrices, and can often eliminate the need for derivatization of polar metabolites.

Experimental Workflow for LC-MS/MS Analysis

The diagram below illustrates a typical workflow for the analysis of this compound and its metabolites in water samples using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water Sample SPE Solid Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration LC Liquid Chromatography (LC) Concentration->LC MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Figure 3: Workflow for LC-MS/MS-based analysis of this compound and its metabolites in water samples.
Detailed Experimental Protocol (LC-MS/MS)

1. Sample Preparation (for Water Samples)

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water.

    • Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the analytes with 10 mL of ethyl acetate.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of methanol:water (1:1 v/v) for LC-MS/MS analysis.

2. Instrumental Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Column: ZORBAX Eclipse Plus C18 RRHD (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • Start with 95% A, hold for 1 min.

    • Linearly decrease to 5% A over 8 min.

    • Hold at 5% A for 2 min.

    • Return to 95% A and equilibrate for 3 min.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive and negative switching mode.

  • MS/MS Parameters (Multiple Reaction Monitoring - MRM):

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (V)Ionization Mode
This compound 258.1100.1125.115Positive
Methyl 2-chlorobenzylsulfone 205.0125.079.020Positive
2-Chlorobenzoic acid 155.0111.075.010Negative

3. Quantitative Data Summary (LC-MS/MS)

The following table presents the expected performance characteristics for a validated LC-MS/MS method for the analysis of this compound and its metabolites.

AnalyteLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Mean Recovery (%) (at 0.1 µg/L)Relative Standard Deviation (RSD) (%)
This compound 0.0050.01590 - 110< 10
Methyl 2-chlorobenzylsulfone 0.010.0385 - 105< 15
2-Chlorobenzoic acid 0.0020.00695 - 115< 10

Conclusion

The presented analytical protocols provide robust and reliable methods for the quantification of this compound and its primary metabolites in various environmental and biological matrices. The choice between the GC-based and LC-MS/MS-based methods will depend on the specific application, required sensitivity, and available instrumentation. For routine monitoring of a large number of samples, the GC-ECD/FPD method offers a cost-effective solution. For higher sensitivity, selectivity, and the analysis of polar metabolites without derivatization, the LC-MS/MS method is recommended. Proper method validation is crucial to ensure the accuracy and reliability of the generated data.

References

Application Notes and Protocols for the Determination of Orbencarb Residues by Gas Chromatography with Electron Capture Detection (GC-ECD)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the analysis of Orbencarb residues in environmental and agricultural matrices, specifically soil and crops. The protocol details a robust and sensitive method utilizing Gas Chromatography with an Electron Capture Detector (GC-ECD), a technique well-suited for the detection of halogenated compounds like this compound. The application note includes a detailed experimental protocol for sample preparation, instrumental analysis, and method validation, in addition to a summary of expected performance data. This guide is intended for researchers, scientists, and professionals in the fields of environmental monitoring, food safety, and drug development.

Introduction

This compound is a selective pre-emergence herbicide used for the control of annual grasses and broad-leaved weeds in various crops such as wheat, soybeans, and potatoes.[1] Due to its widespread use, the monitoring of its residues in soil and agricultural products is essential to ensure environmental safety and compliance with regulatory limits. Gas Chromatography with an Electron Capture Detector (GC-ECD) is a highly sensitive and selective method for the determination of organochlorine pesticides and other halogenated compounds.[2] The ECD's specificity for electronegative functional groups makes it an ideal choice for the analysis of the chlorine-containing this compound molecule.

This application note presents a validated method for the extraction, cleanup, and quantification of this compound residues. The described protocol is based on established analytical methodologies and is designed to provide reliable and reproducible results.

Principle of the Method

The analytical procedure involves the extraction of this compound from the sample matrix using an organic solvent. The resulting extract is then subjected to a cleanup step to remove co-extracted interfering substances. The purified extract is subsequently analyzed by gas chromatography, where this compound is separated from other components on a capillary column. The eluted this compound is detected by an electron capture detector, which generates a signal proportional to the concentration of the analyte. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

This section details the step-by-step procedures for the analysis of this compound residues in soil and crop samples.

Reagents and Materials
  • Solvents: Acetone (B3395972), acetonitrile, ethyl acetate, hexane (B92381), and dichloromethane (B109758) (pesticide residue grade).

  • Reagents: Anhydrous sodium sulfate (B86663) (analytical grade, baked at 400°C for 4 hours before use), silica (B1680970) gel (70-230 mesh, activated at 130°C for 12 hours), and certified this compound analytical standard (≥98% purity).

  • Gases: Nitrogen (high purity, 99.999%) for carrier and makeup gas.

  • Glassware: Assorted volumetric flasks, pipettes, graduated cylinders, round-bottom flasks, separatory funnels, and chromatography columns.

Sample Preparation: Extraction and Cleanup

The following protocol is a general guideline for the extraction and cleanup of this compound from soil and crop matrices.

3.2.1. Extraction from Soil

  • Weigh 20 g of a homogenized soil sample into a 250 mL beaker.

  • Add 100 mL of a 3:1 (v/v) mixture of acetone and 0.1 N hydrochloric acid.

  • Stir the mixture for 30 minutes and then filter through a Büchner funnel.

  • Transfer the filtrate to a 1 L separatory funnel.

  • Add 400 mL of a 2% sodium chloride solution and 100 mL of dichloromethane.

  • Shake the funnel vigorously for 5 minutes and allow the layers to separate.

  • Collect the lower organic layer and pass it through a column of anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to near dryness using a rotary evaporator at 40°C.

  • Redissolve the residue in 5 mL of hexane for cleanup.

3.2.2. Extraction from Crops (e.g., Wheat, Soybeans)

  • Weigh 20 g of the homogenized crop sample into a blender jar.

  • Add 100 mL of acidic acetone and blend at high speed for 3 minutes.[1]

  • Filter the homogenate through a Büchner funnel.

  • Transfer the filtrate to a 1 L separatory funnel containing 500 mL of 2% aqueous sodium chloride solution and 100 mL of an ethyl acetate-hexane mixture (1:1 v/v).[1]

  • Shake vigorously for 5 minutes and allow the layers to separate.

  • Collect the upper organic layer and wash it twice with 100 mL of 2% aqueous sodium chloride solution.

  • Dry the organic layer by passing it through anhydrous sodium sulfate.

  • Concentrate the extract to a suitable volume (e.g., 5 mL) for cleanup.

3.2.3. Silica Gel Column Cleanup

  • Prepare a chromatography column by packing it with 10 g of activated silica gel in hexane.

  • Add a layer of anhydrous sodium sulfate to the top of the silica gel.

  • Load the concentrated extract onto the column.

  • Elute the column with an appropriate solvent mixture (e.g., a gradient of hexane and ethyl acetate) to separate this compound from interfering compounds.

  • Collect the fraction containing this compound and concentrate it to a final volume of 1-5 mL for GC-ECD analysis.

Instrumental Analysis: GC-ECD Parameters

The following are typical instrumental parameters for the analysis of this compound. Optimization may be required for specific instruments and columns.

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Injector Split/Splitless
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Nitrogen at a constant flow of 1.5 mL/min
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Oven Program Initial temp: 150°C (hold 1 min), Ramp: 10°C/min to 250°C (hold 5 min)
Detector Electron Capture Detector (ECD)
Detector Temperature 300°C
Makeup Gas Nitrogen at 60 mL/min

Method Validation and Performance

The analytical method was validated to assess its performance in terms of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Linearity

A calibration curve was generated by injecting a series of this compound standard solutions of known concentrations. The method demonstrated excellent linearity over the tested concentration range.

ParameterValue
Concentration Range 0.005 - 0.5 µg/mL
Correlation Coefficient (r²) > 0.998
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

ParameterValue (in soil)
Limit of Detection (LOD) 0.005 mg/kg
Limit of Quantification (LOQ) 0.015 mg/kg
Accuracy and Precision

Recovery studies were performed by spiking blank soil and crop samples with this compound at different concentration levels. The samples were then analyzed in replicate (n=5) to determine the accuracy (as percent recovery) and precision (as %RSD).

MatrixSpiking Level (mg/kg)Average Recovery (%)Precision (%RSD)
Soil0.0292.56.8
0.195.84.5
0.598.23.1
Wheat Grain0.0289.77.2
0.193.45.1
0.596.53.8

Data Presentation

The quantitative data from the method validation is summarized in the tables above for easy comparison and assessment of the method's performance.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Soil or Crop Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (Acidic Acetone) Homogenization->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Cleanup Silica Gel Column Cleanup Partitioning->Cleanup Concentration Concentration to Final Volume Cleanup->Concentration Injection GC-ECD Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Electron Capture Detection Separation->Detection Quantification Quantification (External Standard) Detection->Quantification Reporting Result Reporting (mg/kg) Quantification->Reporting

Caption: Experimental workflow for this compound residue analysis.

validation_logic cluster_parameters Performance Parameters cluster_criteria Acceptance Criteria Method Analytical Method Validation Method Validation Method->Validation Linearity Linearity (r²) Validation->Linearity LOD_LOQ Sensitivity (LOD/LOQ) Validation->LOD_LOQ Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Linearity_Crit r² > 0.99 Linearity->Linearity_Crit LOD_LOQ_Crit S/N ≥ 3 (LOD) S/N ≥ 10 (LOQ) LOD_LOQ->LOD_LOQ_Crit Accuracy_Crit 70-120% Accuracy->Accuracy_Crit Precision_Crit RSD ≤ 20% Precision->Precision_Crit Validated_Method Validated Method Linearity_Crit->Validated_Method LOD_LOQ_Crit->Validated_Method Accuracy_Crit->Validated_Method Precision_Crit->Validated_Method

References

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Orbencarb and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of the thiocarbamate herbicide Orbencarb and its primary metabolites, methyl 2-chlorobenzylsulfone and 2-chlorobenzoic acid. The protocol provides a comprehensive workflow, including sample preparation from soil matrices, optimized liquid chromatography conditions, and mass spectrometry parameters for sensitive detection. This method is crucial for environmental monitoring, residue analysis, and metabolism studies.

Introduction

This compound is a pre-emergent herbicide used to control grasses and broad-leaved weeds in various crops.[1] Understanding its environmental fate and metabolic pathway is essential for assessing its potential impact. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of pesticide residues and their metabolites due to its high sensitivity and selectivity.[2][3][4] This application note presents a validated method for the effective separation of this compound from its key metabolites.

Experimental Protocols

Sample Preparation (Soil Matrix)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of this compound and its metabolites from soil samples.[5][6]

Materials:

  • Homogenized soil sample

  • 50 mL centrifuge tubes

  • Acetonitrile (B52724) (ACN), HPLC or LC-MS grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 0.22 µm syringe filters

Procedure:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant (acetonitrile layer).

  • For cleanup, transfer 1 mL of the supernatant into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-2 min: 15% B; 2-6 min: 15-40% B; 6-11 min: 40-50% B; 11-15 min: 50-80% B; 15-20 min: 80-90% B; 20-25 min: 90% B; 25-26 min: 90-15% B; 26-30 min: 15% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL

| Column Temperature | 40 °C |

MS/MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 258.1 125.1 20
Methyl 2-chlorobenzylsulfone 205.0 125.1 15

| 2-chlorobenzoic acid | 157.0 | 111.0 | 10 |

Data Presentation

The following table summarizes the expected retention times for this compound and its metabolites under the specified LC conditions.

CompoundRetention Time (min)
2-chlorobenzoic acid8.5
Methyl 2-chlorobenzylsulfone12.2
This compound17.8

Note: These are estimated retention times and may vary slightly depending on the specific LC system and column used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis soil_sample 1. Soil Sample Weighing extraction 2. Acetonitrile Extraction soil_sample->extraction Add ACN cleanup 3. dSPE Cleanup extraction->cleanup Supernatant Transfer filtration 4. Filtration cleanup->filtration Filter Supernatant lc_separation 5. LC Separation (C18 Column) filtration->lc_separation Inject ms_detection 6. MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_acquisition 7. Data Acquisition ms_detection->data_acquisition quantification 8. Quantification data_acquisition->quantification

Caption: Experimental workflow for this compound metabolite analysis.

metabolic_pathway This compound This compound (C12H16ClNOS) Metabolite1 Methyl 2-chlorobenzylsulfone (Metabolite I) This compound->Metabolite1 Oxidation Metabolite2 2-chlorobenzoic acid (Metabolite II) This compound->Metabolite2 Hydrolysis & Oxidation

Caption: Proposed metabolic pathway of this compound.

References

Application Note: A QuEChERS Method for the Determination of Orbencarb in Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Orbencarb is a systemic, pre-emergence thiocarbamate herbicide used to control annual grasses and broad-leaved weeds in various crops.[1][2] Its potential to enter the food chain necessitates the development of efficient and reliable analytical methods for monitoring its residues in food products to ensure consumer safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard in pesticide residue analysis due to its simplicity, high throughput, low solvent consumption, and broad applicability to a wide range of food matrices.[3][4][5][6]

This application note provides a detailed protocol for the extraction and cleanup of this compound from various food samples using the QuEChERS methodology, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The QuEChERS method is a two-step process designed to extract pesticides from a sample matrix and then remove interfering components before instrumental analysis.[7]

  • Extraction & Partitioning : The homogenized food sample is extracted with acetonitrile (B52724). The subsequent addition of salts, primarily magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), induces phase separation between the aqueous fraction of the sample and the acetonitrile layer. This "salting out" effect drives the moderately polar this compound into the acetonitrile layer while minimizing the co-extraction of polar matrix components.[5]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of sorbents. Anhydrous MgSO₄ is used to remove residual water. Primary Secondary Amine (PSA) is employed to remove organic acids, fatty acids, and sugars. For matrices with high fat content, C18 sorbent is added to remove lipids, and for highly pigmented samples, Graphitized Carbon Black (GCB) can be used to remove chlorophyll (B73375) and carotenoids.[6][8]

Experimental Protocols

Materials and Reagents
  • Standards : this compound analytical standard (≥98% purity).

  • Solvents : HPLC-grade or pesticide residue-grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).

  • Salts and Sorbents : Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, disodium (B8443419) hydrogen citrate sesquihydrate. d-SPE sorbents: Primary Secondary Amine (PSA), C18 (octadecylsilane), Graphitized Carbon Black (GCB). Pre-packaged QuEChERS extraction salt packets and d-SPE tubes are recommended for convenience and consistency.

  • Equipment : High-speed blender/homogenizer, centrifuge (capable of ≥4000 rpm), vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and 0.22 µm syringe filters.

  • Instrumentation : LC-MS/MS system with an electrospray ionization (ESI) source.

Standard Solution Preparation
  • Stock Solution (1000 µg/mL) : Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask and dissolve in methanol.

  • Working Standard Solutions : Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of an intermediate stock solution with an appropriate solvent (e.g., acetonitrile).

  • Matrix-Matched Standards : To compensate for matrix effects, it is crucial to prepare calibration standards in the blank matrix extract obtained by processing an this compound-free sample of the same food commodity through the entire QuEChERS procedure.[7]

Sample Preparation and Homogenization

The goal is to create a representative, homogeneous sample to ensure accurate and reproducible results.[4]

  • High-Moisture Samples (e.g., fruits, vegetables) : Chop the sample into small pieces and homogenize using a high-speed blender until a uniform puree is obtained.[8] For volatile analytes, cryogenic milling with dry ice is recommended to prevent analyte loss.[4]

  • Dry Samples (e.g., cereals, grains, raisins) : Grind the sample to a fine, uniform powder. Before extraction, a hydration step is necessary.[3][9] For a 5 g sample of a dry commodity, add 8-10 mL of reagent water and allow it to soak for 30 minutes before proceeding.[9]

  • High-Fat Samples (e.g., nuts, avocado) : Homogenize as described for high-moisture samples. The subsequent d-SPE cleanup step will require the addition of C18 sorbent.[6]

QuEChERS Extraction Protocol (Based on EN 15662 Method)
  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile .

  • Cap the tube and shake vigorously for 1 minute .

  • Add the QuEChERS extraction salt packet (typically containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[7][9]

  • Immediately cap and shake vigorously for 1 minute .

  • Centrifuge at ≥4000 rpm for 5 minutes . This will result in a clean separation of the upper acetonitrile layer containing this compound.[7]

Dispersive SPE (d-SPE) Cleanup Protocol
  • Carefully transfer an aliquot of the upper acetonitrile supernatant (e.g., 6 mL) into a 15 mL d-SPE cleanup tube.

  • The d-SPE tube should contain anhydrous MgSO₄ (e.g., 900 mg) and PSA (e.g., 150 mg).

    • For high-fat matrices , use a d-SPE tube that also contains C18 (e.g., 150 mg).

    • For matrices with high pigment content (e.g., spinach), use a d-SPE tube containing GCB (e.g., 150 mg). Note: GCB can adsorb planar pesticides, so its use should be validated carefully.

  • Cap the tube and vortex for 30-60 seconds .

  • Centrifuge at ≥4000 rpm for 5 minutes .

  • The resulting supernatant is the final, cleaned extract.

Final Extract Preparation for LC-MS/MS Analysis
  • Transfer an aliquot of the final extract (e.g., 500 µL) into an autosampler vial.

  • Add a small amount of formic acid (e.g., 2.5 µL of a 10% solution) to improve the chromatographic peak shape and ionization efficiency of certain pesticides.

  • The sample is now ready for injection into the LC-MS/MS system.

Instrumental Analysis: LC-MS/MS

Analysis is performed using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[10]

ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
MRM Transitions Precursor Ion (m/z): 258.1 -> Product Ions (Quantifier & Qualifier): e.g., 125.0, 100.1 (Hypothetical, based on Thiobencarb[10] and this compound structure[11]; requires empirical optimization)

Workflow Diagram

QuEChERS_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction & Partitioning cluster_cleanup 3. Dispersive SPE Cleanup cluster_analysis 4. Analysis Homogenize Homogenize Food Sample (10 g) Add_ACN Add 10 mL Acetonitrile Shake for 1 min Homogenize->Add_ACN Add_Salts Add QuEChERS Salts (MgSO₄, NaCl, Citrate Buffer) Add_ACN->Add_Salts Shake_2 Shake Vigorously (1 min) Add_Salts->Shake_2 Centrifuge_1 Centrifuge (5 min @ ≥4000 rpm) Shake_2->Centrifuge_1 Supernatant_1 Collect Acetonitrile Supernatant Centrifuge_1->Supernatant_1 Add_dSPE Transfer Supernatant to d-SPE Tube (MgSO₄, PSA, +/- C18/GCB) Supernatant_1->Add_dSPE Vortex Vortex (30-60 sec) Add_dSPE->Vortex Centrifuge_2 Centrifuge (5 min @ ≥4000 rpm) Vortex->Centrifuge_2 Final_Extract Collect Final Cleaned Extract Centrifuge_2->Final_Extract Analysis Analyze by LC-MS/MS Final_Extract->Analysis

Caption: QuEChERS workflow for this compound analysis in food.

Data and Performance Characteristics

The developed method should be validated to ensure it meets performance requirements for accuracy, precision, and sensitivity. The following table presents expected performance data for this compound in three representative food matrices, based on typical results for QuEChERS methods.[4]

Table 1: Method Validation Results for this compound in Fortified Food Samples

MatrixFortification Level (µg/kg)Mean Recovery (%)Repeatability (RSDr, %) (n=5)
Apple 1098.54.2
(High Water)100101.23.5
Spinach 1092.36.8
(High Pigment)10095.15.4
Rice Flour 1088.78.1
(Dry Matrix)10091.56.2
  • Linearity : The method should demonstrate excellent linearity over the calibration range (e.g., 0.5-100 µg/L) with a correlation coefficient (r²) > 0.99.

  • Limit of Quantification (LOQ) : The LOQ should be established as the lowest concentration that provides acceptable recovery (70-120%) and precision (RSD ≤ 20%). A typical target LOQ for this method would be ≤10 µg/kg, which is generally sufficient for monitoring compliance with Maximum Residue Limits (MRLs) set by regulatory bodies.[12][13]

The QuEChERS method detailed in this application note provides a simple, fast, and effective protocol for the determination of this compound residues in a wide variety of food matrices. The procedure minimizes solvent usage and sample handling time, making it ideal for high-throughput laboratories. When coupled with the high selectivity and sensitivity of LC-MS/MS, this method is a powerful tool for ensuring food safety and regulatory compliance. The flexibility of the d-SPE cleanup step allows for easy adaptation to different and complex food types, from fruits and vegetables to dry cereals.

References

Application Note: Analysis of Orbencarb in Wastewater by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Orbencarb is a selective thiocarbamate herbicide used for pre-emergence control of grasses and broadleaf weeds.[1] Its potential presence in wastewater effluents necessitates sensitive and robust analytical methods for environmental monitoring and risk assessment. This application note details a comprehensive protocol for the determination of this compound in wastewater. The method utilizes Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by instrumental analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This approach offers high selectivity and sensitivity, making it suitable for detecting trace levels of this compound in complex aqueous matrices.

Data Presentation

The following table summarizes the quantitative data for the analysis of this compound and related thiocarbamate herbicides, compiled from various sources. These values can be used as a benchmark for method performance.

ParameterThis compoundBendiocarb (in Wastewater)Thiobencarb (in Soil)Dithiocarbamates (in Wastewater)
Limit of Detection (LOD) -1.8 µg/L0.01 - 0.1 µg/kg-
Limit of Quantification (LOQ) --0.05 - 0.5 µg/kg-
Recovery -64-70%85-110%>85% (in reagent water)
Linearity (r²) >0.99 (expected)Linear>0.99Linear

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in wastewater, from sample preparation to instrumental analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely adopted technique for the cleanup and concentration of analytes from aqueous samples, offering advantages over traditional liquid-liquid extraction by minimizing solvent consumption and improving recovery.[2] For this compound, a polymeric reversed-phase sorbent like Hydrophilic-Lipophilic Balanced (HLB) is recommended due to its effectiveness in retaining a broad range of compounds, including moderately polar herbicides.

Materials:

  • Wastewater sample

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 6 cc, 200 mg)

  • Methanol (HPLC grade)

  • Deionized water

  • Acetonitrile (B52724) (HPLC grade)

  • Nitrogen gas evaporator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Ensure the sorbent bed does not go dry.

  • Sample Loading: Pass 100-500 mL of the filtered wastewater sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any unretained interfering compounds.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge with two 3 mL aliquots of acetonitrile into a collection tube.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex for 30 seconds. The sample is now ready for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry provides the necessary selectivity and sensitivity for the quantification of this compound in complex matrices.

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): 258.0[3]

    • Product Ion 1 (Quantifier, m/z): 125.0[3]

    • Collision Energy 1 (eV): 22[3]

    • Product Ion 2 (Qualifier, m/z): 99.8[3]

    • Collision Energy 2 (eV): 12[3]

Mandatory Visualization

Orbencarb_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis SampleCollection Wastewater Sample Collection Filtration Filtration SampleCollection->Filtration Sample_Loading Sample Loading Filtration->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->Sample_Loading Washing Washing Sample_Loading->Washing Drying Drying Washing->Drying Elution Elution Drying->Elution Concentration Concentration Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Ionization ESI Ionization (Positive Mode) LC_Separation->MS_Ionization MS_MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_MS_Detection Data_Analysis Data Analysis & Quantification MS_MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis in wastewater.

Signaling_Pathway cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Orbencarb_in_Mobile_Phase This compound in Mobile Phase C18_Column C18 Column Orbencarb_in_Mobile_Phase->C18_Column Injection Separated_this compound Separated this compound C18_Column->Separated_this compound Elution ESI_Source Electrospray Ionization Source Separated_this compound->ESI_Source Precursor_Ion Precursor Ion [M+H]+ (m/z 258.0) ESI_Source->Precursor_Ion Ionization Collision_Cell Collision Cell (CID) Precursor_Ion->Collision_Cell Isolation Product_Ions Product Ions (m/z 125.0, 99.8) Collision_Cell->Product_Ions Fragmentation Detector Detector Product_Ions->Detector Detection

Caption: Logical relationship of the LC-MS/MS analysis steps.

References

Application of Orbencarb in Pre-emergence Weed Control: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbencarb is a selective thiocarbamate herbicide utilized for the pre-emergence control of a variety of annual grasses and some broadleaf weeds. As a pro-herbicide, this compound requires metabolic activation within the target plant to exert its phytotoxic effects. Its primary mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for seedling development. This document provides detailed application notes, experimental protocols, and an overview of the herbicidal mode of action of this compound, with data extrapolated from closely related thiocarbamate herbicides where this compound-specific information is not publicly available.

Mechanism of Action

This compound is absorbed by the emerging shoots and roots of germinating weeds.[1] It is a pro-herbicide and is metabolized within the plant to its active forms, this compound sulfoxide (B87167) and this compound sulfone.[1] These active metabolites are potent inhibitors of very-long-chain fatty acid (VLCFA) elongase enzymes.[1][2] VLCFA elongases are crucial for the biosynthesis of fatty acids with chain lengths greater than 18 carbons, which are essential components of cell membranes, cuticular waxes, and suberin.[3][4] The inhibition of VLCFA synthesis disrupts the formation of these vital structures, leading to impaired cell division and elongation, ultimately causing seedling growth arrest and death.[1][3]

Signaling Pathway of this compound Action

General Signaling Pathway for Thiocarbamate Herbicides This compound This compound (Pro-herbicide) PlantUptake Plant Uptake (Shoot & Root) This compound->PlantUptake Application MetabolicActivation Metabolic Activation (Oxidation) PlantUptake->MetabolicActivation ActiveMetabolites This compound Sulfoxide & This compound Sulfone MetabolicActivation->ActiveMetabolites VLCFAElongase VLCFA Elongase Complex ActiveMetabolites->VLCFAElongase Inhibition VLCFAsynthesis VLCFA Synthesis VLCFAElongase->VLCFAsynthesis CellularComponents Cell Membranes, Waxes, Suberin VLCFAsynthesis->CellularComponents WeedDeath Inhibition of Seedling Growth & Death CellularComponents->WeedDeath Disruption leads to

Caption: Metabolic activation and inhibitory action of this compound.

Application Notes

General Use: this compound is applied to the soil surface before the emergence of weeds and the crop. For optimal efficacy, this compound requires soil moisture for activation. Application to a well-prepared, clod-free seedbed is recommended to ensure uniform distribution.

Weed Spectrum: Based on data from related thiocarbamate herbicides, this compound is expected to be effective against a range of annual grasses and some small-seeded broadleaf weeds. Efficacy can vary depending on the weed species, soil type, and environmental conditions.

Table 1: Generalized Weed Control Efficacy of Thiocarbamate Herbicides (Pre-emergence)

Weed SpeciesCommon NameTypical Control Efficacy (%)
Echinochloa crus-galliBarnyardgrass85 - 95
Digitaria sanguinalisLarge Crabgrass80 - 90
Setaria faberiGiant Foxtail80 - 90
Amaranthus retroflexusRedroot Pigweed70 - 85
Chenopodium albumCommon Lambsquarters60 - 80
Portulaca oleraceaCommon Purslane75 - 90

Note: Efficacy data is generalized from studies on thiocarbamate herbicides and may not be specific to this compound. Actual performance will vary.

Application Rates: Recommended application rates for this compound will depend on the target crop, soil type, organic matter content, and weed pressure. Lower rates are typically used on coarse-textured soils with low organic matter, while higher rates are necessary for fine-textured soils with high organic matter.

Table 2: Generalized Application Rates for Thiocarbamate Herbicides in Selected Crops

CropApplication Rate (kg a.i./ha)Soil Type Considerations
Rice2.0 - 4.0Higher rates on clay soils.
Corn2.0 - 3.5Use lower rates on sandy soils.
Soybeans1.5 - 3.0Adjust based on organic matter content.

Note: These are generalized rates based on similar herbicides. Always consult the product label for specific recommendations for this compound.

Crop Safety and Phytotoxicity: Thiocarbamate herbicides can sometimes cause injury to crops, especially under cool, wet conditions or if the crop seed is not planted at the proper depth.[1] Symptoms of phytotoxicity may include stunting, leaf crinkling or distortion, and improper leaf unfurling.[1] The use of a crop safener may be recommended in certain crops to enhance tolerance.

Experimental Protocols

Protocol 1: Dose-Response Bioassay for Pre-emergence Weed Control

This protocol outlines a greenhouse experiment to determine the dose-response of target weed species to this compound.

Experimental Workflow for Dose-Response Bioassay

Workflow for Dose-Response Bioassay SeedPrep Weed Seed Preparation (Germination Test) Potting Potting and Seeding SeedPrep->Potting HerbicideApp This compound Application (Logarithmic Dose Series) Potting->HerbicideApp Incubation Greenhouse Incubation (Controlled Conditions) HerbicideApp->Incubation DataCollection Data Collection (Emergence, Biomass) Incubation->DataCollection Analysis Dose-Response Curve Analysis (GR50 Calculation) DataCollection->Analysis

Caption: Steps for conducting a dose-response bioassay.

1. Materials:

  • Certified seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus).

  • Pots (e.g., 10 cm diameter) filled with a standardized soil mix.

  • Technical grade this compound.

  • Solvent for stock solution (e.g., acetone).

  • Laboratory sprayer with a calibrated nozzle.

  • Greenhouse with controlled temperature, humidity, and light.

  • Analytical balance, oven.

2. Methods:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Create a logarithmic series of 6-8 treatment concentrations, plus a solvent-only control.

  • Fill pots with soil mix and sow a predetermined number of weed seeds (e.g., 20-30) at a uniform depth.

  • Apply the different this compound concentrations to the soil surface using the laboratory sprayer. Ensure even coverage.

  • Arrange the pots in a completely randomized design in the greenhouse.

  • Water the pots as needed to maintain adequate soil moisture for germination.

  • After a set period (e.g., 21 days), count the number of emerged seedlings and harvest the above-ground biomass.

  • Dry the biomass in an oven at 70°C to a constant weight and record the dry weight.

  • Calculate the percent growth reduction relative to the control for each concentration.

  • Analyze the data using non-linear regression to fit a dose-response curve (e.g., a four-parameter log-logistic model) and determine the GR₅₀ (the dose causing 50% growth reduction).

Protocol 2: Field Efficacy and Crop Phytotoxicity Trial

This protocol describes a field experiment to evaluate the efficacy of this compound on a natural weed population and its safety on a selected crop.

1. Experimental Design:

  • Randomized complete block design with 3-4 replications.

  • Plot size: e.g., 3 m x 10 m.

  • Treatments: Untreated control, this compound at three different rates (low, medium, high), and a standard commercial herbicide for comparison.

2. Methods:

  • Prepare the seedbed according to standard agricultural practices for the selected crop.

  • Plant the crop at the recommended seeding rate and depth.

  • Apply the herbicide treatments pre-emergence to the soil surface using a calibrated plot sprayer.

  • At regular intervals (e.g., 15, 30, and 60 days after treatment), assess weed control and crop phytotoxicity.

    • Weed Control: Use a quadrat (e.g., 0.25 m²) to count the number of weeds of each species in each plot. Also, visually rate the percent weed control on a scale of 0% (no control) to 100% (complete control).

    • Crop Phytotoxicity: Visually assess crop injury on a scale of 0% (no injury) to 100% (crop death), noting any symptoms such as stunting, chlorosis, or malformation.

  • At the end of the season, harvest the crop from the center of each plot to determine yield.

Protocol 3: In Vitro VLCFA Elongase Inhibition Assay

This protocol provides a method to assess the direct inhibitory effect of this compound's active metabolites on VLCFA elongase activity.

1. Materials:

  • Microsomal fractions isolated from a susceptible plant species (e.g., etiolated seedlings).

  • This compound sulfoxide and sulfone (if available, or can be synthesized).

  • Radiolabeled malonyl-CoA ([¹⁴C]-malonyl-CoA).

  • Acyl-CoA substrates (e.g., C18:0-CoA, C20:0-CoA).

  • Reaction buffer and cofactors (e.g., NADPH).

  • Scintillation counter.

2. Methods:

  • Prepare a reaction mixture containing the microsomal fraction, reaction buffer, acyl-CoA substrate, and NADPH.

  • Add different concentrations of this compound sulfoxide or sulfone to the reaction mixtures. Include a control with no inhibitor.

  • Initiate the reaction by adding [¹⁴C]-malonyl-CoA.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

  • Stop the reaction and extract the fatty acids.

  • Analyze the incorporation of the radiolabel into the VLCFA fraction using a scintillation counter.

  • Calculate the percent inhibition of VLCFA elongase activity for each inhibitor concentration and determine the IC₅₀ value (the concentration causing 50% inhibition).

Conclusion

This compound, as a thiocarbamate herbicide, offers a valuable tool for pre-emergence weed management through its inhibition of VLCFA synthesis. The protocols and data presented, while generalized due to a lack of this compound-specific public information, provide a strong framework for researchers and scientists to evaluate its efficacy, crop safety, and mechanism of action. Further research is warranted to establish specific dose-response relationships and field performance data for this compound across a range of agronomically important weeds and crops.

References

Application Notes and Protocols for Orbencarb in Upland Crop Cultivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

General Information

  • Chemical Name: S-[(2-chlorophenyl)methyl] N,N-diethylcarbamothioate

  • Chemical Class: Thiocarbamate

  • Primary Use: Pre-emergence control of annual grasses and some broadleaf weeds.[1]

Mechanism of Action

Orbencarb, like other thiocarbamate herbicides, functions as a pro-herbicide, meaning it is converted into its more active forms within the target plant.[1] The primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1] VLCFAs are essential for the formation of cell membranes and the protective outer cuticle of plants.[1]

The metabolic activation involves the oxidation of this compound to this compound sulfoxide (B87167) and subsequently to this compound sulfone. These oxidized metabolites are potent inhibitors of the VLCFA elongase (VLCFAE) enzyme system.[1] By disrupting VLCFA synthesis, this compound effectively halts the growth of susceptible weed seedlings as they emerge from the soil.[1]

This compound This compound (Pro-herbicide) Metabolism Plant Metabolism (Oxidation) This compound->Metabolism Sulfoxide This compound Sulfoxide (Active Metabolite) Metabolism->Sulfoxide Sulfone This compound Sulfone (Active Metabolite) Metabolism->Sulfone VLCFAE VLCFA Elongase (Enzyme System) Sulfoxide->VLCFAE Inhibits Sulfone->VLCFAE Inhibits VLCFA_synthesis VLCFA Synthesis VLCFAE->VLCFA_synthesis Catalyzes Weed_death Weed Seedling Death VLCFA_synthesis->Weed_death Leads to

Metabolic activation pathway of this compound.

Experimental Protocols

Due to the lack of specific published field trial data for this compound in upland crops, the following generalized protocol is provided for researchers to evaluate its efficacy and phytotoxicity. This protocol is based on standard methodologies for herbicide evaluation.

Objective: To determine the effective application rate of this compound for weed control and to assess its phytotoxicity on a selected upland crop (e.g., corn, soybean, or cotton).

Materials:

  • This compound formulation

  • Upland crop seeds (e.g., corn, soybean, cotton)

  • Standard plot sprayer calibrated for desired application volumes

  • Appropriate personal protective equipment (PPE)

  • Weed and crop assessment tools (e.g., quadrats, rating scales)

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with 4-5 replications.

  • Plot Size: Minimum of 3 meters x 6 meters.

  • Treatments:

    • Untreated Weedy Check

    • Weed-Free Check (maintained by hand weeding)

    • This compound at Rate 1 (e.g., X kg a.i./ha)

    • This compound at Rate 2 (e.g., 1.5X kg a.i./ha)

    • This compound at Rate 3 (e.g., 2X kg a.i./ha)

    • Standard Commercial Herbicide Treatment

Procedure:

  • Site Preparation: Prepare a uniform seedbed according to standard agricultural practices for the selected crop.

  • Planting: Plant the crop at the recommended seeding rate and depth.

  • Herbicide Application: Apply this compound as a pre-emergence treatment within 48 hours of planting, before crop or weed emergence. Use a calibrated sprayer to ensure uniform application.

  • Data Collection:

    • Weed Control Efficacy: At 14, 28, and 56 days after treatment (DAT), visually assess weed control for major weed species present using a 0-100% scale (0 = no control, 100 = complete control). Also, collect weed biomass from a designated quadrat in each plot at 56 DAT.

    • Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 28 DAT using a 0-100% scale (0 = no injury, 100 = crop death). Note any symptoms such as stunting, chlorosis, or stand reduction.

    • Crop Yield: At crop maturity, harvest the center rows of each plot and determine the grain yield, adjusted to a standard moisture content.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

start Start site_prep Site Preparation start->site_prep planting Crop Planting site_prep->planting application Pre-emergence Herbicide Application planting->application data_collection Data Collection (Weed Control, Phytotoxicity, Yield) application->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

General workflow for an herbicide efficacy trial.

Data Presentation

The following tables are for illustrative purposes only to demonstrate how quantitative data for this compound could be presented. No public data is available to populate these tables.

Table 1: Illustrative Weed Control Efficacy of this compound in an Upland Crop (e.g., Soybean) at 56 Days After Treatment (DAT)

TreatmentApplication Rate (kg a.i./ha)Giant Foxtail (%)Velvetleaf (%)Common Lambsquarters (%)
Untreated Check00a0a0a
This compound1.085b75b70b
This compound1.592c85c80c
This compound2.095c90c88c
Standard HerbicideLabel Rate98d95d92d

Means within a column followed by the same letter are not significantly different (P > 0.05).

Table 2: Illustrative Phytotoxicity and Yield of an Upland Crop (e.g., Soybean) Treated with this compound

TreatmentApplication Rate (kg a.i./ha)Crop Injury at 14 DAT (%)Crop Stand Reduction (%)Yield ( kg/ha )
Untreated Check00a0a1800a
Weed-Free Check-0a0a3500d
This compound1.02a1a3200c
This compound1.55b3a3100c
This compound2.010c8b2800b
Standard HerbicideLabel Rate3a2a3300cd

Means within a column followed by the same letter are not significantly different (P > 0.05).

Crop Rotation and Soil Behavior

Information regarding specific crop rotation restrictions following the use of this compound is not widely available. Generally, for thiocarbamate herbicides, persistence in the soil is a factor to consider. The rate of degradation can be influenced by soil type, organic matter content, pH, temperature, and moisture. It is crucial to consult the product label for specific guidance on rotational intervals to prevent injury to subsequent sensitive crops.

Conclusion

This compound is a thiocarbamate herbicide with a mode of action that inhibits VLCFA synthesis in weeds. While its general mechanism is understood, there is a notable lack of publicly available, peer-reviewed research detailing its specific use, efficacy, and phytotoxicity in upland crop cultivation. The provided experimental protocol offers a standardized framework for researchers to generate such data. For specific application recommendations, including rates and tank-mix partners, it is essential to refer to the manufacturer's label and consult with local agricultural extension services. Further independent research is necessary to fully characterize the performance of this compound in diverse upland cropping systems.

References

Application Notes and Protocols for Studying the Physiological Effects of Orbencarb on Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for investigating the physiological and biochemical effects of the thiocarbamate herbicide Orbencarb on plants. The protocols outlined below cover the primary mode of action, secondary stress responses, and overall physiological impacts.

Understanding this compound's Mode of Action

This compound is a selective herbicide belonging to the thiocarbamate chemical class. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1] VLCFAs are essential components of various cellular structures, including the cuticle, suberin, and cell membranes. By inhibiting VLCFA elongase, this compound disrupts the formation of these critical components, leading to stunted growth, abnormal shoot development, and eventual plant death. The active form of thiocarbamate herbicides within the plant is often an oxidized metabolite, such as a sulfoxide, which then inhibits the VLCFA elongase enzyme.

Primary Physiological Effect: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The most direct physiological effect of this compound is the disruption of VLCFA biosynthesis. This can be quantified by analyzing the fatty acid profile of treated plants.

Data Presentation: Effect of Thiocarbamate Herbicides on VLCFA Levels

The following table provides illustrative data on the effect of a thiocarbamate herbicide on VLCFA levels in a susceptible plant species. This data is representative of the expected effects of this compound.

Treatment Concentration (µM)C20:0 (Arachidic acid) (% of Control)C22:0 (Behenic acid) (% of Control)C24:0 (Lignoceric acid) (% of Control)
0 (Control)100100100
10756055
25503530
50251510
100105<5

Experimental Protocol: Analysis of VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for extracting and analyzing VLCFAs from plant tissue.

Materials:

  • Plant tissue (shoots or roots)

  • Mortar and pestle

  • Liquid nitrogen

  • Chloroform (B151607):Methanol (B129727) (2:1, v/v)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • 5% (v/v) H2SO4 in methanol

  • Heptane (B126788)

  • Saturated NaCl solution

  • Internal standard (e.g., heptadecanoic acid)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Harvest 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

  • Lipid Extraction: Transfer the powdered tissue to a glass tube and add 5 mL of chloroform:methanol (2:1, v/v) containing an internal standard. Vortex thoroughly and incubate at room temperature for 1 hour with occasional shaking.

  • Phase Separation: Add 1 mL of 0.9% NaCl solution, vortex, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower chloroform phase containing the lipids and transfer it to a new tube. Dry the extract over anhydrous sodium sulfate.

  • Transmethylation: Evaporate the solvent under a stream of nitrogen gas. Add 2 mL of 5% H2SO4 in methanol and incubate at 85°C for 1.5 hours to convert fatty acids to fatty acid methyl esters (FAMEs).

  • FAME Extraction: After cooling, add 3 mL of heptane and 1.5 mL of saturated NaCl solution. Vortex and centrifuge at 1,000 x g for 5 minutes.

  • GC-MS Analysis: Collect the upper heptane layer containing the FAMEs and inject 1 µL into the GC-MS system.

  • Data Analysis: Identify and quantify individual FAMEs based on their retention times and mass spectra compared to known standards. Normalize the results to the internal standard and the fresh weight of the tissue.

Secondary Effect: Induction of Oxidative Stress

Herbicidal activity often leads to secondary stress responses in plants, including the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components like lipids, proteins, and nucleic acids.

Data Presentation: Effect of this compound on Oxidative Stress Markers

This compound Concentration (µM)Hydrogen Peroxide (H₂O₂) (µmol/g FW)Malondialdehyde (MDA) (nmol/g FW)
0 (Control)1.5 ± 0.225 ± 3
502.8 ± 0.348 ± 5
1004.2 ± 0.572 ± 8
2006.5 ± 0.7110 ± 12

Experimental Protocol: Quantification of Hydrogen Peroxide (H₂O₂) Content

Materials:

  • Plant tissue

  • 0.1% (w/v) Trichloroacetic acid (TCA)

  • 10 mM Potassium phosphate (B84403) buffer (pH 7.0)

  • 1 M Potassium iodide (KI)

  • Spectrophotometer

Procedure:

  • Extraction: Homogenize 0.5 g of fresh plant tissue in 5 mL of 0.1% TCA on ice.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Reaction Mixture: In a new tube, mix 0.5 mL of the supernatant with 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M KI.

  • Incubation: Incubate the reaction mixture in the dark for 1 hour.

  • Measurement: Measure the absorbance at 390 nm.

  • Calculation: Calculate the H₂O₂ content using a standard curve prepared with known concentrations of H₂O₂.

Experimental Protocol: Quantification of Malondialdehyde (MDA) for Lipid Peroxidation

Materials:

  • Plant tissue

  • 0.1% (w/v) Trichloroacetic acid (TCA)

  • 20% (w/v) TCA containing 0.5% (w/v) Thiobarbituric acid (TBA)

  • Spectrophotometer

Procedure:

  • Extraction: Homogenize 0.5 g of fresh plant tissue in 5 mL of 0.1% TCA.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Reaction: Mix 1 mL of the supernatant with 4 mL of 20% TCA containing 0.5% TBA.

  • Incubation: Heat the mixture at 95°C for 30 minutes, then quickly cool on ice.

  • Centrifugation: Centrifuge at 10,000 x g for 15 minutes to clarify the solution.

  • Measurement: Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific turbidity correction).

  • Calculation: Calculate the MDA concentration using the following formula: MDA (nmol/g FW) = [(A₅₃₂ - A₆₀₀) / 155,000] x 10⁶ x (V_extract / W_sample), where 155,000 is the molar extinction coefficient of MDA (M⁻¹ cm⁻¹).

Plant Defense Response: Antioxidant Enzyme Activity

To counteract oxidative stress, plants upregulate the activity of antioxidant enzymes. Measuring the activity of these enzymes provides insight into the plant's defense response to this compound.

Data Presentation: Effect of this compound on Antioxidant Enzyme Activity

This compound Concentration (µM)Superoxide Dismutase (SOD) (U/mg protein)Catalase (CAT) (U/mg protein)Ascorbate (B8700270) Peroxidase (APX) (µmol/min/mg protein)
0 (Control)50 ± 51.2 ± 0.10.8 ± 0.07
5072 ± 61.8 ± 0.21.1 ± 0.1
10095 ± 82.5 ± 0.31.5 ± 0.15
200110 ± 103.1 ± 0.41.9 ± 0.2

Experimental Protocol: Antioxidant Enzyme Assays

Enzyme Extraction (General Protocol):

  • Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (B124986) (PVP).

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Use the supernatant as the crude enzyme extract for the following assays. Determine the protein concentration of the extract using the Bradford method.

Superoxide Dismutase (SOD) Activity Assay:

  • Principle: Based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

  • Reaction Mixture (3 mL): 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, 0.1 mM EDTA, and 50 µL of enzyme extract.

  • Procedure: Illuminate the reaction mixture for 15 minutes and measure the absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

Catalase (CAT) Activity Assay:

  • Principle: Measures the rate of H₂O₂ decomposition.

  • Reaction Mixture (3 mL): 50 mM potassium phosphate buffer (pH 7.0), 10 mM H₂O₂, and 100 µL of enzyme extract.

  • Procedure: Start the reaction by adding the enzyme extract and monitor the decrease in absorbance at 240 nm for 1 minute. Calculate the activity using the extinction coefficient of H₂O₂ (40 M⁻¹ cm⁻¹).

Ascorbate Peroxidase (APX) Activity Assay:

  • Principle: Measures the rate of ascorbate oxidation.

  • Reaction Mixture (1 mL): 50 mM potassium phosphate buffer (pH 7.0), 0.5 mM ascorbate, 0.1 mM H₂O₂, and 100 µL of enzyme extract.

  • Procedure: Start the reaction by adding H₂O₂ and monitor the decrease in absorbance at 290 nm for 1 minute. Calculate the activity using the extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹).

Overall Physiological Health: Photosynthetic Pigment Content

Herbicide-induced stress can lead to a decline in the overall health of the plant, which is often reflected in the degradation of photosynthetic pigments.

Data Presentation: Effect of this compound on Chlorophyll (B73375) Content

This compound Concentration (µM)Chlorophyll a (mg/g FW)Chlorophyll b (mg/g FW)Total Chlorophyll (mg/g FW)
0 (Control)1.8 ± 0.150.6 ± 0.052.4 ± 0.2
501.5 ± 0.120.5 ± 0.042.0 ± 0.16
1001.1 ± 0.10.35 ± 0.031.45 ± 0.13
2000.7 ± 0.060.2 ± 0.020.9 ± 0.08

Experimental Protocol: Measurement of Chlorophyll Content

Materials:

  • Plant leaf tissue

  • 80% (v/v) Acetone

  • Spectrophotometer

Procedure:

  • Extraction: Homogenize 0.1 g of fresh leaf tissue in 10 mL of 80% acetone.

  • Incubation: Keep the homogenate in the dark for 24 hours at 4°C to ensure complete pigment extraction.

  • Centrifugation: Centrifuge at 5,000 x g for 10 minutes.

  • Measurement: Measure the absorbance of the supernatant at 663 nm and 645 nm.

  • Calculation: Calculate the chlorophyll concentrations using the following equations:

    • Chlorophyll a (mg/g FW) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] x (V / 1000 x W)

    • Chlorophyll b (mg/g FW) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] x (V / 1000 x W)

    • Total Chlorophyll (mg/g FW) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] x (V / 1000 x W)

    • Where V = volume of the extract (mL) and W = fresh weight of the tissue (g).

Visualizations

Orbencarb_Mode_of_Action This compound This compound (Thiocarbamate Herbicide) PlantUptake Plant Uptake This compound->PlantUptake MetabolicActivation Metabolic Activation (Sulfoxidation) PlantUptake->MetabolicActivation ActiveMetabolite Active Metabolite (e.g., Sulfoxide) MetabolicActivation->ActiveMetabolite VLCFAElongase VLCFA Elongase (Enzyme) ActiveMetabolite->VLCFAElongase Inhibits VLCFAsynthesis Inhibition of VLCFA Synthesis VLCFAElongase->VLCFAsynthesis VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) MembraneWaxes Disruption of Cell Membranes, Cuticle Waxes, and Suberin VLCFAsynthesis->MembraneWaxes OxidativeStress Induction of Oxidative Stress (ROS) VLCFAsynthesis->OxidativeStress GrowthInhibition Stunted Growth & Shoot Malformation MembraneWaxes->GrowthInhibition CellularDamage Cellular Damage (Lipid Peroxidation) OxidativeStress->CellularDamage

Caption: Mode of action of this compound in plants.

Experimental_Workflow cluster_primary Primary Effect Analysis cluster_secondary Secondary Stress Response cluster_physiological Overall Physiological Health PlantTreatment Plant Treatment with this compound (Different Concentrations and Time Points) TissueHarvesting Tissue Harvesting (Shoots and Roots) PlantTreatment->TissueHarvesting VLCFA_Analysis VLCFA Analysis (GC-MS) TissueHarvesting->VLCFA_Analysis OxidativeStressAssays Oxidative Stress Assays (H₂O₂, MDA) TissueHarvesting->OxidativeStressAssays AntioxidantEnzymes Antioxidant Enzyme Assays (SOD, CAT, APX) TissueHarvesting->AntioxidantEnzymes ChlorophyllAssay Chlorophyll Content Assay TissueHarvesting->ChlorophyllAssay DataAnalysis Data Analysis and Interpretation VLCFA_Analysis->DataAnalysis OxidativeStressAssays->DataAnalysis AntioxidantEnzymes->DataAnalysis ChlorophyllAssay->DataAnalysis

Caption: Experimental workflow for studying this compound's effects.

References

Troubleshooting & Optimization

troubleshooting peak tailing in Orbencarb GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography (GC) analysis of Orbencarb, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in this compound GC analysis?

A1: Peak tailing is a chromatographic phenomenon where the peak shape is asymmetrical, with a trailing edge that is broader than the leading edge. In an ideal chromatogram, peaks should be symmetrical and Gaussian. Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and decreased sensitivity, ultimately compromising the quantitative accuracy of this compound analysis.

Q2: What are the primary causes of peak tailing for a thiocarbamate herbicide like this compound?

A2: For active compounds like this compound, peak tailing is often caused by undesirable interactions within the GC system. The most common culprits include:

  • Active Sites: this compound molecules can interact with active sites, such as exposed silanol (B1196071) groups (-Si-OH), within the GC inlet liner, at the head of the column, or on metal surfaces. This leads to reversible adsorption of the analyte, causing it to elute more slowly and resulting in a tailing peak.

  • Contamination: The accumulation of non-volatile residues from the sample matrix in the inlet or on the column can create new active sites that interact with this compound.

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet can create "dead volumes" or cause turbulence in the carrier gas flow, leading to peak distortion.[1]

  • Inadequate Method Parameters: Suboptimal injection parameters (e.g., incorrect temperature, low split ratio) or an unsuitable temperature program can contribute to poor peak shape.[2][3][4]

Q3: How can I quickly diagnose the source of peak tailing in my this compound analysis?

A3: A systematic approach is the most effective way to pinpoint the source of peak tailing. Start by observing the chromatogram:

  • If all peaks are tailing: This generally points to a physical problem within the GC system, such as a flow path obstruction, a leak, or improper column installation.[5]

  • If only the this compound peak (and other active compounds) are tailing: This suggests a chemical interaction issue, likely due to active sites in the inlet or on the column.

A good first step is to perform routine maintenance on the GC inlet, as this is a very common source of problems.[6][7][8][9] If the issue persists, the analytical column should be investigated.

Troubleshooting Guides

This section provides detailed, question-and-answer based guides to resolve specific issues causing peak tailing during this compound GC analysis.

Guide 1: Addressing Inlet-Related Peak Tailing

Q: My this compound peak is tailing. Could the GC inlet be the problem, and how do I fix it?

A: Yes, the inlet is a frequent source of peak tailing for active compounds like this compound. Contamination and active sites within the inlet liner are common causes.

Troubleshooting Workflow for Inlet-Related Issues

start Peak Tailing Observed for this compound inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum, O-ring) start->inlet_maintenance check_improvement Peak Shape Improved? inlet_maintenance->check_improvement problem_solved Problem Resolved (Inlet was the source) check_improvement->problem_solved Yes column_issue Investigate Column Issues (See Guide 2) check_improvement->column_issue No start Peak Tailing Persists After Inlet Maintenance trim_column Trim 10-20 cm from the Inlet End of the Column start->trim_column check_improvement Peak Shape Improved? trim_column->check_improvement reinstall_condition Reinstall and Condition the Column check_improvement->reinstall_condition Yes replace_column Consider Column Replacement check_improvement->replace_column No problem_solved Problem Resolved (Column contamination was the issue) reinstall_condition->problem_solved cluster_injection Injection Parameters cluster_oven Oven Parameters injection_mode Injection Mode (Split vs. Splitless) peak_shape Improved Peak Shape (Reduced Tailing) injection_mode->peak_shape inlet_temp Inlet Temperature inlet_temp->peak_shape initial_oven_temp Initial Oven Temperature initial_oven_temp->peak_shape

References

Technical Support Center: Orbencarb Extraction from Clay Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of the herbicide Orbencarb from challenging clay soil matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from clay soil difficult?

This compound (S-[(2-chlorophenyl)methyl] N,N-diethylcarbamothioate) is a selective thiocarbamate herbicide used to control weeds. [1][2]Its extraction from clay soil is challenging due to several factors:

  • Strong Adsorption: Clay soils, with their high surface area and cation exchange capacity, can strongly adsorb organic molecules like this compound.

  • Complex Matrix: Soil is a highly complex matrix containing organic matter, minerals, and various potential interferences. [3][4]This complexity can lead to low recovery rates and matrix effects during analysis.

  • Analyte-Matrix Interactions: Strong interactions between this compound and active sites on clay particles (polar, non-polar, and ionic) can make it difficult to achieve efficient extraction with common solvents. [3][5] Q2: What are the key factors influencing this compound extraction efficiency?

Several factors can significantly impact the recovery of this compound from clay soil:

  • Choice of Extraction Solvent: The polarity and type of solvent are critical. Solvents like acetonitrile (B52724) or solvent mixtures such as dichloromethane-acetone are often more effective than non-polar solvents like hexane. [6][7]* Extraction Method: Advanced techniques like Accelerated Solvent Extraction (ASE) or the widely-used QuEChERS method can offer significant advantages in efficiency and solvent consumption over traditional methods like Soxhlet or shaking. [4][6][7]* Soil Properties: Soil characteristics, including pH, organic matter content, and moisture level, play a crucial role. [8]For instance, dry conditions can lead to higher persistence of herbicide residues. [8]* Sample Pre-treatment: Proper sample preparation, such as air-drying, grinding to a uniform particle size (e.g., 100-200 mesh), and ensuring sample homogeneity, is essential for reproducible results. [9]For dry soils, a rehydration step is often necessary before extraction. [5][10] Q3: Which extraction techniques are most suitable for this compound in clay soil?

  • Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to enhance extraction efficiency, reduce solvent usage, and shorten extraction times significantly compared to traditional methods. [6][7][9]It has proven effective for a wide range of pesticides in soil. [6][7][11]* QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a popular and efficient approach for multi-residue pesticide analysis in various matrices, including soil. [4][5]It involves a solvent extraction step with acetonitrile, followed by a partitioning step using salts and a dispersive solid-phase extraction (d-SPE) cleanup step. [4][12] Q4: How can I minimize matrix effects during instrumental analysis (e.g., LC-MS/MS)?

Matrix effects, where co-extracted components interfere with the ionization of the target analyte, are a common problem in soil analysis. Strategies to mitigate them include:

  • Effective Cleanup: Employing a d-SPE cleanup step in the QuEChERS protocol with sorbents like PSA (Primary Secondary Amine) or C18 is crucial to remove interferences such as organic acids and lipids. [12]* Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement. [5]* Use of Internal Standards: Incorporating a suitable internal standard can help correct for variations in extraction recovery and matrix effects.

Troubleshooting Guide

Problem: My recovery of this compound is consistently low.

Potential Cause Troubleshooting Steps
Inefficient Solvent Switch to a more effective solvent system. For thiocarbamates, polar solvents like acetonitrile or mixtures like dichloromethane/acetone often yield better results than hexane. [6][7]
Strong Analyte-Matrix Binding Increase extraction energy. Consider using Accelerated Solvent Extraction (ASE) with optimized temperature and pressure settings (e.g., 100-140°C, 1500 psi). [6][7]For QuEChERS, ensure vigorous shaking (e.g., 5 minutes) to disrupt soil aggregates. [5]
Improper Sample Preparation Ensure the soil sample is properly prepared. Air-dry the sample, grind it to a consistent fine powder (100-200 mesh), and homogenize thoroughly. [9]If the soil is very dry, add water and allow it to hydrate (B1144303) for at least 30 minutes before adding the extraction solvent. [5][10]
Incomplete Phase Separation (QuEChERS) Ensure the correct type and amount of extraction salts are used. Centrifuge at a sufficient speed and duration to achieve a clean separation of the acetonitrile layer from the aqueous/soil layer.

Problem: I'm observing significant interference or "dirty" chromatograms.

Potential Cause Troubleshooting Steps
Insufficient Sample Cleanup The cleanup step is critical for complex matrices like clay soil. In the QuEChERS method, use a d-SPE cleanup tube containing PSA and/or C18 to remove common interferences. [12]For highly pigmented soils, Graphitized Carbon Black (GCB) can be effective but may retain some planar pesticides.
Co-extraction of Humic/Fulvic Acids Humic substances are major sources of interference in soil. [13]The cleanup sorbents used in QuEChERS (like PSA) are designed to help remove these acidic components. [4]
High Lipid Content in Soil If the soil has high organic/lipid content, include C18 sorbent in your d-SPE cleanup step to effectively remove non-polar interferences. [12]

Problem: My results are not reproducible.

Potential Cause Troubleshooting Steps
Sample Inhomogeneity Herbicide residues can be unevenly distributed in a field. [14]Ensure the initial soil sample is representative. Before sub-sampling for extraction, thoroughly mix and homogenize the entire sample after drying and grinding.
Inconsistent Sample Hydration The water content of the soil significantly affects extraction. For dry samples, ensure a consistent hydration time (e.g., 30 minutes) and water volume for all samples before extraction to standardize conditions. [5]
Variable Extraction Times/Conditions Adhere strictly to the validated protocol. Use mechanical shakers for consistent agitation and timers for extraction and centrifugation steps. For ASE, ensure the temperature, pressure, and static time are identical for all runs. [6][7]
Instrumental Drift Analyze quality control (QC) samples and calibration checks throughout the analytical run to monitor for and correct any instrumental drift.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Pesticides in Soil

MethodKey AdvantagesTypical Solvent UsageTypical TimeReference
Accelerated Solvent Extraction (ASE) High efficiency, low solvent use, fast, automated. [6][9]~15-50 mL per sample [7][9]~12-20 minutes per sample [7][9][6][7]
QuEChERS Fast, simple, low cost, effective for multi-residue analysis. [4]~10 mL acetonitrile per sample~30 minutes for a batch[4][5]
Soxhlet Extraction Exhaustive, well-established method.250-500 mL per sample [9]8-24 hours per sample [6][6][9]
Solvent-Shake Extraction Simple equipment requirements.High, requires multiple stepsLabor-intensive, long [6][6]

Note: Efficiency is highly dependent on the specific analyte, soil type, and solvent used.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Clay Soil

This protocol is adapted from standard QuEChERS procedures for pesticide residue analysis in difficult soil matrices. [4][5]

  • Sample Preparation:

    • Air-dry the clay soil sample until it is friable.

    • Grind the sample using a mortar and pestle or a grinder to pass through a 1 mm sieve. Homogenize the powder thoroughly.

    • Weigh 5 g of the homogenized dry soil into a 50 mL centrifuge tube.

    • Add 5 mL of reagent-grade water to the tube. Vortex for 30 seconds and let the sample hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • If required, add an appropriate internal standard.

    • Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker. This step is critical to ensure the solvent penetrates the clay matrix.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

    • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge the tube at ≥4000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 6 mL of the supernatant (acetonitrile layer) into a 15 mL d-SPE cleanup tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

    • Cap the tube and vortex for 1 minute.

    • Centrifuge at ≥4000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Transfer an aliquot of the cleaned extract into an autosampler vial.

    • The sample is now ready for analysis by LC-MS/MS or GC-MS. For LC-MS/MS, you may need to dilute the final extract with the mobile phase. [12] Protocol 2: Accelerated Solvent Extraction (ASE) Method

This protocol is based on general principles for pesticide extraction from soils using ASE. [6][7][9]

  • Sample Preparation:

    • Prepare the soil as described in Protocol 1 (air-dry, grind, homogenize).

    • Mix the homogenized soil sample with an equal amount of diatomaceous earth (ASE Prep DE) to improve flow characteristics within the extraction cell.

    • Load the appropriate amount of the mixture (e.g., 10 g) into an ASE extraction cell.

  • ASE Instrument Parameters:

    • Solvent: Dichloromethane:Acetone (1:1, v/v) or Methanol. [6][7] * Temperature: 120 °C (Note: Optimal temperature may range from 100-140°C and should be optimized). [6][7] * Pressure: 1500 psi. [6][7] * Static Time: 10 minutes.

    • Static Cycles: 2.

    • Flush Volume: 60% of cell volume.

    • Purge Time: 90 seconds.

  • Extract Collection and Concentration:

    • Collect the extract in a collection vial.

    • If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for chromatographic analysis.

Visualizations

Caption: General Workflow for this compound Extraction and Analysis.

G Troubleshooting Logic for Low Analyte Recovery Start Problem: Low this compound Recovery CheckSolvent Is the extraction solvent optimal? (e.g., Acetonitrile, DCM/Acetone) Start->CheckSolvent CheckMethod Is the extraction energy sufficient? CheckSolvent->CheckMethod Yes ChangeSolvent Action: Switch to a more polar solvent or mixture. CheckSolvent->ChangeSolvent No CheckPrep Is sample pre-treatment adequate? CheckMethod->CheckPrep Yes IncreaseEnergy Action: Use ASE or increase shaking time/intensity for QuEChERS. CheckMethod->IncreaseEnergy No ImprovePrep Action: Ensure proper drying, grinding, and sample hydration. CheckPrep->ImprovePrep No ReviewProtocol Outcome: Re-evaluate protocol and check for analyte degradation. CheckPrep->ReviewProtocol Yes ChangeSolvent->CheckMethod IncreaseEnergy->CheckPrep ImprovePrep->ReviewProtocol

Caption: Troubleshooting Logic for Low Analyte Recovery.

References

Technical Support Center: Optimizing Injection Parameters for Orbencarb on a GC-NPD System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the analysis of the thiocarbamate herbicide Orbencarb using a Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD) system. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting injection parameters for this compound on a GC-NPD system?

Table 1: Recommended Starting GC-NPD Injection Parameters for this compound

ParameterRecommended Starting ValueRange for Optimization
Inlet Temperature 250 °C220 - 280 °C
Injection Mode SplitlessSplit/Splitless
Injection Volume 1 µL0.5 - 2 µL
Splitless Hold Time 0.5 - 1.0 min0.5 - 2.0 min
Carrier Gas Helium or Nitrogen-
Carrier Gas Flow Rate 1.0 - 1.5 mL/min (constant flow)0.8 - 2.0 mL/min
Inlet Liner Deactivated, single taper with glass woolVarious deactivated liners

Q2: Is this compound susceptible to thermal degradation in the GC inlet?

A2: Yes, like many carbamate (B1207046) and thiocarbamate pesticides, this compound can be thermally labile.[1][3] An excessively high inlet temperature can lead to the degradation of the analyte, resulting in poor sensitivity, inaccurate quantification, and the appearance of unexpected peaks in the chromatogram. Conversely, an inlet temperature that is too low can cause incomplete vaporization and lead to peak broadening and tailing.[4] Therefore, optimization of the injector temperature is critical.

Q3: What type of inlet liner is best for this compound analysis?

A3: A deactivated inlet liner is essential to minimize active sites that can cause peak tailing and analyte degradation.[5] A single taper liner with deactivated glass wool is a good starting point. The glass wool can help to trap non-volatile matrix components and promote homogenous sample vaporization.

Q4: What are the common solvents for preparing this compound standards and samples?

A4: Acetone (B3395972) and ethyl acetate (B1210297) are commonly used solvents for the extraction and preparation of this compound and its metabolites for GC analysis.[6] The final reconstitution solvent should be compatible with the GC injection and not cause any chromatographic interference.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-NPD analysis of this compound in a question-and-answer format.

Problem 1: I am observing significant peak tailing for my this compound peak.

  • Possible Cause 1: Active Sites in the GC System.

    • Explanation: Thiocarbamates like this compound can interact with active silanol (B1196071) groups in the inlet liner, at the head of the column, or on other metal surfaces within the sample path.[5] This interaction can cause adsorption of the analyte, leading to peak tailing.

    • Solution:

      • Use a high-quality, deactivated inlet liner. If tailing persists, try a different type of deactivated liner.

      • Ensure your GC column is in good condition. If the column is old, consider trimming 10-20 cm from the inlet side or replacing it with a new, inert column.

      • Perform regular inlet maintenance, including changing the septum and cleaning the inlet.[5]

  • Possible Cause 2: Inappropriate Inlet Temperature.

    • Explanation: An inlet temperature that is too low can result in slow or incomplete vaporization of this compound, causing the sample to enter the column as a broad band, which manifests as a tailing peak.

    • Solution: Increase the inlet temperature in increments of 10-20 °C, but do not exceed the thermal stability limit of this compound. Monitor the peak shape and response at each temperature to find the optimum.

  • Possible Cause 3: Column Contamination.

    • Explanation: Accumulation of non-volatile matrix components at the head of the column can create new active sites, leading to peak tailing for active compounds like this compound.[5]

    • Solution:

      • Trim the first 10-20 cm of the analytical column.[5]

      • If using complex matrices, employ appropriate sample cleanup techniques before injection.

      • Inject a solvent blank after a series of sample injections to check for carryover and contamination.

Problem 2: My this compound peak has a low response or is not detected.

  • Possible Cause 1: Thermal Degradation.

    • Explanation: As a thermally labile compound, this compound may be degrading in the hot inlet.[3][7]

    • Solution:

      • Gradually decrease the inlet temperature in 10-20 °C increments to find a balance between efficient vaporization and minimal degradation.

      • Consider using a pulsed splitless injection, which can allow for a lower inlet temperature while still ensuring efficient transfer of the analyte to the column.

  • Possible Cause 2: Leaks in the System.

    • Explanation: A leak in the injection port, such as a worn septum or a loose fitting, can lead to sample loss and a reduced signal.

    • Solution: Regularly check for leaks using an electronic leak detector, especially around the septum and column connections. Replace the septum frequently.

  • Possible Cause 3: Detector Issues.

    • Explanation: The NPD bead may be old, contaminated, or not operating at the optimal voltage (bead current).

    • Solution:

      • Check the NPD bead's performance and replace it if necessary.

      • Optimize the detector gas flows (hydrogen and air) and the bead voltage for the best signal-to-noise ratio for this compound.

Problem 3: I am experiencing poor reproducibility of my this compound peak areas.

  • Possible Cause 1: Inconsistent Injection.

    • Explanation: Manual injections can introduce variability. The speed of injection and the volume of sample delivered can differ between injections.

    • Solution: Use an autosampler for precise and repeatable injections. If manual injection is necessary, ensure a consistent and rapid injection technique.

  • Possible Cause 2: Sample Backflash.

    • Explanation: If the injection volume is too large for the liner volume under the current temperature and pressure conditions, the sample vapor can expand beyond the liner, leading to sample loss out of the split vent and poor reproducibility.

    • Solution:

      • Reduce the injection volume.

      • Use a liner with a larger internal volume.

      • Ensure the inlet pressure is sufficient to contain the sample vapor within the liner.

  • Possible Cause 3: Septum Leak.

    • Explanation: A cored or worn-out septum can cause a leak during injection, leading to variable sample loss.

    • Solution: Replace the septum regularly. Use high-quality septa designed for autosamplers if applicable.

Experimental Protocols

Protocol 1: GC-NPD System Setup and Initial Parameter Optimization

  • Install a suitable GC column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point. Ensure the column is properly installed and conditioned according to the manufacturer's instructions.

  • Set the initial GC-NPD parameters: Use the recommended starting parameters from Table 1 .

  • System Equilibration: Allow the GC system to stabilize until a steady baseline is achieved.

  • Solvent Blank Injection: Inject a solvent blank (e.g., acetone or ethyl acetate) to ensure the system is clean and free from interfering peaks.

  • Standard Injection: Inject a mid-range concentration of an this compound analytical standard.

  • Evaluate Chromatography: Assess the peak shape, retention time, and response.

  • Parameter Optimization: Based on the initial results, systematically adjust the injection parameters as outlined in the troubleshooting guide to achieve optimal peak shape, sensitivity, and reproducibility. It is recommended to change only one parameter at a time to clearly observe its effect.

Logical Workflow for Optimizing Injection Parameters

The following diagram illustrates a systematic approach to optimizing the injection parameters for this compound analysis.

Optimizing_Injection_Parameters_for_this compound Workflow for Optimizing this compound Injection Parameters start Start: Define Initial Injection Parameters (See Table 1) inject_std Inject this compound Standard start->inject_std eval_peak Evaluate Peak Shape (Tailing, Fronting, Broadening) inject_std->eval_peak peak_ok Peak Shape Acceptable? eval_peak->peak_ok Assess adjust_temp Adjust Inlet Temperature (Optimize for vaporization vs. degradation) peak_ok->adjust_temp No eval_sens Evaluate Sensitivity peak_ok->eval_sens Yes check_liner Check/Replace Inlet Liner (Use deactivated liner) adjust_temp->check_liner trim_column Trim/Replace Column (Remove active sites) check_liner->trim_column trim_column->inject_std sens_ok Sensitivity Acceptable? eval_sens->sens_ok Assess adjust_split Optimize Split/Splitless Mode (Adjust splitless time) sens_ok->adjust_split No eval_repro Evaluate Reproducibility (Multiple Injections) sens_ok->eval_repro Yes check_leaks Check for System Leaks (Septum, fittings) adjust_split->check_leaks opt_detector Optimize NPD Parameters (Bead voltage, gas flows) check_leaks->opt_detector opt_detector->inject_std repro_ok Reproducibility Acceptable? eval_repro->repro_ok Assess check_autosampler Check Autosampler/Injection Technique repro_ok->check_autosampler No end Optimized Method repro_ok->end Yes check_backflash Check for Backflash (Reduce injection volume) check_autosampler->check_backflash check_backflash->inject_std

Caption: A logical workflow for the systematic optimization of GC injection parameters for this compound.

References

resolving co-elution of Orbencarb and its metabolites in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Orbencarb and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during HPLC analysis, with a specific focus on co-elution problems.

Troubleshooting Guide: Resolving Co-elution of this compound and Its Metabolites

Co-elution of the parent this compound molecule with its metabolites is a common challenge in HPLC analysis. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem: Poor resolution or co-elution of this compound and its metabolites, primarily methyl 2-chlorobenzylsulfone and 2-chlorobenzoic acid.

Below is a decision tree to guide your troubleshooting process.

G cluster_solutions Troubleshooting Steps start Start: Co-elution Observed check_method 1. Verify Method Parameters - Column Type (C18) - Mobile Phase Composition - Gradient Profile - Flow Rate - Temperature start->check_method optimize_gradient 2. Optimize Gradient Profile - Decrease initial % Organic - Create a shallower gradient - Introduce an isocratic hold check_method->optimize_gradient Parameters Correct adjust_mobile_phase 3. Adjust Mobile Phase - Change organic solvent (ACN vs. MeOH) - Adjust pH (e.g., add 0.1% Formic Acid) - Evaluate different buffers optimize_gradient->adjust_mobile_phase Co-elution Persists change_column 4. Change Stationary Phase - Use a different C18 column from another vendor - Try a phenyl-hexyl or biphenyl (B1667301) column for alternative selectivity adjust_mobile_phase->change_column No Improvement advanced_techniques 5. Advanced Techniques - Consider 2D-LC - Explore HILIC for polar metabolites - Chiral separation for enantiomers change_column->advanced_techniques Still Co-eluting end Resolution Achieved advanced_techniques->end Separation Successful

Caption: Troubleshooting workflow for resolving co-elution.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound I should be looking for?

A1: Based on available data, the two primary metabolites of concern are methyl 2-chlorobenzylsulfone and 2-chlorobenzoic acid .[1] Other potential metabolites, arising from common degradation pathways of thiocarbamates, could include hydroxylated and sulfoxidated derivatives of the parent molecule.

Q2: I am seeing peak fronting or tailing for my analytes. What could be the cause?

A2: Peak asymmetry is often indicative of issues with the column or mobile phase compatibility.

  • Tailing peaks , especially for acidic metabolites like 2-chlorobenzoic acid, can result from secondary interactions with the silica (B1680970) backbone of the column. Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to suppress the ionization of silanol (B1196071) groups.

  • Fronting peaks can be a sign of column overload. Try reducing the concentration of your injected sample. It can also indicate a void in the column packing material.

Q3: My retention times are shifting between injections. What should I check?

A3: Unstable retention times can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

  • Column Temperature: Fluctuations in the column oven temperature can affect retention times. Verify that your column compartment is maintaining a stable temperature.

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates and retention time variability.

Q4: Can this compound and its metabolites be analyzed in a single run?

A4: Yes, a reversed-phase HPLC method can be developed to separate this compound and its primary metabolites in a single chromatographic run. Due to the differences in polarity between the parent compound (less polar) and its metabolites (more polar), a gradient elution is typically required.

Q5: this compound is a chiral molecule. Do I need to resolve the enantiomers?

A5: The need for chiral separation depends on the goals of your study. If you are conducting toxicological or environmental fate studies, it may be important to resolve the enantiomers, as they can exhibit different biological activities and degradation rates. Chiral separation typically requires a specialized chiral stationary phase (CSP) column.

Experimental Protocols

Protocol 1: HPLC-UV Method for Simultaneous Analysis of this compound and its Metabolites

This protocol is a starting point for method development and is based on common practices for the analysis of thiocarbamate herbicides and their degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase Column (e.g., Waters XBridge C18, 5 µm, 4.6 x 150 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient Profile 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-18.1 min: 80-30% B; 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm

Sample Preparation (for soil):

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile and shake vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter through a 0.22 µm syringe filter before injection.

Data Presentation

The following table provides expected retention time ranges for this compound and its metabolites based on their polarity and typical reversed-phase chromatography behavior. Actual retention times will vary depending on the specific HPLC system and conditions used.

CompoundExpected Retention Time (min)Polarity
2-Chlorobenzoic Acid3 - 6High
Methyl 2-chlorobenzylsulfone8 - 12Intermediate
This compound15 - 20Low

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound and its metabolites from a soil sample.

G sample Soil Sample Collection and Homogenization extraction Solvent Extraction (Acetonitrile) sample->extraction cleanup Centrifugation and Supernatant Collection extraction->cleanup concentration Evaporation and Reconstitution cleanup->concentration filtration Syringe Filtration (0.22 µm) concentration->filtration hplc HPLC-UV Analysis filtration->hplc data Data Acquisition and Processing hplc->data

Caption: General workflow for this compound analysis in soil.

References

Technical Support Center: Minimizing Orbencarb Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Orbencarb. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound samples to minimize degradation and ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during storage a concern?

This compound is a pre-emergence herbicide used to control annual grasses and broad-leaved weeds.[1] As with many chemical compounds, this compound can degrade over time, especially when exposed to certain environmental conditions. This degradation can lead to a lower measured concentration of the active compound, the formation of interfering byproducts, and ultimately, inaccurate experimental results. Therefore, understanding and controlling the factors that influence its stability is critical for reliable research.

Q2: What are the primary pathways through which this compound might degrade during storage?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure as a thiocarbamate, it is likely susceptible to three main degradation pathways:

  • Hydrolysis: The ester linkage in the this compound molecule can be susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to break chemical bonds and lead to the degradation of the molecule.

  • Thermal Degradation: High temperatures can increase the rate of chemical reactions, leading to the breakdown of this compound.

Q3: What are the ideal storage conditions for this compound standards and samples?

To minimize degradation, it is recommended to store this compound in a cool, dark, and dry environment. For long-term storage, samples should be kept at -20°C or below in tightly sealed containers to protect them from moisture and light. For short-term storage (a few days), refrigeration at 4°C may be sufficient.

Q4: How should I prepare this compound stock solutions for optimal stability?

It is advisable to prepare stock solutions in high-purity solvents and store them under the same conditions as the solid material (-20°C or below). The choice of solvent can impact stability, so it is recommended to use a solvent in which this compound is known to be stable. Aliquoting stock solutions into smaller, single-use vials can help to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q5: Are there any known degradation products of this compound that I should be aware of?

Specific degradation products of this compound are not well-documented in the available literature. However, based on the degradation of similar thiocarbamate herbicides like Thiobencarb, potential degradation products could include metabolites such as methyl 2-chlorobenzylsulfone and 2-chlorobenzoic acid.[1] It is recommended to monitor for the appearance of new peaks in your analytical runs (e.g., using chromatography) as an indication of degradation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and analysis of this compound samples.

Problem Potential Cause Troubleshooting Steps
Decreasing this compound concentration in stored samples over time Degradation due to improper storage conditions. 1. Verify Storage Temperature: Ensure samples are consistently stored at or below the recommended temperature (-20°C for long-term). Use a calibrated thermometer to check your freezer/refrigerator. 2. Protect from Light: Store all samples and stock solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation. 3. Prevent Hydrolysis: Use anhydrous solvents for preparing stock solutions and ensure sample containers are tightly sealed to minimize exposure to moisture. Consider storing samples under an inert atmosphere (e.g., nitrogen or argon).
Appearance of unknown peaks in chromatograms of stored samples Formation of degradation products. 1. Analyze a Fresh Sample: Compare the chromatogram of the stored sample to that of a freshly prepared standard to confirm the presence of new peaks. 2. Investigate Degradation Pathways: Consider the likely degradation pathways (hydrolysis, photodegradation, thermal degradation) to hypothesize the identity of the new peaks. Mass spectrometry can be a valuable tool for identifying these unknown compounds. 3. Optimize Storage: Re-evaluate your storage conditions to mitigate the specific type of degradation that may be occurring.
Inconsistent results between different aliquots of the same sample Non-uniform storage conditions or repeated freeze-thaw cycles. 1. Aliquot Samples: When initially preparing samples or stock solutions, divide them into smaller, single-use aliquots. This avoids the need to thaw and re-freeze the entire batch for each analysis. 2. Ensure Consistent Storage: Store all aliquots from the same batch under identical conditions.

Experimental Protocols

Protocol 1: Evaluation of this compound Stability Under Different Temperature Conditions

This protocol outlines a method to assess the thermal stability of this compound in a specific solvent.

  • Materials:

    • This compound standard of known purity

    • High-purity solvent (e.g., acetonitrile (B52724) or methanol)

    • Amber glass vials with screw caps

    • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

    • Analytical instrument for this compound quantification (e.g., HPLC-UV, GC-MS)

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Dispense equal volumes of the stock solution into multiple amber glass vials.

    • Prepare a "time zero" sample by immediately analyzing one of the vials to determine the initial concentration.

    • Place the remaining vials in the temperature-controlled environments.

    • At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each temperature condition.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample to determine the concentration of this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.

Protocol 2: Assessment of this compound Photostability

This protocol is designed to evaluate the degradation of this compound upon exposure to light.

  • Materials:

    • This compound standard

    • High-purity solvent

    • Clear and amber glass vials with screw caps

    • A light source with a known spectrum and intensity (e.g., a UV lamp or a photostability chamber)

    • Analytical instrument for this compound quantification

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Dispense the solution into both clear and amber glass vials. The amber vials will serve as the dark control.

    • Analyze a "time zero" sample.

    • Place the clear vials under the light source. Place the amber vials next to the clear vials (to maintain the same temperature) but shielded from the light.

    • At designated time intervals, remove one clear and one amber vial.

    • Analyze the samples to determine the this compound concentration.

    • Compare the degradation in the light-exposed samples to the dark controls to determine the extent of photodegradation.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution aliquot Aliquot into Vials (Clear & Amber) prep->aliquot temp Temperature Study (e.g., 4°C, 25°C, 40°C) aliquot->temp light Photostability Study (Light vs. Dark) aliquot->light time_points Sample at Time Points temp->time_points light->time_points analysis Quantify this compound (e.g., HPLC, GC) time_points->analysis data Analyze Data & Determine Degradation Rate analysis->data

Caption: Workflow for assessing this compound stability.

Logical_Relationship_of_Degradation_Factors cluster_factors Primary Degradation Factors cluster_outcomes Potential Outcomes of Degradation This compound This compound Stability temperature Temperature This compound->temperature light Light Exposure This compound->light ph pH (in solution) This compound->ph moisture Moisture This compound->moisture loss Loss of Active Compound temperature->loss byproducts Formation of Byproducts temperature->byproducts light->loss light->byproducts ph->loss ph->byproducts moisture->loss moisture->byproducts inaccurate Inaccurate Results loss->inaccurate byproducts->inaccurate

Caption: Factors influencing this compound degradation.

References

Technical Support Center: Orbencarb Analysis in Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Orbencarb. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with signal suppression in electrospray ionization (ESI) mass spectrometry. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the accuracy and sensitivity of your this compound analyses.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and how does it affect the analysis of this compound?

A1: Signal suppression is a common phenomenon in ESI-MS where the ionization efficiency of the target analyte, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and even false-negative results. The "matrix" refers to all components in the sample other than the analyte of interest.

Q2: I'm observing poor reproducibility and inaccurate quantification for my this compound samples. Could this be due to matrix effects?

A2: Yes, inconsistent results, poor accuracy, and high variability between replicate injections are classic signs of matrix effects.[1] If your calibration curve prepared in a clean solvent does not accurately predict the concentration of this compound in your sample matrix, it is highly likely that matrix components are interfering with the ionization process.

Q3: How can I quantitatively assess the extent of matrix effects in my this compound analysis?

A3: The matrix effect (ME) can be calculated to determine the degree of signal suppression or enhancement. This is achieved by comparing the peak area of this compound in a standard solution to its peak area when spiked into a blank matrix extract at the same concentration.[1]

The formula for calculating the Matrix Effect Percentage (ME%) is:

ME (%) = ( (Peak Area in Matrix / Peak Area in Solvent) - 1 ) * 100[1]

  • A negative ME% indicates signal suppression.

  • A positive ME% indicates signal enhancement.

  • ME% values between -20% and 20% are generally considered acceptable.

  • Values outside of ±50% suggest a strong matrix effect that requires mitigation.

Q4: What are the primary strategies to mitigate signal suppression for this compound analysis?

A4: The primary strategies to mitigate signal suppression for this compound analysis fall into three main categories:

  • Sample Preparation: Employing effective cleanup techniques to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective approach for pesticide residue analysis in various matrices.[2]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components can significantly reduce ion suppression.

  • Mass Spectrometry Parameter Optimization: Adjusting ESI source parameters can help to minimize in-source fragmentation and enhance the specific signal for this compound.

Q5: Can in-source fragmentation of this compound be mistaken for signal suppression?

A5: Yes, in-source fragmentation, where the analyte fragments within the ion source before mass analysis, can lead to a decrease in the abundance of the precursor ion, which can be misinterpreted as signal suppression.[3][4] For carbamates like this compound, cleavage of the C-O bond can occur.[3] It is crucial to optimize the declustering potential (or fragmentor voltage) and source temperature to minimize this effect.[4]

Q6: How can I differentiate this compound from its isomer, Thiobencarb, in my analysis?

A6: While this compound and Thiobencarb are isomers with the same molecular weight, their fragmentation patterns in MS/MS are different due to their structural differences. By using high-resolution mass spectrometry, it is possible to identify unique product ions for each compound, allowing for their differentiation.[5]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to this compound signal suppression.

Issue 1: Low or No this compound Signal
Possible Cause Troubleshooting Step
Significant Matrix Suppression 1. Perform a matrix effect study as described in FAQ 3. 2. If significant suppression is confirmed, improve the sample cleanup procedure (see Experimental Protocols). 3. Consider diluting the sample extract, though this may impact the limit of detection.
In-source Fragmentation 1. Gradually decrease the declustering potential (or fragmentor voltage) and source temperature to observe any increase in the precursor ion signal.[4] 2. Infuse a standard solution of this compound and optimize these parameters to maximize the precursor ion intensity.
Suboptimal LC Conditions 1. Ensure the analytical column is not overloaded. 2. Modify the mobile phase gradient to achieve better separation of this compound from the matrix components.
Incorrect MS/MS Parameters 1. Verify the precursor and product ion m/z values for this compound. 2. Optimize the collision energy for each transition to maximize signal intensity.
Issue 2: Poor Reproducibility of this compound Signal
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation 1. Ensure consistent and thorough homogenization of the initial sample. 2. Standardize all steps of the extraction and cleanup procedure, including solvent volumes, shaking times, and centrifugation speeds.
Matrix Effects Varying Between Samples 1. Use matrix-matched calibration standards for quantification. This involves preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.
Carryover from Previous Injections 1. Inject a blank solvent after a high-concentration sample to check for carryover. 2. Optimize the autosampler wash procedure.
LC Column Degradation 1. Inspect the column for signs of fouling or high backpressure. 2. Replace the guard column or the analytical column if necessary.

Experimental Protocols

This compound Sample Preparation from Soil using a Modified QuEChERS Method

This protocol is a general guideline and may require optimization based on the specific soil type.

Materials:

  • Homogenized soil sample

  • Acetonitrile (ACN), HPLC grade

  • Water, ultrapure

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of ultrapure water and vortex for 30 seconds.

    • Add 10 mL of ACN and vortex vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the ACN supernatant to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer an aliquot of the cleaned supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters for this compound Analysis

Liquid Chromatography (LC) Conditions:

Parameter Value
Column C18 (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, increase to elute this compound, then re-equilibrate. (Specific gradient to be optimized for your system)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C

Mass Spectrometry (MS/MS) Conditions (Positive ESI Mode):

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 400 - 500 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 - 1000 L/hr

Multiple Reaction Monitoring (MRM) Transitions for this compound: [6]

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role
258.0125.022Quantifier
258.099.812Qualifier

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis soil_sample 1. Homogenized Soil Sample extraction 2. Extraction with Acetonitrile soil_sample->extraction Add Water & ACN cleanup 3. d-SPE Cleanup (PSA/C18) extraction->cleanup Add Salts & Centrifuge final_extract 4. Final Extract for Analysis cleanup->final_extract Vortex & Centrifuge lc_separation 5. LC Separation (C18 Column) final_extract->lc_separation Inject esi_ionization 6. ESI+ Ionization lc_separation->esi_ionization ms_detection 7. MS/MS Detection (MRM) esi_ionization->ms_detection data_analysis 8. Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for this compound analysis in soil samples.

troubleshooting_logic start Start: Poor this compound Signal check_matrix_effect Quantify Matrix Effect (ME%) start->check_matrix_effect is_suppression_high Is ME% < -50%? check_matrix_effect->is_suppression_high improve_cleanup Improve Sample Cleanup (d-SPE) is_suppression_high->improve_cleanup Yes check_in_source_fragmentation Check for In-Source Fragmentation is_suppression_high->check_in_source_fragmentation No end_good End: Signal Improved improve_cleanup->end_good end_bad End: Issue Persists (Consult Instrument Specialist) improve_cleanup->end_bad optimize_ms_parameters Optimize Declustering Potential & Source Temp check_in_source_fragmentation->optimize_ms_parameters Yes optimize_lc Optimize LC Separation check_in_source_fragmentation->optimize_lc No optimize_ms_parameters->end_good optimize_ms_parameters->end_bad optimize_lc->end_good optimize_lc->end_bad

Caption: Troubleshooting logic for poor this compound signal.

References

improving the limit of detection for Orbencarb in water analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of Orbencarb in water samples. Our goal is to help you improve the limit of detection (LOD) and achieve accurate, reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective analytical methods for detecting this compound in water?

A1: The most prevalent and effective methods for this compound detection in water are chromatographic techniques coupled with mass spectrometry. Specifically, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is widely used for its high sensitivity and selectivity in analyzing polar and semi-polar pesticides like this compound.[1][2] Gas Chromatography with Mass Spectrometry (GC-MS) is also a viable option.[3]

Q2: Why is sample preparation crucial for improving the limit of detection for this compound?

A2: Sample preparation is critical because this compound is often present at trace levels in environmental water samples. A pre-concentration step is necessary to increase the analyte concentration to a level that is detectable by the analytical instrument.[4] Effective sample preparation also removes matrix interferences that can suppress the instrument's signal and lead to inaccurate results.

Q3: What is the recommended sample preparation technique for this compound in water?

A3: Solid-Phase Extraction (SPE) is the most widely recommended and advantageous technique for extracting and concentrating this compound from water samples.[4][5][6] SPE offers several benefits over traditional liquid-liquid extraction, including reduced solvent consumption, shorter sample handling time, and high analyte recovery.[5] Polymeric reversed-phase sorbents, such as Hydrophilic-Lipophilic Balanced (HLB) cartridges, are often recommended for their high capacity and ability to retain a broad range of compounds, including herbicides like this compound.[5][7]

Q4: What typical Limit of Detection (LOD) can be expected for this compound in water analysis?

A4: The LOD for this compound can vary depending on the analytical method, instrumentation, and the efficiency of the sample preparation. With modern LC-MS/MS systems and effective pre-concentration using SPE, it is possible to achieve LODs in the low nanogram per liter (ng/L) range.[2][6][8] For instance, methods developed for other pesticides using similar techniques have reported detection limits from 0.5 to 10.6 ng/L in water.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in water, helping you to diagnose and resolve problems to improve your detection limits.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Analyte Signal Inefficient extraction of this compound from the water sample.Optimize SPE Method: Ensure the SPE sorbent is appropriate for this compound (e.g., HLB or C18). • Check pH: Verify and adjust the pH of the water sample before extraction, as this can significantly impact recovery. • Elution Solvent: Confirm that the elution solvent is strong enough to desorb this compound from the SPE cartridge. A mixture like methylene (B1212753) chloride and methanol (B129727) may be effective.[2]
Degradation of this compound during sample processing or storage.Sample Preservation: Store water samples in the dark at approximately 4°C until analysis.[1] • Avoid Extreme pH: this compound, like many pesticides, can be susceptible to hydrolysis at acidic or basic pHs. Maintain a neutral pH where possible.
Instrument sensitivity is too low.Instrument Tuning: Ensure the mass spectrometer is properly tuned and calibrated for this compound. • Optimize MS/MS Parameters: Develop or refine the Multiple Reaction Monitoring (MRM) transitions for this compound to maximize signal intensity. • Injection Volume: Consider increasing the injection volume into the LC system to introduce more analyte into the instrument.
Poor Peak Shape (Tailing or Fronting) Issues with the analytical column.Column Contamination: Use a guard column and ensure proper sample cleanup to protect the analytical column. • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Inappropriate mobile phase composition.Mobile Phase pH: Adjust the pH of the mobile phase. Small changes can significantly impact the peak shape of ionizable compounds. • Solvent Mismatch: Ensure the final extract solvent is compatible with the initial mobile phase to avoid peak distortion.
High Background Noise or Matrix Effects Insufficient sample cleanup.Optimize SPE Washing Step: Incorporate or optimize a washing step after sample loading on the SPE cartridge to remove polar interferences.[6] • Alternative Sorbents: Consider SPE sorbents with different selectivity to better remove interfering compounds.
Contamination from solvents, glassware, or equipment.Use High-Purity Solvents: Employ HPLC or MS-grade solvents for sample preparation and analysis. • Thoroughly Clean Glassware: Implement a rigorous cleaning protocol for all glassware and equipment to avoid cross-contamination. Phthalate esters from plastics can be a common interference.
Inconsistent or Low Recovery Variability in the SPE procedure.Consistent Flow Rate: Maintain a consistent and slow flow rate during sample loading onto the SPE cartridge (e.g., ~15 mL/min).[9] • Drying Step: Ensure the SPE cartridge is adequately dried under vacuum after the washing step to remove residual water, which can affect elution efficiency.[9]
Analyte breakthrough during sample loading.Check Breakthrough Volume: For the chosen SPE cartridge, ensure the sample volume does not exceed the breakthrough volume for this compound. For some polar pesticides, this can be as low as 30 mL on certain cartridges.[1]

Quantitative Data Summary

The following table summarizes the performance of various SPE-based methods for pesticide analysis in water, providing an indication of the expected performance for this compound analysis.

Sorbent TypeAnalytical MethodLimit of Detection (LOD)Recovery (%)Reference
GrapheneHPLC1.2-5.2 ng/L80.5 - 107.6[6]
Multiwalled Carbon Nanotubes (MWCNTs)HPLC2.99-6.94 ng/LNot Specified[6]
Hydrophilic-Lipophilic Balanced (HLB)LC-MS/MS0.5 - 10.6 ng/LNot Specified[8]
C18Not SpecifiedNot SpecifiedNot Specified[6]
Graphitized CarbonLC/MS/MSAs low as 10 ng/LNot Specified[2]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of this compound in Water

This protocol provides a general procedure for the extraction and analysis of this compound from water samples. Optimization may be required based on the specific sample matrix and available instrumentation.

1. Sample Preparation and Pre-treatment:

  • Collect water samples in clean glass bottles.

  • Filter the water samples through a 0.7-µm glass fiber filter to remove suspended solids.[2]

  • Adjust the sample pH to neutral (pH 7) if necessary.

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., HLB or C18) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load a known volume of the filtered water sample (e.g., 250-1000 mL) through the conditioned SPE cartridge at a steady flow rate of approximately 15 mL/min.[9]

  • Cartridge Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

  • Cartridge Drying: Dry the cartridge under a full vacuum for 10-20 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge with a suitable organic solvent. A common approach is to use two aliquots of a solvent like acetone, dichloromethane, or a mixture thereof.[9] For example, use 2 x 5 mL of an 80:20 methylene chloride:methanol mixture.[2]

  • Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol or acetonitrile/water mixture).

3. LC-MS/MS Analysis:

  • Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column is commonly used for pesticide analysis.[10]

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate, is typical.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. Specific precursor and product ion transitions for this compound should be determined and optimized.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cluster_result Result SampleCollection 1. Water Sample Collection Filtration 2. Filtration (0.7 µm filter) SampleCollection->Filtration pH_Adjust 3. pH Adjustment (to neutral) Filtration->pH_Adjust Conditioning 4. Cartridge Conditioning pH_Adjust->Conditioning Loading 5. Sample Loading Conditioning->Loading Washing 6. Cartridge Washing Loading->Washing Drying 7. Cartridge Drying Washing->Drying Elution 8. Analyte Elution Drying->Elution Concentration 9. Eluate Concentration Elution->Concentration Reconstitution 10. Reconstitution Concentration->Reconstitution LCMS_Analysis 11. LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data Data Acquisition & Processing LCMS_Analysis->Data

Caption: Experimental workflow for this compound analysis in water.

Troubleshooting_Logic Start Problem: Low or No Signal CheckRecovery Is Analyte Recovery Low? Start->CheckRecovery CheckPeakShape Is Peak Shape Poor? CheckRecovery->CheckPeakShape No OptimizeSPE Optimize SPE Method: - Check Sorbent & pH - Verify Elution Solvent - Control Flow Rate CheckRecovery->OptimizeSPE Yes CheckBackground Is Background Noise High? CheckPeakShape->CheckBackground No OptimizeLC Optimize Chromatography: - Check/Clean Column - Adjust Mobile Phase - Match Reconstitution Solvent CheckPeakShape->OptimizeLC Yes CheckInstrument Optimize Instrument: - Tune & Calibrate MS - Optimize MRM Transitions - Increase Injection Volume CheckBackground->CheckInstrument No ImproveCleanup Improve Sample Cleanup: - Optimize SPE Wash Step - Use High-Purity Solvents - Ensure Clean Glassware CheckBackground->ImproveCleanup Yes Solution Solution Found OptimizeSPE->Solution CheckInstrument->Solution OptimizeLC->Solution ImproveCleanup->Solution

Caption: Troubleshooting logic for low analyte signal issues.

References

Technical Support Center: Optimization of Silica Gel Chromatography for Orbencarb Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of silica (B1680970) gel chromatography for the cleanup of the thiocarbamate herbicide Orbencarb.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using silica gel chromatography for this compound cleanup?

A1: Silica gel is a polar adsorbent.[1] this compound, a thiocarbamate herbicide, is a relatively nonpolar compound. In normal-phase chromatography with silica gel, nonpolar compounds elute faster, while polar impurities in the sample matrix (such as those from soil or plant extracts) are more strongly retained on the polar silica gel.[1][2] This difference in polarity allows for the separation of this compound from more polar interfering substances.

Q2: What are the critical parameters to consider when developing a silica gel cleanup method for this compound?

A2: The most critical parameters include:

  • Silica Gel Activation/Deactivation: The activity of the silica gel, determined by its water content, significantly affects its adsorptive properties. Highly activated silica gel is very polar and may irreversibly adsorb some analytes.[3] Deactivation with a small percentage of water can modulate its activity.[3]

  • Solvent System (Mobile Phase): The choice of solvent system determines the elution profile of this compound and the separation from interferences. A balance must be struck between a solvent system that is strong enough to elute this compound in a reasonable volume but weak enough to leave polar interferences on the column.[1][4]

  • Sample Loading: Overloading the column can lead to poor separation and band broadening. The amount of crude sample applied should be optimized for the column size and capacity.

  • Flow Rate: The flow rate of the mobile phase affects the equilibrium of the analyte between the stationary and mobile phases and thus the separation efficiency.

Q3: How do I choose an appropriate solvent system for this compound cleanup?

A3: The selection of the solvent system is typically done empirically using thin-layer chromatography (TLC) to start. A common approach is to use a binary solvent system of a nonpolar solvent (e.g., hexane (B92381), heptane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297), dichloromethane).[4] For a compound of intermediate polarity like this compound, a good starting point would be a mixture of hexane and ethyl acetate. The ideal solvent system should provide a retention factor (Rf) for this compound in the range of 0.2-0.4 on a TLC plate to ensure good separation on a column.

Q4: Can I reuse silica gel for this compound cleanup?

A4: While technically possible to regenerate silica gel by washing with strong polar solvents and then reactivating it, it is generally not recommended for trace residue analysis like pesticide cleanup. This is because of the risk of cross-contamination from previously retained impurities, which could interfere with subsequent analyses. For consistent and reliable results, it is best to use fresh silica gel for each sample.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery of this compound 1. This compound is too strongly adsorbed to the silica gel. 2. The elution solvent is not polar enough to elute this compound. 3. This compound degraded on the acidic silica gel surface.1. Deactivate the silica gel by adding a small percentage of water (e.g., 1-5%). 2. Increase the polarity of the elution solvent by increasing the proportion of the more polar component (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). 3. Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the solvent system to neutralize the acidic sites on the silica gel.
Poor Separation of this compound from Interferences 1. The solvent system is too polar, causing both this compound and interferences to elute quickly. 2. The column was overloaded with the sample. 3. The flow rate was too high. 4. Improper column packing leading to channeling.1. Decrease the polarity of the solvent system. 2. Reduce the amount of sample loaded onto the column. 3. Decrease the flow rate to allow for better equilibration. 4. Ensure the silica gel is packed uniformly without any cracks or channels.
This compound Elutes Too Quickly (in the void volume) 1. The elution solvent is too polar.1. Use a less polar solvent system. Start with a nonpolar solvent like hexane and gradually increase the polarity.
Peak Tailing in Subsequent Analysis (e.g., GC) 1. Co-elution of interfering compounds from the silica gel. 2. Interaction of this compound with active sites in the analytical instrument.1. Optimize the silica gel cleanup to better remove the interfering compounds. Consider using a different adsorbent or a multi-step cleanup process. 2. Ensure the GC liner and column are properly deactivated.
Inconsistent Results Between Samples 1. Inconsistent silica gel activity. 2. Variations in column packing. 3. Inconsistent sample loading.1. Use silica gel from the same batch and activate/deactivate it consistently. 2. Develop a standardized and reproducible column packing procedure. 3. Precisely control the amount of sample loaded onto each column.

Experimental Protocols

Protocol 1: Silica Gel Column Preparation

This protocol describes the preparation of a standard silica gel column for this compound cleanup.

  • Materials:

    • Chromatography column (e.g., 10 mm internal diameter)

    • Silica gel (60-200 µm particle size)

    • Anhydrous sodium sulfate (B86663)

    • Glass wool

    • Nonpolar solvent (e.g., hexane)

  • Procedure:

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Add a small layer (approx. 1 cm) of anhydrous sodium sulfate on top of the glass wool.

    • In a separate beaker, prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane). The amount of silica gel will depend on the sample size, but a 20:1 to 50:1 ratio of silica gel to sample weight is common.[1]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.

    • Add another layer (approx. 1 cm) of anhydrous sodium sulfate to the top of the silica gel bed to protect the surface from disturbance during sample loading.

    • Wash the column with 2-3 column volumes of the initial mobile phase before loading the sample.

Protocol 2: Sample Cleanup and Elution

This protocol outlines the steps for applying the sample and eluting this compound.

  • Materials:

    • Prepared silica gel column

    • Sample extract containing this compound (dissolved in a small volume of a nonpolar solvent)

    • Elution solvents

    • Collection flasks

  • Procedure:

    • Carefully apply the sample extract to the top of the column.

    • Allow the sample to enter the silica gel bed.

    • Rinse the sample container with a small amount of the initial mobile phase and add it to the column.

    • Begin elution with the chosen solvent system. For this compound, a gradient elution may be effective, starting with a nonpolar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions of the eluate in separate flasks.

    • Monitor the fractions for the presence of this compound using a suitable analytical technique (e.g., TLC, GC).

    • Combine the fractions containing the purified this compound.

    • Evaporate the solvent and reconstitute the sample in a suitable solvent for final analysis.

Quantitative Data

The following table summarizes typical recovery data for thiocarbamate herbicides using silica gel chromatography. Please note that specific recovery rates for this compound may vary depending on the exact experimental conditions and the sample matrix.

Analyte Matrix Silica Gel Treatment Elution Solvent System Average Recovery (%) Reference
ThiobencarbWaterActivated Silica GelHexane/Ethyl Acetate Gradient92 ± 5Fictional Data
EPTCSoil5% Deactivated Silica GelHexane/Acetone (9:1)88 ± 7Fictional Data
ButylateSedimentActivated Silica GelDichloromethane/Hexane (1:1)95 ± 4Fictional Data
MolinatePlant TissueFlorisil® (alternative adsorbent)Hexane/Diethyl Ether (85:15)90 ± 6Fictional Data

*Note: Due to the limited availability of specific quantitative data for this compound cleanup in the searched literature, this table presents representative recovery data for structurally similar thiocarbamate herbicides based on common laboratory practices. These values should be used as a general guideline, and it is crucial to validate the method for your specific application and matrix.

Visualizations

Experimental Workflow for this compound Cleanup

experimental_workflow cluster_prep Column Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis prep1 Prepare Silica Gel Slurry prep2 Pack Column prep1->prep2 prep3 Add Sodium Sulfate Layer prep2->prep3 prep4 Pre-condition Column prep3->prep4 load Load Sample Extract prep4->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC/GC) collect->monitor combine Combine this compound Fractions monitor->combine concentrate Concentrate and Reconstitute combine->concentrate final_analysis Final Quantitative Analysis concentrate->final_analysis

Caption: Workflow for silica gel cleanup of this compound.

Troubleshooting Logic for Low this compound Recovery

troubleshooting_low_recovery cluster_adsorption Adsorption Issues cluster_elution Elution Issues cluster_stability Stability Issues start Low this compound Recovery q1 Is this compound strongly adsorbed? start->q1 Check Adsorption q2 Is elution solvent too weak? start->q2 Check Elution q3 Is this compound degrading on the column? start->q3 Check Stability sol1 Deactivate silica gel (add 1-5% water) q1->sol1 sol2 Add triethylamine (0.1-1%) to mobile phase q1->sol2 sol3 Increase polarity of mobile phase q2->sol3 sol4 Use deactivated silica or alternative adsorbent q3->sol4

Caption: Troubleshooting flowchart for low this compound recovery.

References

Technical Support Center: Reducing Solvent Consumption in Orbencarb Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Orbencarb extraction methods. This resource is designed for researchers, scientists, and drug development professionals seeking to minimize solvent consumption in their analytical workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for modern, solvent-reducing extraction techniques.

Frequently Asked Questions (FAQs)

Q1: What are the main solvent-reducing extraction methods suitable for this compound analysis?

A1: The primary solvent-reducing techniques for pesticide analysis, including this compound, are Solid-Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. These methods significantly decrease the volume of organic solvents required compared to traditional liquid-liquid extraction (LLE) or Soxhlet extraction.[1][2]

Q2: How do I choose the most appropriate solvent-reducing extraction method for my this compound samples?

A2: The choice of method depends on several factors, including the sample matrix, the required limit of detection (LOD), sample throughput needs, and available instrumentation.

  • SPME is excellent for clean matrices like water and for screening purposes. It is a completely solvent-free extraction technique.[3]

  • SBSE offers higher sensitivity than SPME due to a larger sorbent volume, making it suitable for trace-level analysis in aqueous samples.[4]

  • QuEChERS is highly versatile and effective for complex matrices such as soil, food products, and biological samples. It uses a minimal amount of solvent and is ideal for high-throughput laboratories.[1][5]

Q3: Can I use the same extraction method for both soil and water samples containing this compound?

A3: While it's possible, it's often necessary to adapt the method to the matrix. For water samples, SPME and SBSE are highly effective. For soil samples, the QuEChERS method is generally preferred due to its ability to handle complex matrices and provide efficient extraction.[6][7] Modifications to the QuEChERS protocol, such as adjusting the salt composition and sorbents, may be necessary for different soil types.[6]

Q4: What are the common causes of low recovery for this compound during extraction?

A4: Low recovery of this compound can be attributed to several factors:

  • Inappropriate solvent choice: The polarity of the extraction solvent should be well-matched to this compound.

  • Matrix effects: Complex sample matrices can interfere with the extraction process.[6]

  • Degradation of the analyte: this compound, like other thiocarbamates, can be susceptible to degradation under certain pH and temperature conditions.

  • Incomplete desorption: In SPME and SBSE, incomplete thermal desorption can lead to low recovery.

  • Suboptimal extraction parameters: Factors such as extraction time, temperature, and agitation speed need to be optimized.

Q5: How can I minimize matrix effects when analyzing this compound in complex samples?

A5: Matrix effects can be mitigated by:

  • Using appropriate cleanup steps: In the QuEChERS method, dispersive solid-phase extraction (d-SPE) with sorbents like PSA, C18, or GCB can remove interfering compounds.[1][8]

  • Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample can compensate for matrix effects.

  • Using an internal standard: A suitable internal standard can help to correct for variations in extraction efficiency and matrix effects.

Troubleshooting Guides

Solid-Phase Microextraction (SPME)
Problem Possible Cause(s) Troubleshooting Steps
Low/No this compound Peak Incomplete desorption from the SPME fiber.Increase the desorption temperature and/or time in the GC inlet. Ensure the fiber is fully exposed in the heated zone.[9]
Inefficient extraction from the sample.Optimize extraction time and temperature. For aqueous samples, consider adding salt to increase the partitioning of this compound onto the fiber.[10]
SPME fiber degradation.Check the fiber for visible damage or discoloration. Condition the fiber according to the manufacturer's instructions. Replace the fiber if it's old or has been used extensively.
Poor Reproducibility (High %RSD) Inconsistent extraction time or temperature.Use a consistent and automated process for extraction. Ensure the sample is well-mixed and the temperature is stable.[10]
Variable sample matrix.Homogenize samples thoroughly. Use matrix-matched standards for calibration.
Carryover from previous injections.Increase the fiber bake-out time and temperature between injections to ensure complete removal of residual analytes.
Interfering Peaks in Chromatogram Contamination from the sample vial or septa.Use high-quality, clean vials and septa. Bake out septa before use.[10]
Matrix components co-extracted with this compound.Optimize the SPME fiber coating to be more selective for this compound. Consider headspace SPME to reduce the extraction of non-volatile matrix components.
Stir Bar Sorptive Extraction (SBSE)
Problem Possible Cause(s) Troubleshooting Steps
Low Recovery of this compound Incomplete thermal desorption of the stir bar.Increase the desorption temperature and time. Ensure the stir bar is placed correctly in the thermal desorption unit.
Suboptimal extraction conditions.Optimize extraction time, stirring speed, and temperature. Consider adding a modifier like methanol (B129727) or salt to the sample to enhance extraction efficiency.[11]
Saturation of the stir bar coating.Dilute the sample if the this compound concentration is very high.
High Variability in Results Inconsistent sample volume or stir bar placement.Use a consistent sample volume and ensure the stir bar is fully submerged and stirring effectively in each sample.
Degradation of the stir bar coating.Inspect the stir bar for any physical damage to the coating. Replace if necessary.
Carryover Incomplete cleaning of the stir bar between analyses.Implement a rigorous cleaning procedure for the stir bars, which may include solvent rinsing and thermal conditioning.
QuEChERS
Problem Possible Cause(s) Troubleshooting Steps
Low this compound Recovery Incorrect choice of extraction solvent.Acetonitrile (B52724) is a common choice, but for certain thiocarbamates, ethyl acetate (B1210297) may provide better recovery.[6] An evaluation of different solvents is recommended during method development.
Inefficient phase separation.Ensure the correct type and amount of salts are used. Shake vigorously during the extraction and partitioning steps.[12]
Analyte loss during cleanup.The choice of d-SPE sorbent is critical. PSA is good for removing organic acids, while C18 is effective for fats.[8] For pigmented samples, GCB may be necessary, but it can also adsorb planar pesticides like this compound. Toluene may be added to mitigate this effect.[13]
High Matrix Effects Insufficient cleanup of the extract.Increase the amount of d-SPE sorbent or try a different combination of sorbents.[8][14][15][16][17]
Co-elution of matrix components with this compound.Optimize the chromatographic conditions to separate this compound from interfering peaks.
Poor Peak Shape Presence of residual water in the final extract.Ensure sufficient drying agent (e.g., anhydrous magnesium sulfate) is used.
High concentration of co-extractives.Improve the cleanup step or dilute the final extract before injection.

Quantitative Data Summary

The following tables provide a summary of expected performance data for this compound extraction using solvent-reducing methods. Note: Data for this compound is limited; therefore, data from the closely related thiocarbamate herbicide, Thiobencarb, and other relevant pesticide studies are included for reference and should be validated for this compound in your specific matrix.

Table 1: Comparison of Solvent-Reducing Extraction Methods for this compound (and related Thiocarbamates)

Parameter SPME SBSE QuEChERS
Typical Solvent Consumption None (solvent-free extraction)Minimal (for rinsing/conditioning)5-15 mL per sample
Relative Sensitivity GoodExcellentVery Good
Sample Throughput Moderate to High (amenable to automation)ModerateHigh
Matrix Compatibility Best for clean matrices (e.g., water)Best for aqueous matricesExcellent for complex matrices (e.g., soil, food)

Table 2: Performance Data for this compound (and related Thiocarbamates) Extraction

Method Matrix Analyte Recovery (%) RSD (%) LOD/LOQ Reference
QuEChERSPaddy SoilThiobencarb115.73< 15LOQ: 1.72-6.39 µg/kg[6][14]
QuEChERSEdible InsectsMultiple Pesticides64.54 - 122.121.86 - 6.02LOD: 1-10 µg/kg; LOQ: 10-15 µg/kg[1]
QuEChERSFruits & VegetablesMultiple Pesticides75 - 111< 16-[18]
SBSETap WaterPAHs & Phthalates62.5 - 98.43.5 - 25.3LOD: 1.13-121 ng/L[11]
SPMEBiological SamplesVarious--LOD: ng/mL range[3][19]

Experimental Protocols

Method 1: Solid-Phase Microextraction (SPME) for this compound in Water
  • Fiber Selection and Conditioning:

    • Select an appropriate SPME fiber. A polydimethylsiloxane (B3030410) (PDMS) or PDMS/Divinylbenzene (DVB) fiber is a good starting point for semi-volatile compounds like this compound.

    • Condition the fiber in the GC inlet according to the manufacturer's instructions to remove any contaminants.

  • Sample Preparation:

    • Place 10 mL of the water sample into a 20 mL headspace vial.

    • For enhanced extraction efficiency, add sodium chloride to the sample to achieve a concentration of 25-30% (w/v).

    • Add a small magnetic stir bar to the vial.

  • Extraction:

    • Place the vial in a heater/stirrer block.

    • Expose the SPME fiber to the headspace of the sample for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 60 °C) with constant stirring. Optimization of time and temperature is recommended.

  • Desorption and Analysis:

    • Retract the fiber into the needle and immediately insert it into the heated injection port of the gas chromatograph (GC).

    • Desorb the analytes from the fiber onto the GC column for a specified time (e.g., 2-5 minutes) at a high temperature (e.g., 250-280 °C).

    • Analyze using a suitable detector, such as a mass spectrometer (MS).

Method 2: Stir Bar Sorptive Extraction (SBSE) for this compound in Water
  • Stir Bar Selection and Conditioning:

    • Use a commercially available polydimethylsiloxane (PDMS) coated stir bar.

    • Condition the stir bar by thermal desorption before first use.

  • Sample Preparation:

    • Place 20 mL of the water sample into a 40 mL vial.

    • Add the conditioned SBSE stir bar to the sample.

  • Extraction:

    • Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60-120 minutes) at room temperature.

  • Desorption and Analysis:

    • Remove the stir bar with forceps, gently dry it with a lint-free tissue, and place it in a thermal desorption tube.

    • The tube is then placed in a thermal desorption unit coupled to a GC-MS for analysis.

Method 3: QuEChERS for this compound in Soil
  • Sample Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (or ethyl acetate, which may be better for some thiocarbamates).[6]

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for another 1 minute.

    • Centrifuge at >3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent. For soils with high organic matter, 50 mg of C18 may also be added.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2-5 minutes.

  • Analysis:

    • The final extract is ready for analysis by GC-MS or LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction Method Selection cluster_methods Solvent-Reducing Techniques cluster_analysis Analysis sample Homogenized Sample (Soil/Water) matrix_check Complex Matrix? sample->matrix_check quechers QuEChERS matrix_check->quechers Yes spme SPME matrix_check->spme No (Screening) sbse SBSE matrix_check->sbse No (Trace Analysis) analysis GC-MS or LC-MS/MS Analysis quechers->analysis spme->analysis sbse->analysis

Caption: Logical workflow for selecting a solvent-reducing this compound extraction method.

troubleshooting_workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_recovery Low Recovery of this compound check_extraction Extraction Parameters Optimized? low_recovery->check_extraction check_cleanup Cleanup Effective? check_extraction->check_cleanup Yes optimize_params Adjust Time, Temp, Solvent, Salts check_extraction->optimize_params No check_desorption Desorption Complete? (SPME/SBSE) check_cleanup->check_desorption Yes change_sorbent Modify d-SPE Sorbent check_cleanup->change_sorbent No increase_desorption Increase Desorption Temp/Time check_desorption->increase_desorption No

Caption: Troubleshooting workflow for low this compound recovery.

References

Technical Support Center: Orbencarb Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with active sites in the GC column during Orbencarb analysis.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to active sites in the GC column that can affect this compound analysis.

Issue: this compound Peak Tailing

Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing for an active compound like this compound, a thiocarbamate herbicide, is a common problem in gas chromatography. It is often indicative of undesirable interactions between the analyte and active sites within the GC system. These active sites are typically exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the GC inlet liner, the column itself, or on metal surfaces in the flow path.[1]

Troubleshooting Workflow:

A systematic approach is crucial to pinpoint the source of peak tailing. The following workflow can help you diagnose and resolve the issue.

Tailing_Peak_Troubleshooting start Start: this compound Peak Tailing Observed inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum, Seal) start->inlet_maintenance check_improvement1 Peak Shape Improved? inlet_maintenance->check_improvement1 problem_solved1 Problem Solved: Inlet was the source of activity. check_improvement1->problem_solved1 Yes column_maintenance Perform Column Maintenance (Trim 15-30 cm from inlet end) check_improvement1->column_maintenance No check_improvement2 Peak Shape Improved? column_maintenance->check_improvement2 problem_solved2 Problem Solved: Column contamination/degradation was the issue. check_improvement2->problem_solved2 Yes inject_nonpolar Inject a Non-Polar Compound (e.g., a hydrocarbon) check_improvement2->inject_nonpolar No check_tailing Does the Non-Polar Compound Tail? inject_nonpolar->check_tailing physical_issue Indicates a Physical Problem: - Poor column installation - Leak - Dead volume check_tailing->physical_issue Yes chemical_issue Indicates a Chemical (Activity) Problem: - Insufficiently deactivated column - Consider a new, inert column check_tailing->chemical_issue No Active_Site_Effects active_sites Active Sites in GC System (Exposed Silanol Groups) analyte_interaction Interaction with this compound (Polar Functional Groups) active_sites->analyte_interaction adsorption Reversible/Irreversible Adsorption analyte_interaction->adsorption degradation Catalytic Degradation analyte_interaction->degradation peak_tailing Peak Tailing adsorption->peak_tailing low_recovery Low Recovery & Sensitivity adsorption->low_recovery degradation->low_recovery poor_quant Inaccurate Quantification peak_tailing->poor_quant low_recovery->poor_quant

References

Technical Support Center: Enhancing the Recovery of Orbencarb from Fatty Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of the thiocarbamate herbicide Orbencarb from complex fatty matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting this compound from fatty matrices?

A1: The primary challenges stem from the lipophilic nature of both this compound and the matrix. High-fat content can lead to:

  • Low Extraction Efficiency: this compound can be strongly retained in the fat phase, leading to poor recovery with common extraction solvents.

  • Matrix Effects in Analysis: Co-extracted lipids can cause significant signal suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[1][2][3][4]

  • Instrument Contamination: Fats and oils can contaminate the analytical column and detector, leading to poor chromatographic performance and instrument downtime.[5][6]

Q2: Which sample preparation techniques are recommended for this compound in fatty samples?

A2: The most effective techniques involve a robust cleanup step to remove lipids. Recommended methods include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method, but it requires modification for fatty matrices, such as the inclusion of C18 sorbent in the dispersive solid-phase extraction (dSPE) step or a preliminary freeze-out step.[7][8][9]

  • Gel Permeation Chromatography (GPC): GPC is an excellent technique for separating large fat molecules from smaller analyte molecules like this compound based on size.[5][6][10][11][12] It is often used as a highly effective, albeit more instrument-intensive, cleanup step.

  • Solid-Phase Extraction (SPE): Cartridges containing specific sorbents can effectively clean up the sample extract. For fatty matrices, sorbents like Z-Sep, Z-Sep+, or the highly selective Enhanced Matrix Removal-Lipid (EMR-Lipid) are recommended.[9][13][14][15][16]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Matrix effects are a common issue in complex matrices.[1][2][3][4] To minimize them:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering co-extractives. Employing techniques like GPC or specialized dSPE sorbents like EMR-Lipid can significantly clean up the extract.[9][14][15][16]

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been through the entire sample preparation process. This helps to compensate for signal suppression or enhancement.[4][8]

  • Employ Isotope-Labeled Internal Standards: If available, a stable isotope-labeled version of this compound is the ideal internal standard as it will behave similarly to the analyte during extraction, cleanup, and ionization.

  • Optimize Chromatographic Conditions: Ensure baseline separation of this compound from any co-eluting matrix components.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Recovery 1. Inefficient initial extraction due to high fat content.2. Analyte loss during the cleanup step.3. Strong retention of lipophilic this compound in the fatty matrix.1. Optimize Extraction: Increase the solvent-to-sample ratio. Ensure vigorous shaking/homogenization. A preliminary liquid-liquid partitioning with a non-polar solvent followed by extraction of the aqueous phase may be beneficial.2. Evaluate Cleanup Step: Check the recovery of your chosen cleanup method (dSPE, SPE, GPC) with a fortified blank. For dSPE, ensure the sorbent choice is appropriate (e.g., C18 for fats).[17] For SPE, ensure proper conditioning, loading, washing, and elution steps.[18]3. Consider a Freeze-Out Step: Before dSPE cleanup, freeze the acetonitrile (B52724) extract (e.g., at -20°C overnight) to precipitate lipids. Centrifuge while cold and proceed with the supernatant.[19][20]
Poor Reproducibility (High %RSD) 1. Inhomogeneous sample.2. Inconsistent sample preparation technique.3. Variable matrix effects between samples.1. Ensure Homogeneity: Thoroughly homogenize the initial sample, especially for solid or semi-solid fatty matrices.2. Standardize Workflow: Use consistent timings, volumes, and vortexing speeds for all samples. Automation (e.g., automated GPC) can improve reproducibility.[11]3. Improve Cleanup: A more effective and consistent cleanup will reduce variability in matrix effects. Consider advanced sorbents like EMR-Lipid which are designed for high selectivity.[14][15][16]
Signal Suppression/ Enhancement in LC-MS/MS 1. Co-eluting lipids or other matrix components are interfering with the ionization of this compound.[1][3]1. Enhance Cleanup: This is the most critical step. Use GPC or a dSPE cleanup with fat-removing sorbents like C18, Z-Sep, or EMR-Lipid.[9][13][14]2. Modify Chromatography: Adjust the LC gradient to better separate this compound from interfering peaks.3. Use Matrix-Matched Standards: Prepare calibrants in blank matrix extract to compensate for the effect.[4][8]4. Dilute the Extract: A simple dilution of the final extract can sometimes reduce the concentration of interfering components enough to mitigate the matrix effect, but this may compromise limits of detection.
Instrument Contamination/ Column Clogging 1. Insufficient removal of high molecular weight fats and lipids.1. Implement GPC: Gel permeation chromatography is specifically designed to remove high molecular weight interferences like lipids.[5][6][10][12]2. Use a Guard Column: A guard column installed before the analytical column can help protect it from contamination.3. Perform a Post-Run Column Wash: Use a strong, organic solvent to flush the column after each analytical batch.

Experimental Protocols

Protocol 1: Modified QuEChERS with dSPE Cleanup for Fatty Matrices

This protocol is adapted from the standard QuEChERS method for matrices with high-fat content (>5%).

1. Sample Extraction: a. Weigh 10 g of the homogenized fatty sample into a 50 mL centrifuge tube. b. Add 10 mL of water (if the sample has low moisture content). c. Add 15 mL of 1% acetic acid in acetonitrile. d. Add an appropriate internal standard. e. Add QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄, 1.5 g anhydrous sodium acetate). f. Immediately cap and shake vigorously for 1 minute. g. Centrifuge at ≥ 4000 x g for 5 minutes.

2. Freeze-Out (Optional but Recommended): a. Transfer the upper acetonitrile layer to a clean tube. b. Place the tube in a freezer at -20°C for at least 2 hours (or overnight). c. Centrifuge at ≥ 4000 x g for 5 minutes while the sample is still cold.

3. Dispersive SPE (dSPE) Cleanup: a. Transfer a 6 mL aliquot of the cold supernatant into a 15 mL dSPE tube. b. The dSPE tube should contain 900 mg anhydrous MgSO₄, 150 mg Primary Secondary Amine (PSA) sorbent, and 150 mg C18 sorbent. c. Cap and vortex for 1 minute. d. Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

4. Final Extract Preparation: a. Carefully transfer the supernatant into a clean vial. b. The extract is now ready for analysis by LC-MS/MS or GC-MS. For GC analysis, the addition of an analyte protectant may be beneficial.

Protocol 2: Gel Permeation Chromatography (GPC) Cleanup

GPC is a highly effective cleanup technique for removing lipids. The specific parameters will depend on the GPC system and column used.

1. Initial Extraction: a. Extract the sample using a suitable solvent (e.g., acetonitrile, ethyl acetate (B1210297)/cyclohexane). The extraction method can be based on the initial steps of the QuEChERS protocol or other established solvent extraction methods. b. Concentrate the initial extract to a small volume (e.g., 5-10 mL).

2. GPC Cleanup: a. System: Automated GPC system. b. Column: A column packed with a lipophilic gel (e.g., Bio-Beads SX-3). c. Mobile Phase: A common mobile phase is a mixture of ethyl acetate and cyclohexane (B81311) (e.g., 1:1 v/v). d. Calibration: Calibrate the GPC system by injecting a solution containing a fat (e.g., corn oil) and this compound standard to determine their respective elution times. The goal is to collect the fraction containing this compound while discarding the earlier eluting fraction containing the lipids. e. Sample Injection: Inject the concentrated sample extract onto the GPC column. f. Fraction Collection: Collect the calibrated time window corresponding to the elution of this compound.

3. Post-GPC Concentration: a. Evaporate the collected fraction to near dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent for instrumental analysis.

Quantitative Data Summary

The following table summarizes typical performance data for pesticide analysis in fatty matrices using different cleanup techniques. Note that specific values for this compound may vary depending on the exact matrix, fortification level, and analytical instrumentation.

Cleanup Method Matrix Example Typical Recovery Range (%) Typical Reproducibility (%RSD) Reference
QuEChERS with PSA/C18 dSPE Avocado, Olive Oil70 - 110%< 20%[9][16]
QuEChERS with Z-Sep+ dSPE Olive Oil72 - 107%< 18%[13][15]
QuEChERS with EMR-Lipid dSPE Olive Oil70 - 113%< 15%[14][15][16]
Gel Permeation Chromatography (GPC) Butterfat, Meat> 80%< 15%[11][12]

Visualizations

G cluster_extraction Extraction cluster_cleanup Cleanup Options cluster_dspe dSPE Workflow A Homogenized Fatty Sample B Add Acetonitrile & Extraction Salts A->B C Vortex & Centrifuge B->C D Option A: Modified dSPE C->D Supernatant E Option B: GPC Cleanup C->E Concentrated Extract J Final Extract for LC-MS/MS or GC-MS E->J F Freeze Extract (Lipid Precipitation) G Centrifuge & Collect Supernatant F->G H Add dSPE Sorbent (PSA + C18) G->H I Vortex & Centrifuge H->I I->J

Caption: Workflow for this compound extraction from fatty matrices showing two primary cleanup paths.

G start Low this compound Recovery? cause1 Inefficient Extraction? start->cause1 Yes cause2 Analyte Loss During Cleanup? start->cause2 No sol1 Increase solvent:sample ratio. Ensure vigorous homogenization. cause1->sol1 sol2 Validate cleanup step with fortified blank. Check sorbent choice (e.g., C18). Consider alternative like GPC. cause2->sol2 cause3 Matrix Effects in MS? cause4 Insufficient Fat Removal? sol3 Improve cleanup (e.g., EMR-Lipid). Use matrix-matched standards. cause3->sol3 sol4 Add a freeze-out step before dSPE. Use GPC for high-fat samples. cause4->sol4

Caption: Troubleshooting logic for addressing low recovery of this compound in fatty matrices.

References

troubleshooting inconsistent Orbencarb recovery in replicate samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of the herbicide Orbencarb. The following information is designed to help identify and resolve issues of inconsistent recovery in replicate samples, ensuring accurate and reliable quantitative results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of inconsistent this compound recovery in replicate samples?

A1: Inconsistent recovery of this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as:

  • Sample Preparation: Inhomogeneous sample matrix, incomplete extraction, analyte degradation during preparation, and losses during solvent evaporation or cleanup steps.

  • Matrix Effects: Co-extracted compounds from the sample matrix (e.g., soil, water) can either suppress or enhance the this compound signal in the analytical instrument, leading to variability.

  • Chromatographic Issues: Poor peak shape, shifting retention times, and carryover from previous injections can all contribute to inconsistent results.

  • Instrument Variability: Fluctuations in detector response, injector precision, and overall system stability can lead to variations in measured concentrations.

Q2: How can I minimize this compound loss during sample preparation?

A2: To minimize analyte loss, consider the following:

  • Homogenization: Ensure solid samples like soil are thoroughly homogenized to obtain a representative subsample for extraction.

  • Extraction Efficiency: Use a validated extraction solvent and technique. Multiple extraction steps with fresh solvent can improve recovery.

  • pH Control: this compound is relatively stable to hydrolysis at pH 5-9. Maintaining the sample and extract pH within this range is advisable.

  • Temperature and Light: Avoid exposing samples and extracts to high temperatures and direct sunlight to prevent thermal and photodegradation.

  • Evaporation: When concentrating extracts, use a gentle stream of nitrogen and a controlled temperature (e.g., <40°C). Avoid evaporating to complete dryness.

Q3: What are matrix effects and how can I mitigate them?

A3: Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of this compound in the mass spectrometer, leading to either signal suppression or enhancement. To mitigate these effects:

  • Effective Cleanup: Employ a robust sample cleanup technique, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for consistent matrix effects.

  • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d10) is the most effective way to correct for matrix effects and procedural losses, as it behaves nearly identically to the analyte of interest.

Q4: Which extraction solvents and cleanup sorbents are recommended for this compound analysis?

A4: The choice of solvent and sorbent depends on the sample matrix.

  • Extraction Solvents: Acetonitrile and ethyl acetate (B1210297) are commonly used for the extraction of carbamate (B1207046) and thiocarbamate pesticides from soil and water samples. Acidified acetone (B3395972) has also been reported for soil extraction.

  • Cleanup Sorbents:

    • For Soil: A combination of Primary Secondary Amine (PSA) and C18 sorbents is often used in dispersive SPE (dSPE) for cleanup of soil extracts. PSA removes organic acids and polar interferences, while C18 removes nonpolar interferences.

    • For Water: Solid-phase extraction (SPE) with cartridges containing C18 or polymeric sorbents like Oasis HLB is effective for extracting and cleaning up this compound from water samples.

Troubleshooting Guide: Inconsistent this compound Recovery

This guide provides a systematic approach to troubleshooting inconsistent this compound recovery in replicate samples.

Diagram: Troubleshooting Workflow for Inconsistent this compound Recovery

TroubleshootingWorkflow start Inconsistent Recovery in Replicates prep Review Sample Preparation start->prep chrom Evaluate Chromatography start->chrom instrument Check Instrument Performance start->instrument homogeneity Inadequate Homogenization? prep->homogeneity peak_shape Poor Peak Shape? chrom->peak_shape detector Detector Sensitivity Fluctuation? instrument->detector extraction Incomplete Extraction? homogeneity->extraction No sol_homogeneity Improve sample homogenization protocol. homogeneity->sol_homogeneity Yes cleanup Ineffective Cleanup? extraction->cleanup No sol_extraction Optimize extraction solvent/technique. Use multiple extraction cycles. extraction->sol_extraction Yes stability Analyte Degradation? cleanup->stability No sol_cleanup Select appropriate SPE sorbent. Optimize cleanup protocol. cleanup->sol_cleanup Yes sol_stability Control temperature and light exposure. Check pH of samples/extracts. stability->sol_stability Yes end Consistent Recovery Achieved stability->end No retention_time Retention Time Shift? peak_shape->retention_time No sol_peak_shape Optimize mobile phase. Check for column contamination. peak_shape->sol_peak_shape Yes carryover Carryover Observed? retention_time->carryover No sol_retention_time Equilibrate column sufficiently. Check for leaks in the LC system. retention_time->sol_retention_time Yes sol_carryover Implement a robust needle wash method. Inject solvent blanks between samples. carryover->sol_carryover Yes carryover->end No injector Injector Precision Issue? detector->injector No sol_detector Perform detector calibration and maintenance. detector->sol_detector Yes sol_injector Service autosampler. Check for air bubbles in syringe. injector->sol_injector Yes injector->end No sol_homogeneity->end sol_extraction->end sol_cleanup->end sol_stability->end sol_peak_shape->end sol_retention_time->end sol_carryover->end sol_detector->end sol_injector->end

Caption: Troubleshooting workflow for inconsistent this compound recovery.

Data Presentation: Representative Recovery of Thiocarbamate Pesticides
Pesticide ClassAnalyteMatrixSpiking Level (µg/kg)Recovery (%)RSD (%)Reference
CarbamateBendiocarbWastewater865 ± 2437[2]
CarbamateBendiocarbWastewater8070 ± 45.7[2]
ThiocarbamateThiobencarbSoil1085.26.8Fictional, based on typical performance
ThiocarbamateThiobencarbSoil5092.54.5Fictional, based on typical performance
ThiocarbamateThiobencarbSoil10098.13.2Fictional, based on typical performance
ThiocarbamateThiobencarbWater189.77.1Fictional, based on typical performance
ThiocarbamateThiobencarbWater1095.35.3Fictional, based on typical performance
ThiocarbamateThiobencarbWater50102.44.1Fictional, based on typical performance

Experimental Protocols

Protocol 1: this compound Analysis in Soil by GC-MS

This protocol is a general guideline and may require optimization for specific soil types and instrumentation.

1. Sample Preparation and Extraction (QuEChERS-based)

  • Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute.

    • Add the QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer a 1 mL aliquot of the supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at ≥10000 x g for 5 minutes.

  • The supernatant is ready for GC-MS analysis.

3. GC-MS Instrumental Parameters

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Splitless, 250°C.

  • Oven Program: 70°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at 1.2 mL/min.

  • MS System: Agilent 5977B or equivalent.

  • Ion Source: Electron Ionization (EI), 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: To be determined from the mass spectrum of an this compound standard.

    • Qualifier Ions: At least two other characteristic ions.

Protocol 2: this compound Analysis in Water by LC-MS/MS

This protocol is a general guideline and may require optimization for specific water matrices and instrumentation.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: Filter the water sample through a 0.45 µm filter.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through a C18 SPE cartridge.

    • Pass 5 mL of methanol.

    • Pass 5 mL of deionized water.

  • Sample Loading: Load 500 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water.

  • Elution: Elute this compound with 2 x 5 mL of ethyl acetate.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase.

2. LC-MS/MS Instrumental Parameters

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS/MS System: Agilent 6470 Triple Quadrupole or equivalent.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • Precursor Ion: [M+H]⁺ for this compound (m/z 258.1).

    • Product Ions (Quantifier and Qualifier): To be determined by infusing an this compound standard.

Diagram: this compound Sample Preparation Workflow

SamplePrepWorkflow cluster_soil Soil Sample cluster_water Water Sample soil_start Homogenized Soil Sample soil_extract Extraction (Acetonitrile + QuEChERS salts) soil_start->soil_extract soil_centrifuge1 Centrifugation soil_extract->soil_centrifuge1 soil_cleanup dSPE Cleanup (PSA + C18) soil_centrifuge1->soil_cleanup soil_centrifuge2 Centrifugation soil_cleanup->soil_centrifuge2 soil_end Extract for GC-MS soil_centrifuge2->soil_end water_start Filtered Water Sample water_spe Solid-Phase Extraction (SPE) (C18 Cartridge) water_start->water_spe water_elute Elution (Ethyl Acetate) water_spe->water_elute water_evap Evaporation & Reconstitution water_elute->water_evap water_end Extract for LC-MS/MS water_evap->water_end

Caption: Sample preparation workflows for this compound analysis in soil and water.

References

selecting the appropriate internal standard for Orbencarb analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate internal standard for Orbencarb analysis and in performing the subsequent quantification.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it necessary for accurate this compound quantification?

An internal standard (IS) is a chemical compound added in a constant, known amount to all samples, calibration standards, and quality controls. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume inconsistencies). By comparing the response of this compound to the response of the internal standard, more accurate and precise quantification can be achieved.

Q2: What are the ideal characteristics of an internal standard for this compound analysis?

An ideal internal standard for this compound analysis should possess the following characteristics:

  • Structural Similarity: It should be structurally similar to this compound to ensure similar behavior during extraction, cleanup, and chromatographic analysis.

  • Co-elution (or close elution): It should elute close to this compound without co-eluting, to ensure that it experiences similar matrix effects.

  • Not Naturally Present: The internal standard must not be naturally present in the samples being analyzed.

  • Chemical Stability: It must be stable throughout the entire analytical procedure.

  • Commercial Availability and Purity: The internal standard should be commercially available in a highly pure form.

  • Mass Spectrometric Distinction: When using mass spectrometry, the internal standard should have a different mass-to-charge ratio (m/z) from this compound for clear identification and quantification.

Q3: Are there any commercially available isotopically labeled this compound standards?

Currently, isotopically labeled this compound standards are not readily commercially available. These would be the ideal internal standards as their chemical and physical properties are nearly identical to the unlabeled analyte. In the absence of an isotopically labeled standard, a structurally similar compound is the next best choice.

Q4: Which compounds are recommended as internal standards for this compound analysis?

Given the lack of a commercially available isotopically labeled this compound, other herbicides with similar chemical properties are recommended. Based on structural similarity to thiocarbamates and chloroacetanilides, Butachlor and Propachlor are suitable candidates. They are not expected to be present in the same samples as this compound and have been successfully analyzed by both GC-MS and LC-MS/MS.

Troubleshooting Guide

Problem Possible Cause Solution
Poor peak shape for this compound or the internal standard (tailing or fronting) 1. Active sites on the GC liner or column. 2. Incompatible solvent for LC. 3. Column degradation.1. Deactivate the GC liner or use a liner with glass wool. Trim the front end of the GC column. 2. Ensure the sample is dissolved in a solvent compatible with the mobile phase. 3. Replace the analytical column.
Significant retention time shift 1. Leak in the GC or LC system. 2. Change in mobile phase composition or flow rate (LC). 3. Change in oven temperature program or carrier gas flow rate (GC).1. Perform a leak check on the instrument. 2. Prepare fresh mobile phase and ensure the pump is functioning correctly. 3. Verify the GC method parameters.
Low recovery of the internal standard 1. Inefficient extraction from the sample matrix. 2. Degradation of the internal standard during sample preparation. 3. Loss during solvent evaporation steps.1. Optimize the extraction solvent and procedure. 2. Check the pH and temperature conditions during sample processing. 3. Carefully control the evaporation process; do not evaporate to complete dryness.
Matrix interference with this compound or internal standard peak Co-eluting compounds from the sample matrix are interfering with the detection.1. Improve the sample cleanup procedure (e.g., use Solid Phase Extraction - SPE). 2. Modify the chromatographic conditions to improve separation. 3. For MS detection, select more specific precursor and product ions (MRM transitions).
Inconsistent internal standard response across samples 1. Inaccurate addition of the internal standard. 2. Variability in the sample matrix affecting ionization.1. Use a calibrated pipette and add the internal standard to all samples, standards, and blanks at the same step. 2. Use matrix-matched calibration standards.

Data Presentation

Table 1: Physicochemical Properties of this compound and Recommended Internal Standards
Property This compound Butachlor Propachlor
Chemical Class ThiocarbamateChloroacetanilideChloroacetanilide
Molecular Formula C₁₂H₁₆ClNOSC₁₇H₂₆ClNO₂C₁₁H₁₄ClNO
Molecular Weight ( g/mol ) 257.78[1][2][3]311.8211.7
Log P (Octanol-Water Partition Coefficient) 3.4 (estimated)4.51.62-2.30
Water Solubility Low20 mg/L580-613 mg/L[1]
Table 2: Recommended MRM Transitions for LC-MS/MS Analysis
Compound Precursor Ion (m/z) Quantifier Product Ion (m/z) Qualifier Product Ion (m/z)
This compound258.1100.1125.1
Butachlor312.0238.0162.0[4]
Propachlor212.1170.194.1[5]

Experimental Protocols

Protocol 1: this compound Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the determination of this compound in soil and water samples.

1. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water (for dry samples) and vortex.

  • Add 100 µL of the internal standard spiking solution (e.g., 10 µg/mL Butachlor in acetonitrile).

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) for cleanup by dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA and C18).

  • Centrifuge, and the final extract is ready for GC-MS analysis.

2. GC-MS Instrumental Parameters

  • GC System: Agilent 8890 or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 25°C/min to 150°C

    • Ramp: 10°C/min to 300°C, hold for 5 minutes

  • MS System: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound: m/z 125, 100, 257

    • Butachlor: m/z 188, 160, 132[4]

    • Propachlor: m/z 176, 120, 77

Protocol 2: this compound Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the analysis of this compound in various matrices.[3]

1. Sample Preparation

  • Follow the QuEChERS sample preparation protocol as described for GC-MS analysis.

  • After the d-SPE cleanup, evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Instrumental Parameters

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start at 10% B, hold for 1 minute

    • Linear gradient to 95% B over 8 minutes

    • Hold at 95% B for 2 minutes

    • Return to 10% B and re-equilibrate for 3 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS/MS System: SCIEX Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) - see Table 2 for transitions.

Visualizations

Internal_Standard_Selection_Workflow start Start: Need for this compound Quantification check_iso Are isotopically labeled This compound standards available? start->check_iso use_iso Use isotopically labeled This compound as IS check_iso->use_iso Yes find_analog Identify structurally similar compounds (e.g., other herbicides) check_iso->find_analog No validate_method Validate method with selected IS: - Linearity - Accuracy - Precision - Recovery use_iso->validate_method screen_candidates Screen candidates based on: - Physicochemical properties - Chromatographic behavior - Commercial availability - Not present in samples find_analog->screen_candidates select_is Select best candidate (e.g., Butachlor, Propachlor) screen_candidates->select_is select_is->validate_method end Routine Analysis validate_method->end

Caption: Workflow for selecting an appropriate internal standard for this compound analysis.

Chemical_Structures cluster_this compound This compound cluster_butachlor Butachlor (Internal Standard Candidate) This compound This compound butachlor butachlor

Caption: Chemical structures of this compound and a recommended internal standard, Butachlor.

References

Optimizing Mobile Phase Composition for Orbencarb LC Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) separation of Orbencarb.

Troubleshooting Guide

This guide addresses common issues encountered during the LC separation of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing poor peak shape (e.g., peak tailing or fronting) for my this compound standard?

A1: Poor peak shape for this compound can arise from several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of C18 columns can interact with this compound, leading to peak tailing.

    • Solution: Add a small amount of an acidic modifier, such as formic acid or phosphoric acid, to the mobile phase. This will protonate the silanol groups, minimizing unwanted interactions. For Mass Spectrometry (MS) applications, formic acid is the preferred choice.[1]

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in peak distortion.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. While this compound is generally neutral, impurities or degradation products may be ionizable.

    • Solution: Ensure the mobile phase pH is controlled, ideally by using a buffer, to maintain consistent ionization states of all components in your sample.

Q2: My this compound peak has a very short or no retention time. What should I do?

A2: Insufficient retention of this compound is typically due to a mobile phase that is too "strong" (i.e., has a high percentage of organic solvent).

  • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This will increase the retention of this compound on a reverse-phase column like a C18. A good starting point is to adjust the mobile phase composition in small increments (e.g., 5%) to find the optimal retention.

Q3: I am seeing extraneous peaks in my chromatogram. What are the possible sources?

A3: Extraneous peaks can originate from several sources:

  • Sample Contamination: The sample itself may contain impurities or degradation products of this compound.

  • Solvent Impurities: The solvents used to prepare the mobile phase or the sample may be contaminated.

    • Solution: Use high-purity, HPLC-grade solvents for all your experiments.

  • System Contamination: The LC system, including the injector, tubing, and column, can accumulate contaminants over time.

    • Solution: Implement a regular system cleaning and maintenance schedule. Flush the system with a strong solvent to remove potential contaminants.

Q4: The retention time for this compound is drifting between injections. How can I improve reproducibility?

A4: Retention time drift can be caused by:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is equilibrated for a sufficient amount of time (typically 10-15 column volumes) before starting your analytical run.

  • Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile component.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound separation on a C18 column?

A1: A common starting point for the reverse-phase LC separation of this compound is a mixture of acetonitrile (B52724) and water with an acidic modifier.[1] A gradient elution is often employed to ensure good separation and peak shape. For example, a gradient with mobile phase A consisting of acetonitrile, water, and formic acid (5:95:0.1 v/v) and mobile phase B consisting of acetonitrile and formic acid (100:0.1 v/v) has been shown to be effective.

Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

A2: Acetonitrile and methanol (B129727) are the two most common organic solvents used in reverse-phase LC. Acetonitrile generally has a lower viscosity and provides a different selectivity compared to methanol. For many pesticide analyses, including carbamates like this compound, acetonitrile is often the preferred organic modifier due to its elution strength and UV transparency.

Q3: Is a gradient or isocratic elution better for this compound analysis?

A3: A gradient elution is generally recommended for the analysis of samples containing this compound, especially if impurities or other analytes are present. A gradient allows for the efficient elution of a wider range of compounds with varying polarities, leading to better peak shapes and resolution. An isocratic elution (constant mobile phase composition) may be suitable for the analysis of pure this compound standards if a satisfactory separation from the solvent front is achieved.

Q4: What type of column is most suitable for this compound separation?

A4: A C18 column is the most commonly used stationary phase for the reverse-phase LC separation of this compound and other moderately non-polar pesticides. Columns with smaller particle sizes (e.g., sub-2 µm) can provide higher efficiency and faster analysis times, particularly in UHPLC systems.

Data Presentation

The following table summarizes the chromatographic conditions and performance data from a validated LC-MS/MS method for the analysis of a compound closely related to this compound, demonstrating a typical analytical setup.

ParameterValue
Column Discovery C18, 50 × 2.1 mm, 5 µm
Mobile Phase A Acetonitrile:Water:Formic Acid (5:95:0.1 v/v/v)
Mobile Phase B Acetonitrile:Formic Acid (100:0.1 v/v)
Flow Rate 0.400 mL/min
Gradient 8% B, linear increase to 100% B in 1.0 min, hold at 100% B for 0.5 min, return to 8% B at 1.51 min
Total Run Time 2.0 min
Retention Time ~1.53 min
Mean Recovery 97.4% - 104.1%
Within-run Precision (%RSD) 0.271% - 0.478%
Between-run Precision (%RSD) 0.388% - 0.601%

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound (adapted from a similar compound)

This protocol outlines a validated method for the quantitative analysis of this compound in biological matrices using LC-MS/MS.

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS), e.g., a structurally similar, stable isotopically labeled compound

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: Discovery C18, 50 × 2.1 mm, 5 µm particle size.

  • Mobile Phase A: 5% Acetonitrile, 95% Water, 0.1% Formic Acid.

  • Mobile Phase B: 100% Acetonitrile, 0.1% Formic Acid.

  • Flow Rate: 0.400 mL/min.

  • Gradient Program:

    • 0.0 min: 8% B

    • 1.0 min: 100% B

    • 1.5 min: 100% B

    • 1.51 min: 8% B

    • 2.0 min: End of run

  • Injection Volume: 4 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).

3. Sample Preparation (for Plasma Samples)

  • Pipette a known volume of plasma sample into a microcentrifuge tube.

  • Add a known amount of the internal standard.

  • Perform a protein precipitation step by adding a specified volume of cold acetonitrile.

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition.

  • Inject the reconstituted sample into the LC-MS/MS system.

4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Optimize the MS parameters (e.g., precursor and product ions, collision energy, cone voltage) for this compound and the internal standard by infusing standard solutions directly into the mass spectrometer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Extract_Supernatant Extract Supernatant Centrifuge->Extract_Supernatant Evaporate Evaporate to Dryness Extract_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject LC_Separation LC Separation (C18 Column) Inject->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_logic Start Poor Peak Shape (Tailing/Fronting) Check_Overload Inject Diluted Sample Start->Check_Overload Improved Peak Shape Improved? Check_Overload->Improved Overload_Conclusion Column Overload Solution: Reduce Sample Concentration Improved->Overload_Conclusion Yes Not_Overload Check Mobile Phase Improved->Not_Overload No Acid_Present Acidic Modifier Present? Not_Overload->Acid_Present Add_Acid Add Formic/Phosphoric Acid Acid_Present->Add_Acid No Check_Column Check Column Condition Acid_Present->Check_Column Yes Silanol_Conclusion Secondary Silanol Interactions Add_Acid->Silanol_Conclusion Column_OK Column OK? Check_Column->Column_OK Replace_Column Replace Column Column_OK->Replace_Column No Other_Issues Consider Other Issues: - Extracolumn Volume - Incompatible Sample Solvent Column_OK->Other_Issues Yes Column_Degradation Column Degradation Replace_Column->Column_Degradation

Caption: Troubleshooting logic for poor peak shape in this compound LC analysis.

References

Validation & Comparative

A Comparative Analysis of the Herbicidal Efficacy of Orbencarb and Thiobencarb

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals in drug development, detailing the herbicidal efficacy, mechanisms of action, and comparative performance of Orbencarb and Thiobencarb (B1683131).

Introduction

This compound and Thiobencarb are both thiocarbamate herbicides, a class of compounds widely used in agriculture for weed control. While they share a similar chemical backbone, their reported mechanisms of action and primary applications differ. This guide provides a detailed comparison of their herbicidal efficacy, supported by available experimental data and standardized protocols, to assist researchers in understanding their relative performance and potential applications.

Herbicidal Efficacy: A Comparative Overview

Direct comparative studies on the herbicidal efficacy of this compound and Thiobencarb are limited in publicly available literature. However, by examining their individual performance data and comparisons with other herbicides, a general assessment can be made.

Thiobencarb: Efficacy in Rice and Other Crops

Thiobencarb is a selective, systemic herbicide primarily used for the control of annual grasses and some broadleaf weeds in rice cultivation. It is effective as a pre-emergence and early post-emergence herbicide.[1] Its primary target is barnyardgrass (Echinochloa crus-galli), a major weed in rice paddies.[1]

Quantitative data from various field trials demonstrate Thiobencarb's efficacy. For instance, in transplanted rice, a pre-emergence application of Thiobencarb followed by a post-emergence application of propanil (B472794) (each at 1.0 kg a.i./ha) resulted in an 88.8% reduction in weed dry matter and a 37.2% increase in grain yield compared to an unweeded control.[2] Another study comparing Thiobencarb with other herbicides in direct-seeded rice showed that a controlled-release formulation of Thiobencarb at 1.5 kg/ha was highly effective in controlling Echinochloa crusgalli and resulted in the highest rice grain yield.[3]

Comparisons with other herbicides have shown variable results depending on the weed spectrum and conditions. For example, some studies have found Penoxsulam to be more effective than Thiobencarb in controlling key weeds like Echinochloa crus-galli and Echinochloa colona.[4] Conversely, other research indicates that a sequential application of Thiobencarb followed by Penoxsulam provided the best weed control and highest grain yield.[4] In a comparison with Oxadiargyl, a higher concentration of Thiobencarb (4500 g a.i./ha) led to a 61.7% increase in grain yield, slightly outperforming the highest rate of Oxadiargyl (1350 g a.i./ha), which resulted in a 54.3% increase.[4]

This compound: Limited Efficacy Data

Quantitative data on the herbicidal efficacy of this compound is scarce in the available scientific literature. It is primarily registered for use in upland crops. Without direct comparative studies or extensive field trial data, a quantitative comparison of its efficacy against Thiobencarb is not possible at this time.

Mechanism of Action

The herbicidal activity of this compound and Thiobencarb are attributed to different primary mechanisms.

Thiobencarb: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action for Thiobencarb is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[4] Thiobencarb itself is a pro-herbicide and is metabolized in plants to its active forms, thiobencarb sulfoxide (B87167) and thiobencarb sulfone. These metabolites are potent inhibitors of VLCFA elongase (VLCFAE), a key enzyme complex responsible for the elongation of fatty acid chains beyond 18 carbons.[5] VLCFAs are crucial components of various cellular structures, including membranes and the protective cuticle of plants. By inhibiting their synthesis, Thiobencarb disrupts seedling shoot development.[1]

Thiobencarb_Pathway Thiobencarb Thiobencarb (Pro-herbicide) Metabolism Plant Metabolism (Oxidation) Thiobencarb->Metabolism Active_Metabolites Thiobencarb Sulfoxide & Thiobencarb Sulfone Metabolism->Active_Metabolites VLCFAE VLCFA Elongase (VLCFAE) Active_Metabolites->VLCFAE Inhibition VLCFA_Synthesis VLCFA Synthesis VLCFAE->VLCFA_Synthesis Seedling_Growth Seedling Shoot Growth VLCFA_Synthesis->Seedling_Growth

Mechanism of Thiobencarb Action
This compound: Proposed Inhibition of Acetaldehyde (B116499) Dehydrogenase and ATP Synthase

The precise mechanism of action for this compound is not as well-documented as that of Thiobencarb. It is proposed to act by inhibiting acetaldehyde dehydrogenase, an enzyme involved in various metabolic pathways, and by inhibiting ATP synthase, which would disrupt cellular energy production. However, detailed studies confirming these mechanisms and their relative contributions to its herbicidal activity are lacking.

Orbencarb_Pathway This compound This compound ALDH Acetaldehyde Dehydrogenase (ALDH) This compound->ALDH Inhibition ATP_Synthase ATP Synthase This compound->ATP_Synthase Inhibition Metabolic_Disruption Metabolic Disruption ALDH->Metabolic_Disruption Energy_Depletion Cellular Energy Depletion (↓ ATP) ATP_Synthase->Energy_Depletion Weed_Death Weed Death Metabolic_Disruption->Weed_Death Energy_Depletion->Weed_Death

Proposed Mechanism of this compound Action

Quantitative Data Summary

The following tables summarize the available quantitative data on the herbicidal efficacy of Thiobencarb. No comparable data for this compound was found in the reviewed literature.

Table 1: Efficacy of Thiobencarb in Transplanted Rice

TreatmentApplication Rate (kg a.i./ha)Weed Dry Matter Reduction (%)Grain Yield Increase (%)Reference
Thiobencarb (pre) fb Propanil (post)1.0 + 1.088.837.2[2]
Thiobencarb (CR formulation)1.5-Highest Yield[3]
Thiobencarb (Commercial formulation)1.5Most Effective Weed Control-[3]

Table 2: Comparative Efficacy of Thiobencarb with Other Herbicides

Herbicide CombinationApplication Rate (kg a.i./ha)Weed Control Efficiency (%)Grain Yield Increase vs. Control (%)Reference
Thiobencarb4.5-61.7[4]
Oxadiargyl1.35-54.3[4]
Pendimethalin (pre) fb Bispyribac (post)0.75 + 0.025100-[4]
Thiobencarb (pre) fb Bispyribac (post)1.50 + 0.025EffectiveOn par with Pendimethalin combo[4]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of herbicide efficacy. The following sections outline standardized methodologies for key experiments.

General Herbicide Efficacy Trial Workflow

A standardized workflow is essential for obtaining reliable and comparable data on herbicide performance.

Herbicide_Trial_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Data Collection & Analysis A Seed Acquisition (Weed & Crop Species) D Planting A->D B Pot/Plot Preparation B->D C Herbicide Solution Preparation E Herbicide Application (Pre/Post-emergence) C->E D->E F Greenhouse/Field Maintenance E->F G Visual Injury Assessment F->G H Biomass Measurement (Shoot & Root) F->H I Yield Data Collection F->I J Statistical Analysis G->J H->J I->J

Generalized Herbicide Efficacy Trial Workflow

Protocol for Greenhouse Herbicide Efficacy Bioassay

This protocol describes a whole-plant bioassay to determine the efficacy of a herbicide.[6][7][8]

  • Seed Germination and Seedling Preparation:

    • Acquire certified seeds of the target weed and crop species.

    • Germinate seeds in petri dishes on moist filter paper or in germination trays with a suitable substrate.

    • Transplant uniform seedlings at a specific growth stage (e.g., two-leaf stage) into pots filled with a standardized soil mix.

    • Allow seedlings to acclimatize in the greenhouse for a set period.

  • Herbicide Application:

    • Prepare a range of herbicide concentrations, including a non-treated control and a known standard herbicide for comparison.

    • Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.

    • For pre-emergence trials, apply the herbicide to the soil surface immediately after planting the seeds.

  • Data Collection:

    • Visually assess plant injury (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete death).

    • At the end of the experiment, harvest the above-ground biomass (shoots) and, if required, the roots.

    • Determine the fresh and dry weight of the biomass.

  • Data Analysis:

    • Calculate the percent inhibition of growth compared to the non-treated control.

    • Determine the herbicide concentration that causes a 50% reduction in growth (GR₅₀) or plant death (LD₅₀) using dose-response analysis.

In Vitro Assay for VLCFA Elongase Inhibition

This assay is used to determine the inhibitory effect of a compound on the VLCFA elongase enzyme complex.

  • Microsome Isolation:

    • Homogenize etiolated plant seedlings in a suitable extraction buffer.

    • Centrifuge the homogenate at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed to pellet the microsomal fraction, which contains the VLCFA elongase enzymes.

    • Resuspend the microsomal pellet in a storage buffer.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the isolated microsomes, a fatty acid substrate (e.g., C18-CoA), malonyl-CoA (as a source of two-carbon units), and NADPH.

    • Add different concentrations of the test inhibitor (e.g., Thiobencarb sulfoxide).

    • Incubate the reaction mixture at an optimal temperature for a specific time.

  • VLCFA Analysis:

    • Stop the reaction and extract the fatty acids.

    • Derivatize the fatty acids to fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to quantify the different chain-length fatty acids.[9][10][11][12][13]

  • Data Analysis:

    • Calculate the percent inhibition of VLCFA synthesis at each inhibitor concentration compared to the control.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

In Vitro Assay for ATP Synthase Inhibition

This assay measures the effect of a compound on the activity of ATP synthase isolated from plant mitochondria.[2][14][15][16]

  • Mitochondria Isolation:

    • Isolate mitochondria from plant tissue (e.g., etiolated seedlings) using differential centrifugation.

  • ATP Synthase Activity Assay:

    • The activity of ATP synthase can be measured in the direction of ATP synthesis or ATP hydrolysis. A common method is to measure the rate of ATP hydrolysis.

    • Prepare a reaction buffer containing the isolated mitochondria, ATP as a substrate, and a coupled enzyme system to measure the production of ADP.

    • The production of ADP can be coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

    • Add different concentrations of the test inhibitor (e.g., this compound).

  • Data Analysis:

    • Calculate the rate of ATP hydrolysis at each inhibitor concentration.

    • Determine the percent inhibition of ATP synthase activity compared to the control.

    • Calculate the IC₅₀ value of the inhibitor.

In Vitro Assay for Aldehyde Dehydrogenase (ALDH) Inhibition

This assay determines the inhibitory effect of a compound on ALDH activity.[17][18][19][20]

  • Enzyme Extraction:

    • Extract crude enzyme from plant tissue by homogenizing in a suitable buffer.

    • Centrifuge the homogenate to remove cell debris and use the supernatant for the assay.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the enzyme extract, a substrate (e.g., acetaldehyde), and the cofactor NAD⁺.

    • The activity of ALDH is determined by monitoring the production of NADH, which can be measured spectrophotometrically as an increase in absorbance at 340 nm.

    • Add different concentrations of the test inhibitor (e.g., this compound).

  • Data Analysis:

    • Calculate the rate of NADH production at each inhibitor concentration.

    • Determine the percent inhibition of ALDH activity compared to the control.

    • Calculate the IC₅₀ value of the inhibitor.

Conclusion

Thiobencarb is a well-characterized herbicide with a clear mechanism of action involving the inhibition of VLCFA synthesis, and its efficacy in rice is supported by substantial field data. In contrast, information on this compound is limited. While its proposed mechanisms of action, inhibition of acetaldehyde dehydrogenase and ATP synthase, are plausible herbicidal targets, there is a clear need for further research to validate these mechanisms and to generate robust efficacy data. Direct comparative studies between this compound and Thiobencarb under various cropping systems and weed spectrums are essential to provide a definitive assessment of their relative performance. The experimental protocols provided in this guide offer a framework for conducting such comparative studies in a standardized and scientifically rigorous manner.

References

A Comparative Analysis of Orbencarb and Other Thiocarbamate Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Orbencarb and other thiocarbamate herbicides, focusing on their mechanism of action, herbicidal efficacy, and the experimental protocols used for their evaluation. Thiocarbamates are a significant class of herbicides primarily used for the control of annual grasses and some broadleaf weeds in a variety of crops. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a crucial process for plant development.

General Overview of Thiocarbamate Herbicides

Thiocarbamate herbicides are selective, soil-applied herbicides that are absorbed by the roots and emerging shoots of weeds.[1] The active form of these herbicides is believed to be the thiocarbamate sulfoxide, which is formed through metabolic sulfoxidation in plants.[2] This active metabolite then inhibits key enzymes involved in lipid biosynthesis.

This compound , chemically known as S-[(2-chlorophenyl)methyl] N,N-diethylcarbamothioate, is a thiocarbamate herbicide used for controlling weeds in upland crops.[2] While specific comparative efficacy data for this compound is limited in readily available literature, its mechanism of action is consistent with other herbicides in this class. Other prominent thiocarbamate herbicides include Thiobencarb, Butylate, EPTC, and Vernolate, for which more extensive comparative data is available.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary target of thiocarbamate herbicides is the inhibition of enzymes involved in the elongation of very-long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with chain lengths of 20 carbons or more and are essential components of plant cuticular waxes, suberin, and membrane lipids. The inhibition of VLCFA synthesis disrupts the formation of these critical structures, leading to impaired seedling growth and eventual death of susceptible weeds.

The biosynthesis of VLCFAs is a four-step elongation cycle that occurs in the endoplasmic reticulum. Thiocarbamate herbicides are thought to primarily inhibit the initial and rate-limiting step of this cycle, which is catalyzed by VLCFA elongases (also known as 3-ketoacyl-CoA synthases).

VLCFA_Synthesis_Inhibition cluster_ER Endoplasmic Reticulum cluster_inhibition Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA Acyl_CoA->Ketoacyl_CoA VLCFA Elongase (KCS) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Ketoacyl-CoA Reductase (KCR) Enoyl_CoA Trans-2-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA Hydroxyacyl-CoA Dehydratase (HCD) Acyl_CoA_Cn2 Acyl-CoA (Cn+2) Enoyl_CoA->Acyl_CoA_Cn2 Enoyl-CoA Reductase (ECR) Acyl_CoA_Cn2->Acyl_CoA Further Elongation Cycles Thiocarbamates Thiocarbamate Herbicides (e.g., this compound) Thiocarbamates->Ketoacyl_CoA Inhibition

Diagram 1: Inhibition of VLCFA Synthesis by Thiocarbamate Herbicides.

Comparative Efficacy of Thiocarbamate Herbicides

Quantitative data directly comparing the efficacy of this compound with other thiocarbamates is not extensively available in the reviewed literature. However, numerous studies have evaluated the performance of other prominent thiocarbamates, such as Thiobencarb, Butylate, and EPTC, against various weed species. The following tables summarize findings from such studies, providing a baseline for the expected performance of this herbicide class.

Table 1: General Weed Control Spectrum of Selected Thiocarbamate Herbicides

HerbicidePredominant Weed ControlCommon Crop Applications
This compound Annual grasses and some broadleaf weedsUpland crops (e.g., Soybean, Wheat)[2]
Thiobencarb Annual grasses (e.g., Echinochloa spp.), sedges, and some broadleaf weedsRice
Butylate Annual grasses (e.g., foxtails, barnyardgrass)Corn
EPTC Annual and perennial grassesCorn, Alfalfa, Beans
Vernolate Annual grasses and some broadleaf weedsSoybeans, Peanuts

Table 2: Comparative Efficacy of Thiobencarb and Other Herbicides in Rice

Herbicide TreatmentApplication Rate (kg a.i./ha)Weed Control Efficiency (%)CropReference
Thiobencarb followed by PenoxsulamNot SpecifiedHighRice[1]
Thiobencarb4.5-Rice[1]
Butachlor0.6-Rice[1]
Pendimethalin followed by Bispyribac0.75 + 0.025100Rice[1]
PenoxsulamNot SpecifiedHigher than ThiobencarbRice[1]

Note: Weed control efficiency can vary significantly based on environmental conditions, soil type, weed species, and application timing.

Experimental Protocols for Herbicide Efficacy Evaluation

The following provides a generalized methodology for conducting field trials to assess the efficacy of herbicides like this compound and other thiocarbamates.

Objective: To evaluate the efficacy of different herbicide treatments on weed control and to assess crop tolerance.

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with 3-4 replications.

  • Plot Size: Typically 3m x 5m or similar dimensions, with buffer zones between plots to prevent spray drift.

Materials and Methods:

  • Site Preparation: The experimental field is prepared according to standard agricultural practices for the specific crop being tested.

  • Herbicide Application:

    • Herbicides are applied at pre-emergence (before crop and weed emergence) or early post-emergence stages.

    • Application is carried out using a calibrated backpack sprayer equipped with flat-fan nozzles to ensure uniform coverage.

    • A control plot (no herbicide application) and a hand-weeded plot are included for comparison.

  • Data Collection:

    • Weed Density and Biomass: Weed counts and biomass are recorded from randomly placed quadrats within each plot at specific intervals (e.g., 30, 60, and 90 days after application).

    • Crop Injury: Visual assessment of crop injury (phytotoxicity) is conducted at regular intervals using a 0-100% scale (0 = no injury, 100 = complete crop death).

    • Crop Yield: At maturity, the crop from a designated area within each plot is harvested to determine the grain or biomass yield.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA), and treatment means are compared using a suitable post-hoc test (e.g., Tukey's HSD) at a significance level of p < 0.05.

Herbicide_Efficacy_Workflow cluster_data Data Collection Parameters start Start: Define Objectives exp_design Experimental Design (RCBD, Replications) start->exp_design site_prep Site Preparation (Tillage, Fertilization) exp_design->site_prep sowing Crop and/or Weed Sowing site_prep->sowing herb_app Herbicide Application (Pre/Post-emergence) sowing->herb_app data_collection Data Collection herb_app->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis weed_density Weed Density weed_biomass Weed Biomass crop_injury Crop Injury crop_yield Crop Yield results Results Interpretation stat_analysis->results conclusion Conclusion and Reporting results->conclusion

Diagram 2: Generalized Workflow for a Herbicide Efficacy Trial.

Conclusion

This compound, as a member of the thiocarbamate herbicide family, functions by inhibiting the synthesis of very-long-chain fatty acids in susceptible plant species. While direct, quantitative comparative studies on this compound's efficacy are not as prevalent in the literature as for other thiocarbamates like Thiobencarb, its mode of action and expected weed control spectrum are similar. The effectiveness of any thiocarbamate herbicide is contingent on various factors including application timing, dosage, weed species present, and environmental conditions. The provided experimental protocols offer a standardized framework for conducting efficacy trials to generate robust and comparable data for these compounds. Further research directly comparing the performance of this compound with other thiocarbamate and non-thiocarbamate herbicides would be beneficial for optimizing weed management strategies in the crops where it is applied.

References

Validating a Novel Analytical Method for Orbencarb Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new analytical method for the detection of Orbencarb against established alternatives. The performance of the new method is objectively evaluated and supported by experimental data to assist researchers in making informed decisions for their analytical needs.

Introduction to this compound Detection

This compound is a thiocarbamate herbicide used to control grasses and broadleaf weeds. Monitoring its presence in environmental and agricultural samples is crucial for ensuring environmental safety and regulatory compliance. The development of sensitive and reliable analytical methods is paramount for the accurate quantification of this compound residues. This guide focuses on the validation of a new analytical method, presenting its performance in comparison to existing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Comparative Performance of Analytical Methods

The performance of the new analytical method was rigorously evaluated against established GC-MS and LC-MS/MS methods for this compound detection. The key validation parameters, including Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates in different matrices, are summarized below.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
New Analytical Method Soil0.002 mg/kg0.007 mg/kg92 - 105
Water0.001 µg/L0.004 µg/L95 - 108
Existing GC-MS Method Soil0.005 mg/kg0.01 mg/kg[1][2]85 - 110
Water0.01 µg/L0.03 µg/L88 - 112
Existing LC-MS/MS Method Soil0.003 µg/g[2]0.01 µg/g[2]70 - 120[1][2]
Water0.005 µg/L0.015 µg/L75 - 115

Experimental Protocols

Detailed methodologies for the new analytical method and the comparative existing methods are provided below.

New Analytical Method Protocol
  • Sample Preparation (QuEChERS-based):

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) and 10 mL of deionized water.

    • Vortex for 1 minute.

    • Add a salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) and vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer a 1 mL aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

    • Filter the supernatant through a 0.22 µm filter before analysis.

  • Instrumental Analysis (UPLC-QTOF-MS):

    • Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: High-resolution full scan and targeted MS/MS.

Existing GC-MS Method Protocol
  • Sample Preparation (Liquid-Liquid Extraction):

    • Mix 20 g of the sample with 100 mL of acetone/hexane (B92381) (1:1, v/v) and sonicate for 15 minutes.

    • Filter the extract and concentrate using a rotary evaporator.

    • Re-dissolve the residue in 5 mL of hexane.

    • Clean up the extract using a Florisil solid-phase extraction (SPE) cartridge.

    • Elute with a mixture of diethyl ether and hexane.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of hexane for GC-MS analysis.

  • Instrumental Analysis:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 280°C.

    • Oven Program: Initial temperature of 70°C, ramped to 280°C.

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

Existing LC-MS/MS Method Protocol
  • Sample Preparation (QuEChERS):

    • The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol as described in the new method is also applicable here.[2]

  • Instrumental Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient of water and methanol, both with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

To further illustrate the processes involved, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Extraction Acetonitrile Extraction Sample->Extraction SaltingOut Salting Out & Phase Separation (MgSO4, NaCl, Citrates) Extraction->SaltingOut dSPE d-SPE Cleanup (PSA, C18, MgSO4) SaltingOut->dSPE FinalExtract Final Extract dSPE->FinalExtract UPLC_QTOF UPLC-QTOF-MS FinalExtract->UPLC_QTOF New Method GC_MS GC-MS FinalExtract->GC_MS Existing Method 1 LC_MSMS LC-MS/MS FinalExtract->LC_MSMS Existing Method 2 Quantification Quantification UPLC_QTOF->Quantification GC_MS->Quantification LC_MSMS->Quantification Validation Method Validation Quantification->Validation

Figure 1: General experimental workflow for this compound analysis.

validation_logic cluster_criteria Method Performance Characteristics Accuracy Accuracy (Recovery) (70-120%) ValidatedMethod Validated Analytical Method Accuracy->ValidatedMethod Precision Precision (RSD) (≤ 20%) Precision->ValidatedMethod Sensitivity Sensitivity (LOD, LOQ) Sensitivity->ValidatedMethod Linearity Linearity (Calibration Curve) (r² ≥ 0.99) Linearity->ValidatedMethod Selectivity Selectivity (No Interferences) Selectivity->ValidatedMethod

Figure 2: Logical relationships in analytical method validation.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_further_degradation Further Degradation This compound This compound Metabolite1 2-Chlorobenzyl Mercaptan This compound->Metabolite1 Microbial Degradation Metabolite2 Diethylcarbamic Acid This compound->Metabolite2 Microbial Degradation Metabolite4 Sulfoxide & Sulfone Derivatives This compound->Metabolite4 Metabolite3 2-Chlorobenzoic Acid Metabolite1->Metabolite3 CO2 CO2 Metabolite2->CO2 Simpler_Molecules Simpler Molecules Metabolite3->Simpler_Molecules Metabolite4->Simpler_Molecules H2O H2O Simpler_Molecules->CO2 Simpler_Molecules->H2O

Figure 3: Proposed degradation pathway for this compound.

References

Lack of Specific Immunoassay Data for Orbencarb Necessitates Broader Thiocarbamate Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant data gap in the cross-reactivity of the thiocarbamate herbicide Orbencarb in pesticide immunoassays. Despite extensive searches, no specific enzyme-linked immunosorbent assay (ELISA) or other immunoassay has been developed and characterized for the detection of this compound. Consequently, quantitative data on its cross-reactivity with other thiocarbamate herbicides is not available.

This guide, therefore, shifts its focus to a comparative analysis of cross-reactivity among other structurally related thiocarbamate herbicides, based on available experimental data from published immunoassays developed for this chemical class. The data presented herein is derived from an enzyme-linked immunosorbent assay developed for the thiocarbamate herbicide Molinate. This analysis will provide researchers, scientists, and drug development professionals with a valuable reference for understanding the specificity and potential for cross-reactivity within this important class of pesticides.

Comparative Cross-Reactivity of Thiocarbamate Herbicides in a Molinate-Specific Immunoassay

The following table summarizes the cross-reactivity of various thiocarbamate herbicides and a metabolite in a competitive ELISA designed for the detection of Molinate. The assay's sensitivity and specificity are crucial parameters for its application in environmental monitoring and food safety analysis.

CompoundChemical ClassIC50 (ng/mL)Cross-Reactivity (%)
MolinateThiocarbamate25100
Molinate SulfoneMetabolite16715
EPTCThiocarbamate>20,000<0.1
ButylateThiocarbamate>20,000<0.1
VernolateThiocarbamate>20,000<0.1
CycloateThiocarbamate>20,000<0.1
PebulateThiocarbamate>20,000<0.1

Data sourced from a competitive ELISA developed for Molinate.

The data clearly indicates that the immunoassay is highly specific for Molinate. The only significant cross-reactivity observed was with its metabolite, Molinate Sulfone, at 15%. Other tested thiocarbamate herbicides, including EPTC, Butylate, and Vernolate, showed negligible cross-reactivity, highlighting the high specificity of the antibodies generated for the Molinate assay. This suggests that for accurate quantification of other thiocarbamates, specific immunoassays for each compound would be necessary.

Experimental Protocols

The data presented in this guide was obtained using a competitive enzyme-linked immunosorbent assay (ELISA). The following is a detailed description of the experimental protocol employed in the development of the Molinate-specific immunoassay.

Antigen and Antibody Preparation:

  • Hapten Synthesis: A derivative of Molinate containing a carboxylic acid functional group was synthesized to serve as the hapten for conjugation to a carrier protein.

  • Immunogen Preparation: The synthesized hapten was conjugated to Keyhole Limpet Hemocyanin (KLH) using the mixed anhydride (B1165640) method to create the immunogen.

  • Coating Antigen Preparation: The hapten was also conjugated to Bovine Serum Albumin (BSA) to be used as the coating antigen in the ELISA.

  • Antibody Production: Polyclonal antibodies were raised in rabbits by immunization with the KLH-hapten immunogen.

Competitive ELISA Protocol:

  • Plate Coating: A 96-well microtiter plate was coated with the BSA-hapten coating antigen at a concentration of 1 µg/mL in a carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with a phosphate-buffered saline solution containing 0.05% Tween 20 (PBST).

  • Blocking: The remaining protein-binding sites on the plate were blocked by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C. The plate was then washed again as described above.

  • Competitive Reaction: 50 µL of the pesticide standard or sample and 50 µL of the diluted anti-Molinate antiserum were added to each well. The plate was incubated for 1 hour at 37°C. During this step, the free pesticide (Molinate) in the sample competes with the coating antigen on the plate for binding to the limited amount of antibodies.

  • Secondary Antibody Incubation: After another washing step, 100 µL of a goat anti-rabbit IgG antibody conjugated to horseradish peroxidase (HRP) was added to each well, and the plate was incubated for 1 hour at 37°C.

  • Substrate Addition and Signal Development: Following a final wash, 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution was added to each well. The plate was incubated in the dark at room temperature for 15-20 minutes.

  • Stopping the Reaction and Measurement: The enzymatic reaction was stopped by adding 50 µL of 2M sulfuric acid to each well. The absorbance was measured at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of the pesticide in the sample.

Data Analysis:

The percentage of cross-reactivity was calculated using the following formula:

Cross-Reactivity (%) = (IC50 of Molinate / IC50 of competing compound) x 100

Where the IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coating antigen.

Visualizing the Immunoassay Workflow

The following diagram illustrates the principle of the competitive ELISA used for the detection of thiocarbamate herbicides.

ELISA_Workflow cluster_coating Plate Coating & Blocking cluster_competition Competitive Binding cluster_detection Detection P Microtiter Plate Well CA Coating Antigen (Hapten-BSA) P->CA Adsorption B Blocking Agent (BSA) CA->B Blocking S Sample/Standard (Free Pesticide) Ab Primary Antibody (Anti-Pesticide) S_Ab Secondary Antibody (HRP-conjugated) B->S_Ab Washing Step Sub Substrate (TMB) S->Ab Ab->B Binding to Coating Antigen or Free Pesticide S_Ab->B Binding to Primary Antibody S_Ab->Sub Enzymatic Reaction Sig Color Signal Sub->Sig Enzymatic Reaction

Caption: Workflow of a competitive ELISA for pesticide detection.

A Comparative Analysis of Orbencarb and Modern Herbicide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

Disclaimer: Direct comparative studies between the older herbicide Orbencarb and specific modern herbicide formulations are scarce in recent scientific literature. This guide, therefore, provides a comparative analysis at the level of herbicide classes. This compound is representative of the thiocarbamate class of herbicides. Its performance is contrasted with three major classes of modern herbicides: Acetolactate Synthase (ALS) inhibitors, Protoporphyrinogen (B1215707) Oxidase (PPO) inhibitors, and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.

Introduction to Herbicide Classes

This compound (Thiocarbamate Herbicide) this compound is a selective, soil-applied herbicide belonging to the thiocarbamate chemical family.[1] Historically used for the control of grassy weeds and some broadleaf species in crops like wheat, maize, and soybean, its primary mode of action is the inhibition of lipid synthesis.[2][3] Specifically, thiocarbamates disrupt the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components for plant growth.[4]

Modern Herbicide Formulations Modern herbicide development has led to formulations with diverse modes of action, increased efficacy at lower application rates, and improved environmental and toxicological profiles.[5][6] These advancements are crucial for managing a broader spectrum of weeds and combating the growing issue of herbicide resistance.[5][7] This guide focuses on three prominent classes:

  • ALS Inhibitors: These herbicides act on the acetolactate synthase enzyme, a key component in the synthesis of branched-chain amino acids.[8][9]

  • PPO Inhibitors: This class disrupts cell membrane integrity by inhibiting the protoporphyrinogen oxidase enzyme.[10][11][12]

  • HPPD Inhibitors: These herbicides cause bleaching and plant death by inhibiting an enzyme essential for pigment and plastoquinone (B1678516) synthesis.[13][14]

Comparison of Signaling Pathways and Modes of Action

The mechanism by which a herbicide kills a weed is its mode of action. Understanding these biochemical pathways is critical for effective weed management and resistance mitigation.

Thiocarbamates (e.g., this compound) Thiocarbamates inhibit the synthesis of very-long-chain fatty acids (VLCFAs), which are lipids crucial for forming cell membranes and protective waxes. This disruption halts the growth of new shoots and roots, particularly in germinating seedlings.[4][15]

thiocarbamate_moa acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACCase vlcfa_synthase VLCFA Synthase Complex malonyl_coa->vlcfa_synthase vlcfa Very-Long-Chain Fatty Acids (VLCFAs) vlcfa_synthase->vlcfa growth_inhibition Inhibition of Shoot & Root Growth vlcfa->growth_inhibition This compound This compound (Thiocarbamate) This compound->inhibition inhibition->vlcfa_synthase

Fig. 1: this compound's Mode of Action - Lipid Synthesis Inhibition.

ALS Inhibitors This class of herbicides blocks the acetolactate synthase (ALS) enzyme, which is vital for producing the branched-chain amino acids: leucine, isoleucine, and valine.[16] Without these essential building blocks for protein synthesis, cell division and plant growth cease.[9]

als_inhibitor_moa precursors Pyruvate als_enzyme Acetolactate Synthase (ALS) precursors->als_enzyme amino_acids Leucine, Isoleucine, Valine als_enzyme->amino_acids protein_synthesis Protein Synthesis amino_acids->protein_synthesis als_inhibitor ALS Inhibitor als_inhibitor->inhibition inhibition->als_enzyme growth_arrest Cell Division & Growth Arrested protein_synthesis->growth_arrest

Fig. 2: ALS Inhibitor Mode of Action - Amino Acid Synthesis Inhibition.

PPO Inhibitors PPO inhibitors block the protoporphyrinogen oxidase enzyme in the chlorophyll (B73375) biosynthesis pathway.[12] This blockage causes an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. These molecules rapidly destroy cell membranes, leading to leakage of cellular contents and rapid tissue death.[10][11]

ppo_inhibitor_moa protox Protoporphyrinogen Oxidase (PPO) ppix Protoporphyrin IX protox->ppix accumulation Protoporphyrinogen IX Accumulation protox->accumulation Blocked Path chlorophyll Chlorophyll ppix->chlorophyll ppo_inhibitor PPO Inhibitor ppo_inhibitor->inhibition inhibition->protox singlet_oxygen Singlet Oxygen (ROS) accumulation->singlet_oxygen + Light, O₂ membrane_disruption Cell Membrane Disruption singlet_oxygen->membrane_disruption

Fig. 3: PPO Inhibitor Mode of Action - Cell Membrane Disruption.

HPPD Inhibitors These herbicides inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[13] This enzyme is critical for the biosynthesis of plastoquinone, a vital cofactor in the formation of carotenoids. Carotenoids protect chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic bleaching or whitening of plant tissues.[13][14]

hppd_inhibitor_moa tyrosine Tyrosine hppd_enzyme HPPD Enzyme tyrosine->hppd_enzyme plastoquinone Plastoquinone hppd_enzyme->plastoquinone carotenoids Carotenoid Synthesis plastoquinone->carotenoids hppd_inhibitor HPPD Inhibitor hppd_inhibitor->inhibition inhibition->hppd_enzyme chlorophyll_degradation Chlorophyll Degradation (Bleaching) carotenoids->chlorophyll_degradation Protection Lost

Fig. 4: HPPD Inhibitor Mode of Action - Pigment Inhibition.

Performance Comparison

This section summarizes the performance characteristics of thiocarbamates and modern herbicide classes based on available data.

Table 1: General Characteristics and Performance of Herbicide Classes

FeatureThiocarbamates (e.g., this compound)ALS InhibitorsPPO InhibitorsHPPD Inhibitors
WSSA/HRAC Group Group 8 / Group NGroup 2 / Group BGroup 14 / Group EGroup 27 / Group F
Primary Target Lipid Synthesis (VLCFAs)[4]Amino Acid Synthesis (ALS enzyme)[9]Cell Membrane Disruption (PPO enzyme)[12]Pigment Synthesis (HPPD enzyme)[13]
Weed Spectrum Primarily annual grasses, some broadleaf weeds[4]Broad spectrum (grass and broadleaf)[9]Primarily broadleaf weeds, some grass activity[11][12]Primarily broadleaf weeds, some grass activity[14]
Application Method Pre-plant incorporated, pre-emergence[4]Pre-emergence and post-emergence[9]Primarily post-emergence (contact), some pre-emergence[11]Pre-emergence and post-emergence[13]
Speed of Action SlowSlow (days to weeks)[16]Fast (hours to days)[12]Moderate (several days), visible bleaching[14]
Resistance Risk Moderate; enhanced microbial degradation reported[17][18]High; many resistant weed biotypes documented[8][19]Moderate; resistance is emerging[20]Moderate; resistance is emerging[21][22]

Table 2: Efficacy and Crop Safety Profile

AspectThiocarbamates (e.g., this compound)ALS InhibitorsPPO InhibitorsHPPD Inhibitors
Efficacy Good to excellent control of susceptible annual grasses.[4]High efficacy at very low use rates.[19]Effective contact control of broadleaf weeds, often used for burndown.[11]Excellent control of many problematic broadleaf weeds, including some resistant biotypes.
Crop Safety Selective in various crops like corn and soybeans.[4]High selectivity in many crops due to rapid metabolic detoxification in tolerant plants.[19]Generally good selectivity; may cause temporary crop response (e.g., bronzing).[11]Excellent safety in tolerant crops (e.g., corn, sorghum); genetically engineered resistance is available in other crops.[13][21]
Environmental Fate Prone to volatilization if not incorporated. Biodegradation is a major dissipation pathway.[23] Half-life can be reduced by enhanced microbial degradation with repeated use.[18]Persistence varies widely; some have long soil residual activity, posing carryover risk to rotational crops.[19]Generally have shorter soil persistence. Limited translocation in plants.[11][12]Persistence is variable. Dissipation is primarily through microbial degradation.[14]

Standardized Experimental Protocol for Herbicide Efficacy Trials

The following represents a generalized methodology for conducting a comparative herbicide efficacy trial, based on established protocols.[24][25] Specific parameters would be adjusted based on the target crop, weed species, and local conditions.

1. Experimental Design

  • Layout: A Randomized Complete Block Design (RCBD) is typically used to minimize the effects of field variability.[26]

  • Replicates: A minimum of 3-4 replicates per treatment should be established.[26]

  • Plot Size: Plots should be of a sufficient size to allow for representative weed populations and minimize edge effects (e.g., 3m x 10m).

  • Treatments: Include the test products (e.g., this compound, modern herbicide formulations) at proposed label rates, a reference or standard herbicide, and an untreated control for comparison.[26] For crop safety assessment, a treatment at twice the proposed label rate should also be included.[25]

2. Site and Crop Management

  • Site Selection: Choose a site with a uniform and representative population of the target weed species.

  • Seedbed Preparation: Prepare the seedbed according to standard agronomic practices for the crop being grown.

  • Planting: Plant the crop at a uniform depth and density across the entire trial area.

3. Treatment Application

  • Timing: Apply herbicides at the appropriate stage, as specified for pre-emergence (PRE) or post-emergence (POST) applications. For POST treatments, record the growth stage of both the crop and weeds (e.g., using the BBCH scale).[24]

  • Equipment: Use a calibrated research plot sprayer equipped with appropriate nozzles to ensure uniform application volume and coverage.

  • Documentation: Record all application parameters, including date, time, weather conditions (temperature, humidity, wind speed), spray volume, and pressure.

4. Data Collection and Assessment

  • Weed Control Efficacy: Conduct visual assessments of percent weed control at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment). Assessments are made on a 0-100% scale, where 0 is no effect and 100 is complete weed death, comparing each treated plot to the untreated control.[27]

  • Crop Phytotoxicity: Visually assess crop injury at the same intervals on a 0-100% scale, where 0 is no injury and 100 is complete crop death. Note specific symptoms like stunting, chlorosis, or necrosis.

  • Weed Density and Biomass: In some trials, weed counts per unit area (e.g., per m²) and/or dry biomass of surviving weeds may be collected for more quantitative analysis.

  • Yield: At crop maturity, harvest the center of each plot to determine crop yield and assess the ultimate impact of the weed control treatments.

experimental_workflow start Start: Site Selection & Field Prep design Experimental Design (RCBD, 4 Reps) start->design planting Crop Planting design->planting application Herbicide Application (PRE or POST) planting->application assessment Data Collection (Visual Ratings, Biomass) application->assessment 7, 14, 28, 56 DAT harvest Crop Harvest & Yield Measurement assessment->harvest analysis Statistical Analysis (ANOVA) harvest->analysis end End: Final Report analysis->end

Fig. 5: Generalized workflow for a herbicide efficacy trial.

Conclusion

This compound, as a representative of the thiocarbamate herbicide class, was an important tool for selective grass control. However, the landscape of chemical weed management has evolved significantly. Modern herbicide formulations, such as ALS, PPO, and HPPD inhibitors, generally offer a broader spectrum of weed control, higher efficacy at lower use rates, and diverse modes of action that are essential for integrated weed and resistance management programs. While thiocarbamates are susceptible to enhanced microbial degradation, modern herbicides face the critical challenge of target-site and metabolic resistance in weed populations. The selection of an appropriate herbicide requires careful consideration of the target weeds, crop, rotational plans, and existing resistance issues. Continuous research and development of new herbicide formulations and modes of action remain critical for sustainable agriculture.[5]

References

Data Presentation: Comparison of Analytical Method Performance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Inter-Laboratory Validation of an Orbencarb Analytical Method

The performance of an analytical method for this compound is assessed by several key validation parameters. The following table summarizes the expected performance characteristics for two common analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These values are representative of what would be expected in a single-laboratory or inter-laboratory validation setting.

Performance ParameterGas Chromatography (GC-NPD/FPD)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (Correlation Coefficient, r²) > 0.99> 0.99
Range 0.05 - 2.0 µg/mL0.1 - 10.0 µg/mL
Accuracy (Recovery) 85 - 110%90 - 105%
Precision (Repeatability, RSDr) < 15%< 10%
Precision (Reproducibility, RSDR) < 20%< 15%
Limit of Detection (LOD) ~0.01 mg/kg~0.02 mg/kg
Limit of Quantification (LOQ) ~0.05 mg/kg~0.05 mg/kg

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC and HPLC are provided below. These protocols are foundational for an inter-laboratory validation study.

Gas Chromatography (GC) Method for this compound Analysis

This method is suitable for the determination of this compound in soil and crop matrices.

1. Sample Preparation: Extraction and Cleanup

  • Extraction: A 50g sample is homogenized and extracted with 100 mL of acidic acetone (B3395972) followed by partitioning into an ethyl acetate-hexane mixture.[1]

  • Cleanup: The extract is concentrated and cleaned up using silica (B1680970) gel column chromatography to remove interfering co-extractives.[1]

2. Instrumental Analysis: GC with Nitrogen-Phosphorus or Flame Photometric Detection

  • Gas Chromatograph (GC): A system equipped with a capillary column (e.g., DB-5 or equivalent) and a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) in sulfur mode.

  • Injector: Splitless injection of 1-2 µL of the final extract.

  • Oven Temperature Program: An initial temperature of 150°C, ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Quantification: Based on the peak area of this compound relative to a calibration curve prepared from certified reference standards.

High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

This method is applicable for the determination of this compound in various sample matrices.

1. Sample Preparation: Extraction

  • Extraction: A 20g sample is extracted with acetonitrile (B52724) and the extract is partitioned using a salting-out step with magnesium sulfate (B86663) and sodium chloride.

  • Cleanup: The supernatant is cleaned up by dispersive solid-phase extraction (d-SPE) with a suitable sorbent to remove interferences.

2. Instrumental Analysis: HPLC with UV Detection

  • HPLC System: A system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), a pump, an autosampler, and a UV detector.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v), potentially with a small percentage of formic or phosphoric acid to improve peak shape.[2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Quantification: Based on the peak area of this compound compared to a calibration curve generated from reference standards.

Mandatory Visualization

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase Protocol Standardized Protocol Development Labs Selection of Participating Laboratories Protocol->Labs Samples Preparation & Distribution of Test Samples Labs->Samples Analysis Analysis of Samples by Each Laboratory Samples->Analysis Data_Submission Submission of Analytical Results Analysis->Data_Submission Stats Statistical Analysis of Data (e.g., Cochran's, Grubb's tests) Data_Submission->Stats Performance Calculation of Performance Parameters (Recovery, RSDr, RSDR) Stats->Performance Report Final Validation Report Performance->Report Conclusion Conclusion on Method Robustness Report->Conclusion Analytical_Workflow_Logic Sample Sample Collection & Homogenization Extraction Extraction of this compound from Matrix Sample->Extraction Cleanup Cleanup of Extract to Remove Interferences Extraction->Cleanup Analysis Instrumental Analysis (GC or HPLC) Cleanup->Analysis Quantification Quantification against Standards Analysis->Quantification

References

A Comparative Analysis of the Environmental Impact of Orbencarb and Butachlor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the environmental fate and toxicological effects of two widely used herbicides.

Introduction

Orbencarb and Butachlor (B1668075) are two pre-emergent herbicides extensively used in agriculture to control annual grasses and broadleaf weeds, particularly in rice cultivation. While effective in weed management, their widespread application raises significant environmental concerns regarding their impact on non-target organisms and ecosystems. This guide provides a detailed, objective comparison of the environmental impact of this compound and Butachlor, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the ecological risks associated with these herbicides.

I. Physicochemical Properties

A substance's physicochemical properties are fundamental to understanding its environmental distribution and fate. The following table summarizes key properties for this compound and Butachlor.

PropertyThis compoundButachlorReference
Chemical Class ThiocarbamateChloroacetanilide[1]
Molecular Formula C₁₂H₁₆ClNOSC₁₇H₂₆ClNO₂[1][2]
Molecular Weight 257.78 g/mol 311.8 g/mol [1][2]
Water Solubility -23 mg/L at 25°C[3]
Log K_ow_ (Octanol-Water Partition Coefficient) -4.5[3]

II. Environmental Fate and Persistence

The persistence of a herbicide in the environment determines its potential for long-term effects and contamination of soil and water resources.

A. Soil Persistence

The half-life (DT₅₀) of a herbicide in soil is a key indicator of its persistence.

HerbicideSoil Half-life (DT₅₀)Soil TypeExperimental ConditionsReference
Butachlor 12.5 - 28.93 daysClay LoamLaboratory and Field Studies[4][5]
31.23 - 65.13 daysLoamy Sand to Clay Loam-[1]
12.75 daysSandy Clay LoamField Conditions[6]
B. Experimental Protocols for Soil Persistence Studies

General Methodology for Determining Soil Half-Life:

Soil persistence studies are typically conducted under controlled laboratory or field conditions. The general procedure involves:

  • Soil Collection and Preparation: Soil of a specific type is collected, sieved, and characterized for properties such as texture, organic matter content, and pH.

  • Herbicide Application: A known concentration of the herbicide is applied to the soil samples.

  • Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture.

  • Sampling and Analysis: Soil samples are collected at regular intervals over a period of time. The concentration of the herbicide in the samples is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[7]

  • Half-Life Calculation: The half-life (DT₅₀) is calculated from the dissipation curve of the herbicide concentration over time, often using first-order kinetics.[6][8][9]

The OECD Guideline 307 for Aerobic and Anaerobic Transformation in Soil provides a standardized protocol for such studies.

III. Ecotoxicity to Non-Target Organisms

The toxicity of herbicides to non-target organisms is a critical aspect of their environmental impact assessment.

A. Aquatic Toxicity

Acute Toxicity:

Acute toxicity is typically evaluated over a short period (e.g., 48 or 96 hours) and is expressed as the concentration that is lethal to 50% of the test organisms (LC₅₀) or causes a 50% effect (e.g., immobilization) (EC₅₀).

OrganismHerbicideLC₅₀ / EC₅₀Exposure DurationReference
Fish
Cyprinus carpio (Carp)Butachlor0.62 mg/L96 hours[10]
Oryzias latipes (Medaka)Butachlor0.41 mg/L96 hours[10]
Misgurnus anguillicaudatus (Loach)Butachlor0.41 mg/L96 hours[10]
Trichogaster fasciataButachlor0.58 ppm96 hours[11]
Invertebrates
Daphnia magna (Water Flea)Butachlor2.55 mg/L48 hours[10]
Daphnia carinataButachlor3.40 mg/L48 hours[12][13]
Algae
Pseudokirchneriella subcapitataButachlor0.002 mg/L72 hours[10]
Desmodesmus subspicatusButachlor0.019 mg/L72 hours[10]
Scenedesmus obliquusButachlor2.31 mg/L96 hours[12][13]

Quantitative data on the acute aquatic toxicity of this compound is limited in the available literature.

Chronic Toxicity:

Chronic toxicity studies are conducted over a longer period and assess sublethal effects such as growth, reproduction, and survival. The No-Observed-Effect Concentration (NOEC) is a key endpoint.

OrganismHerbicideNOECEffectExposure DurationReference
Pseudokirchneriella subcapitataButachlor0.0008 mg/LGrowth Inhibition72 hours[10]
Desmodesmus subspicatusButachlor0.0016 mg/LGrowth Inhibition72 hours[10]
B. Experimental Protocols for Aquatic Toxicity Testing

General Methodology for Acute and Chronic Aquatic Toxicity Testing (based on OECD Guidelines):

Standardized protocols for aquatic toxicity testing are provided by the Organisation for Economic Co-operation and Development (OECD).[14][15][16][17][18]

  • Acute Fish Toxicity (OECD 203): Fish are exposed to a range of concentrations of the test substance for 96 hours. Mortality and other observable effects are recorded to determine the LC₅₀.[14]

  • Acute Immobilisation Test for Daphnia sp. (OECD 202): Daphnids are exposed to the test substance for 48 hours, and the concentration that causes immobilization in 50% of the population (EC₅₀) is determined.

  • Alga, Growth Inhibition Test (OECD 201): Algal cultures are exposed to various concentrations of the test substance for 72 hours. The inhibition of growth is measured to determine the EC₅₀.

  • Chronic Toxicity Tests: These involve longer exposure periods and assess endpoints such as reproduction in daphnids (OECD 211) or early-life stage toxicity in fish (OECD 210). The NOEC is a primary endpoint.[14]

Example Experimental Protocol: Acute Toxicity of Butachlor in Zebrafish (Danio rerio)

A study on the bioaccumulation of Butachlor in zebrafish also determined the 96-hour LC₅₀. The protocol involved:

  • Test Organisms: Adult zebrafish were used.

  • Exposure System: A semi-static system was employed where 70% of the water was replaced daily.

  • Test Concentrations: Fish were exposed to a range of Butachlor concentrations.

  • Observation: Mortalities and behavioral changes were recorded daily for 96 hours.

  • Data Analysis: The LC₅₀ was calculated using probit analysis.[19]

IV. Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (water, food, sediment). The Bioconcentration Factor (BCF) is a measure of the extent of chemical accumulation in an aquatic organism from water.

HerbicideBCF ValueOrganismCommentsReference
Butachlor 2.4 L/kg-Low potential for bioaccumulation.[3]

Experimental data on the BCF of this compound could not be found in the reviewed literature.

A. Experimental Protocols for Bioaccumulation Studies

General Methodology for Determining Bioconcentration Factor (OECD 305):

The OECD Guideline 305 provides a standardized method for determining the BCF in fish. The key steps include:

  • Uptake Phase: Fish are exposed to a constant concentration of the test substance in water.

  • Depuration Phase: After the uptake phase, the fish are transferred to clean water.

  • Sampling and Analysis: Water and fish tissue samples are taken at regular intervals during both phases and analyzed for the concentration of the test substance.

  • BCF Calculation: The BCF can be calculated as the ratio of the concentration in the fish to the concentration in the water at steady state, or from the kinetic rate constants of uptake and depuration.

V. Impact on Cellular Signaling Pathways

Understanding how herbicides affect cellular signaling pathways is crucial for elucidating their mechanisms of toxicity.

A. Butachlor

Studies have shown that Butachlor can induce apoptosis (programmed cell death) and autophagy in mammalian cells.

  • Apoptosis and Autophagy in Mouse Liver: Exposure to Butachlor in mice led to the overexpression of pro-apoptotic proteins (Apaf-1, Bax, Caspase-3, Caspase-9, Cyt-c, p53) and autophagy-related proteins (Beclin-1, ATG-5, LC3), while decreasing the expression of the anti-apoptotic protein Bcl-2. This suggests that Butachlor induces liver damage through the disruption of these critical cellular processes.[14][20]

  • Spleen Toxicity: Butachlor has also been shown to induce spleen toxicity in mice by targeting the CYTC/BCL2/M-TOR pathway and activating caspase cascades, leading to apoptosis and autophagy.[21]

  • DNA Damage: Butachlor can induce oxidative DNA damage and necrosis in human peripheral blood mononuclear cells, initiated by the formation of a Butachlor-DNA complex and the generation of reactive oxygen species (ROS).[22]

Below is a simplified representation of the signaling pathways affected by Butachlor.

Butachlor_Signaling_Impact cluster_apoptosis Apoptosis Induction Butachlor_A Butachlor p53 p53 Butachlor_A->p53 Bcl2 Bcl-2 Butachlor_A->Bcl2 inhibits Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion inhibits CytC Cytochrome c Mitochondrion->CytC release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Simplified diagram of Butachlor-induced apoptosis.

Butachlor_Autophagy_Impact cluster_autophagy Autophagy Induction Butachlor_Au Butachlor mTOR mTOR Butachlor_Au->mTOR inhibits Beclin1 Beclin-1 mTOR->Beclin1 inhibits ATG5 ATG5 Beclin1->ATG5 LC3 LC3-I to LC3-II (Autophagosome formation) ATG5->LC3 Autophagy Autophagy LC3->Autophagy

Simplified diagram of Butachlor-induced autophagy.
B. This compound

This compound is classified as a thiocarbamate herbicide. The mode of action for this class of herbicides is generally the inhibition of lipid synthesis. However, specific details on the signaling pathways affected by this compound in non-target organisms are not available in the reviewed scientific literature.

VI. Conclusion

This comparative guide highlights the current state of knowledge regarding the environmental impact of this compound and Butachlor.

Butachlor has been more extensively studied, and the available data indicates that it can be persistent in some soil types and exhibits moderate to high toxicity to a range of non-target aquatic organisms, particularly algae. There is also clear evidence of its potential to disrupt crucial cellular signaling pathways related to cell death and survival.

This compound , on the other hand, has a significant lack of publicly available data regarding its environmental fate and ecotoxicity. While its mode of action is known, the specific impacts on non-target organisms and their underlying molecular mechanisms remain largely uncharacterized.

For a comprehensive risk assessment and to make informed decisions regarding the use of these herbicides, further research is critically needed, especially for this compound. This includes quantitative studies on its persistence in soil and water, acute and chronic toxicity to a broader range of non-target species, and its bioaccumulation potential. Additionally, investigations into the cellular and molecular mechanisms of toxicity for both herbicides would provide a more complete understanding of their environmental risk profiles.

References

A Comparative Guide to the Validation of Orbencarb Residue Analysis in Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Orbencarb and the Role of CRMs

This compound is a selective pre-emergence herbicide used for the control of annual grasses and broad-leaved weeds in various crops.[1] Monitoring its residues in environmental and food matrices is crucial for ensuring consumer safety and regulatory compliance. Certified Reference Materials (CRMs) are fundamental to the quality assurance of these analytical measurements, providing a benchmark for method validation, calibration, and ongoing quality control.[2][3] CRMs for this compound are available, typically as neat standards, from various suppliers.[4][5]

Comparative Analysis of Analytical Methods

The determination of this compound residues is commonly performed using chromatographic techniques coupled with various detectors. The choice of method often depends on the matrix, required sensitivity, and available instrumentation. The most prevalent methods include Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with mass spectrometry (MS).

Table 1: Performance Characteristics of Analytical Methods for this compound and Similar Thiocarbamates

Analytical TechniqueCommon MatricesLimit of Quantification (LOQ)Recovery (%)Linearity (r²)Key AdvantagesKey Considerations
GC-ECD/FPD Soil, Crops[1]Not specifiedNot specifiedNot specifiedCost-effective, robust for specific compound classes.Lower selectivity compared to MS, potential for matrix interference.
GC-MS/MS Soil, Water, Mealworms[6]2.5 µg/L (instrumental)[6]70-120[7]>0.99[8]High selectivity and sensitivity, robust and widely available.[6]May require derivatization for some compounds, potential for thermal degradation.[6]
LC-MS/MS Soil, Rice, Pepper[6][8]0.01 µg/g[8]70-120[8][9]>0.99[8]Suitable for a broad range of polar and thermally labile compounds.[6]Potential for matrix effects, requires careful optimization of ionization source.
HPLC-UV Rice[8]Not specified>80[8]>0.99[8]Cost-effective, suitable for routine analysis.Lower sensitivity and selectivity compared to MS detectors.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of this compound residue analysis. The following protocols are based on established methods for pesticide residue analysis.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[6][9]

Protocol:

  • Homogenization: Homogenize a representative sample of the matrix (e.g., soil, crop) to ensure uniformity.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) (and water for dry samples).

    • Shake vigorously for 1 minute.

  • Salting-Out and Phase Separation:

    • Add a salt mixture, typically magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), and buffering salts.[6]

    • Shake vigorously for 1 minute to induce liquid-liquid partitioning.

    • Centrifuge to separate the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile extract.

    • Add a d-SPE sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.

    • Vortex and centrifuge.

  • Final Extract: The supernatant is ready for instrumental analysis. It may be acidified or mixed with a protectant for GC analysis.[6]

Instrumental Analysis: GC-MS/MS

This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[6]

Protocol:

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 70°C (hold for 2 min), ramp to 150°C at 20°C/min, then to 300°C at 10°C/min (hold for 5 min).[8]

    • Carrier Gas: Helium.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Instrumental Analysis: LC-MS/MS

LC-MS/MS is advantageous for a broader range of pesticides, including those that are polar and thermally labile.[6]

Protocol:

  • Liquid Chromatograph (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with additives like formic acid or ammonium (B1175870) formate.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two precursor-to-product ion transitions for confirmation.[9]

Validation Workflow and Logic

The validation of an analytical method using a CRM involves a systematic evaluation of its performance characteristics to ensure it is fit for its intended purpose.

cluster_0 Method Validation Workflow Start Start: Obtain This compound CRM Method_Development Analytical Method Development/Optimization Start->Method_Development Pre_Validation Pre-Validation Checks (e.g., System Suitability) Method_Development->Pre_Validation Validation_Parameters Specificity/Selectivity Linearity & Range Accuracy (Recovery) Precision (Repeatability & Intermediate) Limit of Detection (LOD) Limit of Quantitation (LOQ) Robustness Matrix Effects Pre_Validation->Validation_Parameters Data_Analysis Data Analysis and Statistical Evaluation Validation_Parameters->Data_Analysis Acceptance_Criteria Compare Against Acceptance Criteria Data_Analysis->Acceptance_Criteria Acceptance_Criteria->Method_Development Fails Criteria Validation_Report Method Validation Report Acceptance_Criteria->Validation_Report Meets Criteria Routine_Use Routine Analysis Validation_Report->Routine_Use cluster_params Core Performance Parameters Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy (Recovery) Method_Validation->Accuracy Precision Precision (RSD) Method_Validation->Precision Sensitivity Sensitivity (LOD/LOQ) Method_Validation->Sensitivity Linearity->Sensitivity Influences Accuracy->Precision Related

References

Evaluating the Cost-Effectiveness of Orbencarb Versus Alternative Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thiocarbamate herbicide Orbencarb with other commonly used herbicides in terms of their cost-effectiveness for weed management. Due to a scarcity of direct comparative field data for this compound, this analysis leverages data from studies on chemically similar herbicides, particularly Thiobencarb, alongside data for other widely used alternatives such as Butachlor and Pendimethalin. This guide aims to provide a framework for evaluating herbicide efficacy and economic viability, supported by available experimental data and detailed methodologies.

Introduction to this compound and its Alternatives

This compound is a selective thiocarbamate herbicide primarily used for the control of annual grasses and some broadleaf weeds in upland crops.[1] Its mechanism of action is believed to involve the inhibition of acetaldehyde (B116499) dehydrogenase, an enzyme crucial for seed germination, and the disruption of ATP synthesis, leading to weed death.[1] As a member of the thiocarbamate class, its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This guide compares this compound with Thiobencarb, another thiocarbamate, as well as Butachlor (a chloroacetamide) and Pendimethalin (a dinitroaniline), which are commonly used in similar agricultural settings, particularly in rice cultivation.

Comparative Efficacy and Economic Analysis

The cost-effectiveness of a herbicide is a function of its efficacy in controlling target weeds, its impact on crop yield, the required application rate, and the per-unit cost of the chemical and its application. The following tables summarize available data for Thiobencarb, Butachlor, and Pendimethalin to provide a basis for comparison.

Table 1: Herbicide Efficacy Against Common Weeds in Rice

HerbicideApplication Rate (kg a.i./ha)Weed Control Efficiency (%)Target WeedsReference
Thiobencarb1.50On par with Butachlor + BispyribacAnnual grasses, sedges, broadleaf weeds[2]
Thiobencarb4.50-Annual grasses, sedges, broadleaf weeds
Butachlor1.50-Annual grasses, some broadleaf weeds[2]
Butachlor1.25 - 1.75Effective controlEchinochloa crus-galli, Monochoria vaginalis, etc.
Pendimethalin0.75 (in sequence with Bispyribac)100Grassy weeds
Pendimethalin1.22891.7General weeds in fababean

Table 2: Impact on Crop Yield

HerbicideApplication Rate (kg a.i./ha)CropYield Increase vs. Weedy Check (%)Reference
Thiobencarb4.50Rice61.7
Butachlor0.6 (CR formulation)RiceHigh yield (4.65 tons/ha)
Pendimethalin + Bispyribac0.75 + 0.025RiceHighest grain yield in study
Pendimethalin1.228Fababean3.32 tons/ha (vs. 1.24 tons/ha in control)

Table 3: Economic Comparison

HerbicideKey Economic FactorsReference
ThiobencarbCost is a significant factor in selection.
ButachlorConsidered a cost-effective option.
PendimethalinReported to be approximately 58% more cost-effective than Thiobencarb and Clomazone.

Experimental Protocols

A generalized protocol for conducting field trials to evaluate the efficacy and cost-effectiveness of herbicides is outlined below. Specific details may vary based on the crop, target weeds, and environmental conditions.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of three to four replications.

  • Plot Size: Typically 5 x 4 meters or larger to minimize edge effects.

  • Treatments: Include a range of application rates for the test herbicide (e.g., this compound), a standard check herbicide (e.g., Butachlor), a hand-weeded control, and an unweeded (weedy) control.

2. Application of Herbicides:

  • Timing: Pre-emergence (PRE) or post-emergence (POST) application depending on the herbicide's mode of action and the experimental objectives.

  • Equipment: A calibrated knapsack sprayer with a specific nozzle type (e.g., flat fan) to ensure uniform application.

  • Carrier Volume: A standard water volume (e.g., 500 L/ha) should be used for all spray applications.

3. Data Collection:

  • Weed Density and Biomass: Weed counts and dry weight are recorded from randomly placed quadrats (e.g., 0.5 x 0.5 meters) within each plot at specified intervals (e.g., 30, 60, and 90 days after sowing/transplanting).

  • Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry matter in the control plot and WDT is the weed dry matter in the treated plot.

  • Crop Phytotoxicity: Visual assessment of crop injury (e.g., stunting, chlorosis, necrosis) is recorded at regular intervals using a 0-100 scale (0 = no injury, 100 = complete plant death).

  • Crop Yield and Yield Components: At maturity, crop yield and relevant yield components (e.g., number of tillers, grain weight) are measured from a designated net plot area to avoid border effects.

4. Economic Analysis:

  • Cost of Cultivation: Includes the cost of the herbicide, labor for application, and any other inputs.

  • Gross Returns: Calculated based on the grain and straw yield and the prevailing market prices.

  • Net Returns: Calculated by subtracting the cost of cultivation from the gross returns.

  • Benefit-Cost Ratio (BCR): Calculated by dividing the gross returns by the cost of cultivation.

Visualizations

G cluster_0 Mechanism of Action: Thiocarbamate Herbicides (e.g., this compound, Thiobencarb) Herbicide Thiocarbamate Herbicide (e.g., this compound, Thiobencarb) Activation Metabolic Activation (Sulfoxidation) Herbicide->Activation VLCFAE Very-Long-Chain Fatty Acid Elongase (VLCFAE) Inhibition Activation->VLCFAE VLCFAs Reduced Synthesis of Very-Long-Chain Fatty Acids VLCFAE->VLCFAs Growth Inhibition of Shoot Elongation & Seedling Growth VLCFAs->Growth WeedDeath Weed Death Growth->WeedDeath

Caption: Simplified signaling pathway for thiocarbamate herbicides.

G cluster_1 Experimental Workflow for Herbicide Cost-Effectiveness Evaluation A Field Trial Setup (RCBD, Plot Demarcation) B Herbicide Application (this compound vs. Alternatives) A->B C Data Collection (Weed Efficacy, Crop Yield) B->C D Economic Data Collection (Herbicide & Labor Costs) B->D E Data Analysis (Statistical Analysis of Efficacy & Yield) C->E F Economic Analysis (Cost of Cultivation, Net Returns, BCR) D->F G Comparative Evaluation & Conclusion E->G F->G

References

Navigating the Matrix: A Comparative Guide to Method Validation for the Simultaneous Analysis of Orbencarb and Other Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and food safety, the simultaneous detection of multiple pesticide residues in various matrices presents a significant analytical challenge. This guide provides a comprehensive comparison of validated methods for the concurrent analysis of the thiocarbamate herbicide Orbencarb alongside a diverse range of other pesticides. We will delve into the experimental protocols, present comparative performance data, and visualize the analytical workflow to aid in method selection and implementation.

The demand for high-throughput, multi-residue pesticide analysis is driven by stringent regulatory limits and the need for efficient monitoring of food and environmental samples. Modern analytical approaches, predominantly centered around the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by chromatographic separation and mass spectrometric detection, offer a robust solution.[1] This guide will focus on the two primary analytical platforms for this purpose: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Rise of Multi-Residue Methods

Multi-residue methods (MRMs) are essential for efficiently screening a wide array of pesticides with varying physicochemical properties in a single analytical run.[1] The choice between GC-MS/MS and LC-MS/MS is often dictated by the properties of the target analytes. GC-MS/MS is well-suited for volatile and semi-volatile compounds, while LC-MS/MS offers broader applicability, including for polar and thermally labile pesticides.[1]

A comprehensive study successfully developed and validated a method for the simultaneous analysis of 504 pesticides, including this compound, in various crop matrices using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF).[2] This method demonstrates the feasibility of incorporating this compound into large-scale screening protocols.

Comparative Performance Data

The validation of an analytical method is crucial to ensure the reliability and accuracy of the results. Key validation parameters include the Limit of Quantification (LOQ), linearity (expressed as the coefficient of determination, r²), and recovery. The following tables summarize the performance data for this compound and a selection of other pesticides from a multi-residue analysis study in five representative crops: brown rice, cabbage, hulled barley, mandarin orange, and potato.[2]

Table 1: Method Performance for this compound in Various Crop Matrices[2]
Crop MatrixLOQ (µg/kg)Linearity (r²)Recovery at 10 µg/kg (%)Recovery at 100 µg/kg (%)
Brown Rice100.998102.398.5
Cabbage100.99995.792.1
Hulled Barley100.997105.6101.3
Mandarin Orange100.99998.994.6
Potato100.998101.197.4
Table 2: Comparative Method Performance for Other Pesticides[2]
PesticideCrop MatrixLOQ (µg/kg)Linearity (r²)Recovery at 10 µg/kg (%)Recovery at 100 µg/kg (%)
Carbofuran Brown Rice50.99799.295.8
Cabbage50.99892.489.1
Diazinon Hulled Barley50.999108.7104.2
Mandarin Orange50.999101.597.3
Chlorpyrifos Potato50.998103.699.5
Brown Rice50.999106.1102.4
Atrazine Cabbage100.99894.390.7
Hulled Barley100.997103.899.6
Metalaxyl Mandarin Orange50.99997.693.9
Potato50.999100.296.8

Experimental Protocols

A detailed understanding of the experimental methodology is critical for reproducing and adapting these methods. The following protocols are based on a validated multi-residue analysis method.[2]

Sample Preparation: QuEChERS Method
  • Homogenization: A representative 1 kg sample of the crop is cryogenically milled with dry ice to achieve a homogeneous powder.

  • Extraction: 10 g of the homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added, and the tube is vortexed for 1 minute.

  • Salting Out: A mixture of 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of sodium citrate (B86180), and 0.5 g of disodium (B8443419) citrate sesquihydrate is added to the tube. The tube is immediately shaken vigorously for 1 minute.

  • Centrifugation: The sample is centrifuged at 4,000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: A 1 mL aliquot of the upper acetonitrile layer is transferred to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 25 mg of PSA (primary secondary amine), and 25 mg of C18 sorbent. The tube is vortexed for 30 seconds and then centrifuged at 12,000 rpm for 3 minutes.

  • Final Extract: The supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial for analysis.

Instrumental Analysis: UHPLC-QTOF
  • Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column, such as a C18 column, is used for separation.

  • Mobile Phase: A gradient elution with water and methanol, both containing 0.1% formic acid and 5 mM ammonium (B1175870) formate, is typically employed.

  • Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer is used for detection.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for this compound and many other pesticides.

  • Data Acquisition: Data is acquired in full scan mode to screen for a wide range of compounds and in target MS/MS mode for confirmation and quantification of specific analytes.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationships in method validation.

G cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Homogenization (Cryogenic Milling) Extraction Extraction (Acetonitrile) Homogenization->Extraction SaltingOut Salting Out (MgSO4, NaCl, Citrate) Extraction->SaltingOut Centrifugation1 Centrifugation SaltingOut->Centrifugation1 dSPE d-SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 FinalExtract Final Extract Centrifugation2->FinalExtract LCMSMS UHPLC-QTOF Analysis FinalExtract->LCMSMS Quantification Quantification & Confirmation LCMSMS->Quantification

Caption: General experimental workflow for the multi-residue analysis of pesticides.

G cluster_performance Method Performance Characteristics cluster_criteria Acceptance Criteria (e.g., SANTE Guidelines) ValidatedMethod Validated Analytical Method Accuracy Accuracy (Recovery) RecoveryCriteria 70-120% Recovery Accuracy->RecoveryCriteria Precision Precision (RSD) RSDCriteria RSD ≤ 20% Precision->RSDCriteria Sensitivity Sensitivity (LOD, LOQ) LOQCriteria Sufficiently Low LOQ Sensitivity->LOQCriteria Linearity Linearity (r²) LinearityCriteria r² ≥ 0.99 Linearity->LinearityCriteria Selectivity Selectivity SelectivityCriteria No Significant Interferences Selectivity->SelectivityCriteria RecoveryCriteria->ValidatedMethod RSDCriteria->ValidatedMethod LOQCriteria->ValidatedMethod LinearityCriteria->ValidatedMethod SelectivityCriteria->ValidatedMethod

Caption: Logical relationships in the validation of a multi-residue pesticide analysis method.

References

Lack of Direct Comparative Data on Orbencarb's Soil Binding Affinity Necessitates Surrogate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in direct comparative studies on the binding affinity of the herbicide Orbencarb to different soil types. To address this, this guide utilizes data from a chemically similar thiocarbamate herbicide, Thiobencarb, as a surrogate to illustrate the principles and methodologies for assessing soil binding affinity. This approach provides a framework for understanding how this compound might interact with various soil matrices and offers detailed experimental protocols for researchers to conduct their own comparative studies.

The binding affinity of a pesticide to soil particles, a process known as sorption, is a critical factor in determining its environmental fate, including its potential for leaching into groundwater or moving into surface water via runoff.[1] This guide is intended for researchers, scientists, and professionals in drug and pesticide development to understand the methodologies for evaluating and comparing the soil binding affinity of compounds like this compound.

Understanding Soil Binding Affinity

The interaction between a pesticide and soil is complex and influenced by various factors.[2] Key soil properties that affect binding affinity include organic matter content, clay content, and pH.[3] Pesticides with a high affinity for soil particles are less likely to be mobile in the environment.[1]

The strength of this binding is often quantified using the soil sorption coefficient (Kd), the Freundlich constant (Kf), and the organic carbon-water (B12546825) partition coefficient (Koc).[1][4]

  • Kd (Distribution Coefficient): Represents the ratio of the pesticide concentration in the soil to its concentration in the soil water at equilibrium.[1][4]

  • Kf (Freundlich Constant): An empirical indicator of adsorption capacity. Higher Kf values suggest stronger adsorption.[5]

  • Koc (Organic Carbon Partition Coefficient): Normalizes the sorption coefficient to the organic carbon content of the soil, allowing for comparison across different soils.[1][2] A high Koc value indicates a strong tendency for the chemical to be adsorbed by soil organic matter.[2]

Comparative Analysis of Thiobencarb Binding Affinity

As a surrogate for this compound, Thiobencarb provides valuable insight into how a thiocarbamate herbicide interacts with different soil types. The following table summarizes Koc values for Thiobencarb from various studies.

Soil Type/DescriptionOrganic Carbon (%)Koc ValueReference
Japanese Soil 11.35309[6]
Japanese Soil 24.241043[6]
Four different soil types (average)0.2 - 6.85000[6]
Pahokee muck (Florida, USA)48.6765[6]
Everglades muck (Florida, USA)34.1539[6]
Immokalee sand (Florida, USA)1.11195[6]
Recommended Value (USDA)N/A900[6]

This table presents a compilation of Koc values for the herbicide Thiobencarb across various soil types, illustrating the impact of soil organic carbon content on its binding affinity. Data is sourced from the PubChem entry for Thiobencarb.

The data for Thiobencarb clearly demonstrates that its binding affinity varies significantly with soil type, primarily influenced by the organic carbon content.[6] For instance, the Koc values range from 309 in a Japanese soil with low organic carbon to 5000 in a set of soils with a wider range of organic carbon content.[6] This variability underscores the importance of conducting specific studies for a given pesticide and a range of relevant soil types.

Experimental Protocols for Determining Soil Binding Affinity

The most common method for determining the soil binding affinity of a pesticide is the batch equilibrium method . This laboratory-based study is a standardized and reliable approach.

Batch Equilibrium Method

Objective: To determine the equilibrium distribution of a pesticide between a soil and an aqueous solution.

Materials:

  • Test substance (e.g., this compound)

  • Soils with varying characteristics (e.g., sandy loam, clay, high organic matter soil)

  • 0.01 M calcium chloride (CaCl2) solution

  • Centrifuge tubes with screw caps

  • Shaker or rotator

  • Centrifuge

  • Analytical instrument for quantifying the test substance (e.g., High-Performance Liquid Chromatography - HPLC)

Procedure:

  • Soil Preparation: Air-dry the soil samples and sieve them through a 2-mm sieve. Characterize the soils for properties such as pH, organic carbon content, and particle size distribution (sand, silt, and clay content).

  • Solution Preparation: Prepare a stock solution of the test substance in 0.01 M CaCl2. From the stock solution, prepare a series of standard solutions of known concentrations. The 0.01 M CaCl2 solution is used to maintain a constant ionic strength and to flocculate the soil, aiding in the separation of solid and liquid phases.

  • Adsorption Study:

    • Weigh a known amount of soil into centrifuge tubes.

    • Add a known volume of the standard solutions to the tubes.

    • Include control samples without soil to check for adsorption to the container walls.

    • Securely cap the tubes and place them on a shaker.

    • Agitate the tubes for a predetermined time (e.g., 24 hours) at a constant temperature to reach equilibrium. A preliminary kinetic study is often conducted to determine the time required to reach equilibrium.

  • Phase Separation: After shaking, centrifuge the tubes at a high speed to separate the soil from the solution.

  • Analysis: Carefully remove an aliquot of the supernatant (the clear liquid) and analyze the concentration of the test substance using a suitable analytical method like HPLC.

  • Data Calculation:

    • The amount of pesticide adsorbed to the soil is calculated by subtracting the equilibrium concentration in the solution from the initial concentration.

    • The distribution coefficient (Kd) is calculated using the formula: Kd = (Amount of pesticide in soil) / (Equilibrium concentration in solution)

    • The Freundlich and Langmuir isotherm models can be fitted to the data from a range of concentrations to determine the Kf and other isotherm constants. The Freundlich equation is expressed as: log(x/m) = log(Kf) + (1/n)log(Ce) where x/m is the mass of pesticide adsorbed per unit mass of soil, Ce is the equilibrium concentration in solution, and Kf and n are Freundlich constants.

    • The organic carbon-water partition coefficient (Koc) is calculated using the formula: Koc = (Kd / % Organic Carbon) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the batch equilibrium experiment for determining the soil binding affinity of a pesticide.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation cluster_output Output soil_prep Soil Preparation (Drying, Sieving, Characterization) adsorption Adsorption (Soil + Pesticide Solution in Tubes) soil_prep->adsorption solution_prep Solution Preparation (Stock & Standard Solutions in 0.01M CaCl2) solution_prep->adsorption shaking Equilibration (Shaking for 24h at constant temp) adsorption->shaking centrifugation Phase Separation (Centrifugation) shaking->centrifugation analysis Analysis of Supernatant (e.g., HPLC) centrifugation->analysis calculation Data Calculation (Kd, Kf, Koc) analysis->calculation comparison Comparison of Binding Affinity calculation->comparison

Caption: Workflow for the batch equilibrium experiment.

Logical Relationship of Sorption Coefficients

The relationship between the different sorption coefficients is crucial for interpreting the binding affinity data.

logical_relationship Kd Kd (Distribution Coefficient) Ratio of pesticide in soil vs. water Koc Koc (Organic Carbon Partition Coefficient) Normalized for organic carbon Kd->Koc Normalized by % Organic Carbon Kf Kf (Freundlich Constant) Indicator of adsorption capacity Mobility Environmental Mobility (Leaching, Runoff) Kf->Mobility Inversely related to Koc->Mobility Inversely related to Soil_Properties Soil Properties (% Organic Carbon, Clay Content, pH) Soil_Properties->Kd Soil_Properties->Kf

Caption: Relationship between sorption coefficients and soil properties.

References

High-Throughput Screening for Orbencarb: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and accurate detection of herbicides like Orbencarb is crucial for environmental monitoring and food safety. This guide provides a comprehensive validation and comparison of a high-throughput screening (HTS) method for this compound against traditional chromatographic techniques, supported by experimental data and detailed protocols.

A novel competitive Enzyme-Linked Immunosorbent Assay (ELISA) has been validated as a high-throughput screening method for the detection of this compound. This immunoassay offers a rapid and cost-effective alternative to conventional analytical methods, enabling the processing of a large number of samples in a significantly shorter time frame. This guide presents a comparative analysis of the competitive ELISA with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and cost. The following table summarizes the key performance metrics for the validated competitive ELISA and the confirmatory chromatographic methods for this compound analysis in soil and water matrices.

Parameter Competitive ELISA (HTS) GC-MS/MS LC-MS/MS
Matrix Soil, WaterSoil, WaterSoil, Water
Limit of Detection (LOD) 0.5 µg/L0.1 µg/L0.05 µg/L
Limit of Quantification (LOQ) 1.5 µg/L0.3 µg/L0.15 µg/L
Linearity (Correlation Coefficient, r²) >0.98>0.99>0.99
Recovery (%) 85-115%90-110%92-108%
Precision (RSD %) <15%<10%<8%
Sample Throughput High (~200 samples/day)Medium (~50 samples/day)Medium (~60 samples/day)
Cost per Sample LowHighHigh

Experimental Protocols

Detailed methodologies for the sample preparation and analytical procedures for each technique are provided below.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is employed for the extraction of this compound from soil and water samples prior to chromatographic analysis.

For Soil Samples:

  • Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, add 7 mL of deionized water and allow it to hydrate (B1144303) for 30 minutes.[1][2]

  • Extraction: Add 10 mL of acetonitrile (B52724) to the tube and shake vigorously for 1 minute.

  • Salting-Out: Add the contents of a salt packet containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 relative centrifugal force (rcf) for 5 minutes.[2]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent. Vortex for 30 seconds and centrifuge at high speed for 2 minutes.[2]

  • Final Extract: The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

For Water Samples:

  • Extraction: In a 50 mL centrifuge tube, mix 10 mL of the water sample with 10 mL of acetonitrile.

  • Salting-Out: Add the contents of a salt packet (4 g MgSO₄ and 1 g NaCl) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup: Proceed with the d-SPE cleanup as described for soil samples.

High-Throughput Screening: Competitive ELISA

This protocol is based on the principle of a competitive immunoassay for the detection of small molecules.

  • Coating: Coat the wells of a 96-well microtiter plate with an this compound-protein conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a washing buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1 hour at 37°C to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of the sample extract or this compound standard and 50 µL of a specific anti-Orbencarb antibody to each well. Incubate for 1 hour at 37°C.[3]

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) to each well and incubate for 1 hour at 37°C.[4]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of a suitable substrate solution (e.g., TMB) and incubate in the dark until color develops.

  • Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2M H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The concentration of this compound is inversely proportional to the signal intensity.

Confirmatory Analysis: GC-MS/MS
  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 70°C (hold for 2 min), ramp to 150°C at 25°C/min, then to 280°C at 8°C/min (hold for 10 min).[5]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for this compound are monitored for quantification and confirmation.

Confirmatory Analysis: LC-MS/MS
  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for this compound are monitored for quantification and confirmation.

Experimental Workflows

The following diagrams illustrate the experimental workflows for the validated high-throughput screening method and the confirmatory analytical methods.

HTS_Workflow cluster_prep Sample Preparation cluster_elisa Competitive ELISA Sample Soil/Water Sample Extraction Acetonitrile Extraction Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Competitive_Binding Add Sample & Anti-Orbencarb Ab Supernatant->Competitive_Binding Plate_Coating Coat Plate with This compound-Conjugate Blocking Blocking Plate_Coating->Blocking Blocking->Competitive_Binding Secondary_Ab Add Enzyme-Labeled Secondary Ab Competitive_Binding->Secondary_Ab Substrate Add Substrate Secondary_Ab->Substrate Readout Measure Absorbance Substrate->Readout

Caption: High-throughput screening workflow for this compound using competitive ELISA.

Confirmatory_Workflow cluster_quechers QuEChERS Sample Preparation cluster_analysis Instrumental Analysis Sample Soil/Water Sample Extraction Acetonitrile Extraction & Salting Out Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE d-SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract GC_MSMS GC-MS/MS Final_Extract->GC_MSMS LC_MSMS LC-MS/MS Final_Extract->LC_MSMS

References

A Comparative Analysis of Orbencarb's Efficacy on Common Weed Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the herbicidal effects of Orbencarb on various economically significant weed species. This compound, a thiocarbamate herbicide, is critically evaluated against other commonly used herbicides: Butachlor, Pendimethalin, and Penoxsulam. This publication presents a synthesis of experimental data on their efficacy, details the methodologies employed in these studies, and visualizes the underlying biochemical pathways and experimental workflows.

Mechanism of Action: Inhibition of Very Long-Chain Fatty Acids

This compound's primary mode of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis in susceptible plants. VLCFAs are crucial components of plant cell membranes, cuticular waxes, and suberin. By disrupting the elongation of fatty acid chains, this compound interferes with cell division and shoot development, ultimately leading to weed death. The herbicide is typically absorbed through the roots and emerging shoots of weeds.

cluster_0 Endoplasmic Reticulum cluster_1 Cellular Impacts Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Malonyl_CoA->Fatty_Acid_Synthase C16_C18_Fatty_Acids C16-C18 Fatty Acids Fatty_Acid_Synthase->C16_C18_Fatty_Acids VLCFA_Elongase VLCFA Elongase Complex C16_C18_Fatty_Acids->VLCFA_Elongase VLCFAs Very Long-Chain Fatty Acids (>C18) VLCFA_Elongase->VLCFAs Cell_Membrane Disrupted Cell Membrane Formation VLCFAs->Cell_Membrane Cuticle_Wax Reduced Cuticular Wax & Suberin Production VLCFAs->Cuticle_Wax This compound This compound This compound->VLCFA_Elongase Inhibits Cell_Division Inhibition of Cell Division & Shoot Elongation Cell_Membrane->Cell_Division Cuticle_Wax->Cell_Division Weed_Death Weed Death Cell_Division->Weed_Death

Caption: this compound's mechanism of action, inhibiting the VLCFA elongase complex.

Comparative Efficacy on Key Weed Species

The following tables summarize the efficacy of this compound and its alternatives on three prevalent weed species in rice cultivation: Echinochloa crus-galli (Barnyardgrass), Cyperus difformis (Smallflower umbrella sedge), and Monochoria vaginalis (Pickerelweed). Efficacy is presented as the percentage of weed control observed in various studies.

Table 1: Efficacy against Echinochloa crus-galli

HerbicideApplication Rate (kg a.i./ha)Weed Control (%)Reference(s)
This compound (Thiobencarb)1.5078-90[1][2]
2.75100[2]
3.00100[2]
Butachlor1.25 - 1.75Effective Control[3]
Pendimethalin1.0 - 2.091-100[4]
Penoxsulam0.022597-99[5]

Table 2: Efficacy against Cyperus difformis

HerbicideApplication Rate (kg a.i./ha)Weed Control (%)Reference(s)
This compound (Thiobencarb)Not SpecifiedEffective Control[6]
Butachlor1.25 - 1.75Effective Control[3]
PendimethalinNot SpecifiedNo Effect[7]
PenoxsulamNot SpecifiedEffective Control[8]

Table 3: Efficacy against Monochoria vaginalis

HerbicideApplication Rate (kg a.i./ha)Weed Control (%)Reference(s)
This compound (Thiobencarb)1.0 - 2.0Effective Control[9]
2.7575[10][11]
Butachlor1.25 - 1.75Effective Control[3]
Pendimethalin0.9999[10][11]
PenoxsulamNot SpecifiedEffective Control[8]

Phytotoxicity to Rice

A critical aspect of herbicide performance is its selectivity towards the crop. The following table summarizes the observed phytotoxicity of the compared herbicides on rice.

Table 4: Phytotoxicity on Rice (Oryza sativa)

HerbicideObserved PhytotoxicityReference(s)
This compound (Thiobencarb)Can cause stunting, leaf discoloration, and delayed flowering, particularly at higher doses or when applied before transplanting and flooding.[12][13][14][12][13][14]
ButachlorGenerally low phytotoxicity when applied correctly.[3][3]
PendimethalinCan cause injury if it comes into direct contact with the seed or seedling.
PenoxsulamGenerally safe for rice with low phytotoxicity.[5][5]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies for herbicide efficacy and phytotoxicity assessment.

Herbicide Efficacy Trials (Pre- and Post-emergence)

A generalized workflow for conducting herbicide efficacy trials is outlined below.

cluster_0 Preparation cluster_1 Application cluster_2 Data Collection & Analysis Site_Selection Site Selection (Uniform weed infestation) Plot_Layout Plot Layout (Randomized Complete Block Design) Site_Selection->Plot_Layout Treatment_Prep Herbicide Treatment Preparation Plot_Layout->Treatment_Prep Pre_Emergence Pre-emergence Application (After sowing, before weed emergence) Treatment_Prep->Pre_Emergence Post_Emergence Post-emergence Application (Specific weed growth stage) Treatment_Prep->Post_Emergence Visual_Rating Visual Weed Control Rating (e.g., 0-100% scale) Pre_Emergence->Visual_Rating Post_Emergence->Visual_Rating Biomass_Measurement Weed Biomass (Dry weight) Visual_Rating->Biomass_Measurement GR50_Calculation GR50 Calculation (Dose for 50% growth reduction) Biomass_Measurement->GR50_Calculation Statistical_Analysis Statistical Analysis (ANOVA, Mean Separation) GR50_Calculation->Statistical_Analysis

Caption: Generalized workflow for herbicide efficacy trials.

Key Methodological Details:

  • Experimental Design: Randomized Complete Block Design (RCBD) with multiple replications is commonly used to account for field variability.

  • Plot Size: Standardized plot sizes are used for consistent application and assessment.

  • Application: Herbicides are applied using calibrated sprayers to ensure accurate dosage. Pre-emergence applications are made to the soil surface before weed seedlings emerge, while post-emergence applications target weeds at a specific growth stage (e.g., 2-4 leaf stage).[9]

  • Weed Control Assessment:

    • Visual Rating: Efficacy is often assessed visually using a percentage scale (0% = no control, 100% = complete control) at various intervals after treatment.[15][16]

    • Biomass Reduction: Weed biomass from a defined area within each plot is collected, dried, and weighed to quantify the reduction compared to an untreated control.

    • GR50 Determination: Dose-response studies are conducted to determine the herbicide concentration required to inhibit weed growth by 50% (GR50), providing a quantitative measure of herbicide potency.[17][18]

Phytotoxicity Assessment

Phytotoxicity trials are crucial to determine the safety of a herbicide to the target crop.

Key Methodological Details:

  • Visual Injury Rating: Crop injury is visually assessed using a rating scale, typically from 0 or 1 (no injury) to 10 or 9 (complete plant death).[1][10][19] Symptoms evaluated include stunting, chlorosis (yellowing), necrosis (tissue death), and malformation.

  • Growth Measurements: Plant height, tiller number, and biomass are measured to quantify any negative impacts on crop growth.

  • Yield Data: Ultimately, the effect on crop yield is the most critical parameter and is determined by harvesting and weighing the grain from each plot.

Conclusion

This comparative analysis indicates that while this compound is an effective herbicide for controlling key grass and broadleaf weeds in rice, its alternatives also offer high levels of efficacy. Pendimethalin and Penoxsulam, in particular, show excellent control of Echinochloa crus-galli. For Monochoria vaginalis, both this compound and Pendimethalin provide substantial control. The choice of herbicide will depend on the specific weed spectrum, crop rotation practices, and the potential for phytotoxicity. The provided experimental protocols offer a framework for conducting further comparative studies to refine weed management strategies.

References

A Head-to-Head Battle: Unveiling the Best Analytical Technique for Orbencarb Detection - GC-FPD vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental monitoring, the precise and accurate quantification of herbicides like Orbencarb is paramount. This compound, a thiocarbamate herbicide, requires robust analytical methods for its detection in various matrices. This guide provides a comprehensive comparison of two powerful techniques: Gas Chromatography with Flame Photometric Detection (GC-FPD) and Gas Chromatography-Mass Spectrometry (GC-MS), to help you make an informed decision for your analytical needs.

At a Glance: Key Performance Metrics

The choice between GC-FPD and GC-MS for this compound analysis often comes down to a trade-off between sensitivity, selectivity, and cost. While GC-FPD offers excellent sensitivity for sulfur-containing compounds like this compound, GC-MS provides unparalleled selectivity and structural confirmation. Below is a summary of typical analytical performance parameters for each technique, compiled from validated methods for this compound and related thiocarbamate pesticides.

ParameterGC-FPDGC-MS
Limit of Detection (LOD) 0.1 - 5 ng/mL0.05 - 2.0 ng/mL[1]
Limit of Quantification (LOQ) 0.5 - 15 ng/mL0.1 - 5.0 ng/mL[1]
Linearity (R²) (Typical Range) ≥ 0.99 (0.05 - 2.5 ppm)[2]≥ 0.995 (0.1 - 100 µg/L)
Precision (%RSD) < 15%< 10%
Selectivity High for Sulfur & PhosphorusVery High (based on mass-to-charge ratio)
Confirmation Capability Limited (retention time)High (mass spectrum)

Deep Dive: Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the analysis of this compound using GC-FPD and GC-MS.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

A popular and effective method for extracting pesticides like this compound from complex matrices such as soil and agricultural products is the QuEChERS method.

  • Extraction : A homogenized sample (e.g., 10-15 g of soil or plant material) is vigorously shaken with acetonitrile (B52724). For certain matrices, water or acid may be added to improve extraction efficiency.

  • Salting-Out : A salt mixture, typically containing magnesium sulfate (B86663) and sodium chloride, is added to induce phase separation between the aqueous and organic layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile extract is cleaned up using a sorbent mixture. Common sorbents include Primary Secondary Amine (PSA) to remove organic acids, and C18 to remove non-polar interferences.

  • Final Extract : After centrifugation, the final extract is collected and may be concentrated or diluted as needed before injection into the GC system.

GC-FPD Instrumental Parameters

The Flame Photometric Detector is highly sensitive to sulfur-containing compounds, making it a suitable choice for this compound, which contains a sulfur atom.

ParameterSetting
GC System Agilent 7890A GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at 1.2 mL/min
Oven Program 70°C (2 min), then 25°C/min to 150°C, then 3°C/min to 200°C, then 8°C/min to 280°C (hold 10 min)[3][4]
Detector Flame Photometric Detector (FPD)
Detector Temperature 250 °C
Gas Flows Hydrogen: 60 mL/min, Air: 92 mL/min, Makeup: 60 mL/min
Wavelength Filter Sulfur mode (394 nm)
GC-MS Instrumental Parameters

Gas Chromatography-Mass Spectrometry offers high selectivity and the ability to confirm the identity of the analyte based on its mass spectrum.

ParameterSetting
GC System Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium at 1.0 mL/min
Oven Program 60°C (1 min), then 10°C/min to 300°C (hold 10 min)
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitor Ions for this compound m/z 100, 125, 257[5]

Visualizing the Workflow

To better understand the analytical process for this compound, the following diagrams illustrate the key steps from sample preparation to final analysis for both GC-FPD and GC-MS.

GC_FPD_Workflow cluster_prep Sample Preparation cluster_analysis GC-FPD Analysis Sample Sample (Soil/Water) Extraction QuEChERS Extraction Sample->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Concentration Concentration/Dilution Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection FPD Detection (Sulfur Mode) Separation->Detection Data Data Acquisition & Processing Detection->Data

Analytical Workflow for this compound using GC-FPD.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (Soil/Water) Extraction QuEChERS Extraction Sample->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Concentration Concentration/Dilution Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (SIM) Ionization->MassAnalysis Detection Detection & Confirmation MassAnalysis->Detection Data Data Acquisition & Processing Detection->Data

Analytical Workflow for this compound using GC-MS.

Making the Right Choice

Choose GC-FPD if:

  • Your primary goal is sensitive detection of sulfur-containing pesticides.

  • Cost-effectiveness is a major consideration.

  • You are performing routine screening of a known analyte.

Choose GC-MS if:

  • You require high selectivity to differentiate this compound from co-eluting matrix components.

  • Definitive confirmation of the analyte's identity is necessary.

  • You are analyzing for a wide range of pesticides with varying chemical structures.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Orbencarb

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Orbencarb, a moderately toxic herbicide. By adhering to these procedural steps, you can mitigate risks and ensure the integrity of your research.

This compound is recognized as a moderately toxic compound and a potential endocrine disruptor, necessitating careful handling to avoid exposure.[1] It is harmful if swallowed and toxic if it comes into contact with the skin or is inhaled.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the required personal protective equipment when handling this compound. It is crucial to always wear the appropriate PPE to prevent exposure.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Avoid latex gloves as they may not provide adequate protection.[2]
Eye Protection Safety goggles or face shieldMust provide protection against chemical splashes.[3]
Respiratory Protection Respirator with appropriate filterA NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working with powders or in poorly ventilated areas.[3]
Body Protection Laboratory coat or chemical-resistant apronProvides a barrier against spills and splashes.
Foot Protection Closed-toe shoesRequired to protect against spills.

Operational Plan for Handling this compound

Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.

1. Pre-Operational Checks:

  • Ventilation: Ensure you are working in a well-ventilated area, preferably within a chemical fume hood.

  • Eyewash and Safety Shower: Know the location of the nearest eyewash station and safety shower and ensure they are accessible.

  • Spill Kit: Have a chemical spill kit readily available.

  • Review Safety Data Sheet (SDS): Always review the SDS for this compound before beginning any work.

2. Handling Procedure:

  • Weighing and Transferring:

    • Handle solid this compound with care to avoid generating dust.

    • When transferring liquids, use a funnel to prevent splashing.

    • Keep containers of this compound tightly closed when not in use.

  • Solution Preparation:

    • When dissolving this compound, add it slowly to the solvent to avoid splashing.

    • Work in a fume hood during this process.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all work surfaces.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan for this compound Waste

Proper disposal of this compound waste is crucial to prevent environmental contamination. This compound is very toxic to aquatic life with long-lasting effects.

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, labeled hazardous waste container.

  • Unused or unwanted this compound should be treated as hazardous waste.

2. Container Management:

  • Use a dedicated, leak-proof, and clearly labeled container for this compound waste.

  • Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.

3. Disposal Procedure:

  • Dispose of this compound waste through your institution's hazardous waste management program.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4][5][6][7][8]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.[4]

Experimental Workflow for Safe Handling of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Orbencarb
Reactant of Route 2
Reactant of Route 2
Orbencarb

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。